Technical Documentation Center

Impromidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Impromidine
  • CAS: 55273-05-7

Core Science & Biosynthesis

Foundational

what is the mechanism of action of Impromidine

An In-depth Technical Guide on the Core Mechanism of Action of Impromidine Introduction Impromidine is a potent and highly specific guanidine-containing compound recognized primarily for its activity at histamine recepto...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Impromidine

Introduction

Impromidine is a potent and highly specific guanidine-containing compound recognized primarily for its activity at histamine receptors.[1] Structurally, it features two imidazole-containing side chains, which contribute to its high affinity and selectivity.[1] Initially developed as a pharmacological tool, Impromidine has been instrumental in characterizing the physiological roles of the histamine H2 receptor.[2][3] It has been utilized in research and diagnostically as an indicator of gastric secretion.[3] This document provides a detailed examination of its mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams of the relevant biological pathways and laboratory workflows.

Core Mechanism of Action: Histamine H2 Receptor Agonism

The primary mechanism of action of Impromidine is its function as a potent agonist at the histamine H2 receptor (H2R). The H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the stimulatory G-protein, Gαs. This interaction initiates a downstream signaling cascade.

In some biological systems, such as the human ventricular myocardium and the rat stomach, Impromidine acts as a partial agonist . This means that while it binds to and activates the H2 receptor, it elicits a submaximal response compared to the endogenous full agonist, histamine. For instance, on the isolated rat stomach, Impromidine was found to be significantly more potent than histamine but produced a maximal response that was only 50% of that achieved by histamine. Its effects, including stimulation of gastric acid secretion and increases in heart rate, are competitively inhibited by H2 receptor antagonists like cimetidine, confirming its action at this specific receptor subtype.

While its principal activity is at the H2 receptor, it is also reported to act as an antagonist at histamine H1 receptors and an agonist at H3 and H4 receptors.

Signaling Pathway

Activation of the H2 receptor by Impromidine triggers the following intracellular signaling cascade:

  • G-Protein Activation: Impromidine binding induces a conformational change in the H2 receptor, promoting the exchange of GDP for GTP on the α-subunit of the associated Gs protein.

  • Adenylyl Cyclase Stimulation: The activated Gαs-GTP complex dissociates from the βγ-subunits and binds to and activates the enzyme adenylyl cyclase.

  • cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).

  • Downstream Effects: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, leading to cell-specific physiological responses. In gastric parietal cells, this cascade results in the stimulation of the H+/K+-ATPase proton pump and subsequent acid secretion. In cardiac muscle cells, it contributes to increased contractility (positive inotropy) and heart rate (positive chronotropy).

Impromidine_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein Gs Protein cluster_cytosol Cytosol Imp Impromidine H2R Histamine H2 Receptor Imp->H2R Binds to G_alpha Gαs H2R->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Stimulates G_beta_gamma Gβγ ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Acid Secretion) PKA->Response Leads to

Caption: Impromidine-induced H2 receptor signaling cascade.

Quantitative Data

The potency and efficacy of Impromidine have been quantified in various biological systems. The following table summarizes key parameters.

ParameterValueSpecies/SystemTargetNotesReference
ED50 3.8 nmol/kg·hrConscious DogH2 ReceptorStimulation of gastric acid secretion. Impromidine was ~38x more potent than histamine.
ED50 5.6 nmol/kg·hrConscious DogH2 ReceptorIncrease in heart rate. Impromidine was ~30x more potent than histamine.
Potency ~100x HistamineIsolated Rat StomachH2 ReceptorStimulation of acid secretion.
Emax ~50% of HistamineIsolated Rat StomachH2 ReceptorDemonstrates partial agonist activity in this system.

Note: ED50 (Half-maximal effective dose) represents the dose required to elicit 50% of the maximal response in vivo. Emax (Maximum effect) is the maximal response achievable by the drug. Potency is a measure of drug activity expressed in terms of the amount required to produce an effect of given intensity.

Experimental Protocols

The characterization of Impromidine's mechanism of action relies on standard pharmacological assays. Detailed below are representative protocols for determining its binding affinity and functional potency at the H2 receptor.

Protocol 1: Competitive Radioligand Binding Assay (Ki Determination)

This assay determines the affinity (Ki) of Impromidine for the H2 receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation: a. Culture cells expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells). b. Harvest cells and homogenize in cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors. c. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris. d. Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes. e. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. f. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

2. Binding Assay: a. Perform the assay in a 96-well plate with a final volume of 250 µL per well. b. Add the following to each well: i. 150 µL of membrane preparation (containing 50-120 µg of protein). ii. 50 µL of a fixed concentration of a suitable H2 receptor radioligand (e.g., [3H]-Tiotidine). iii. 50 µL of either assay buffer (for total binding), a high concentration of an unlabeled H2 antagonist (e.g., 10 µM Cimetidine, for non-specific binding), or varying concentrations of Impromidine (e.g., 10 concentrations over a 5-log unit range). c. Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

3. Filtration and Counting: a. Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), using a 96-well cell harvester. This separates the receptor-bound radioligand from the free radioligand. b. Wash the filters four times with ice-cold wash buffer. c. Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the Impromidine concentration. c. Fit the data using a non-linear regression model to determine the IC50 value (the concentration of Impromidine that inhibits 50% of the specific radioligand binding). d. Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Incubation cluster_filter 3. Separation & Counting cluster_analysis 4. Data Analysis p1 Prepare H2R Membranes a1 Combine Membranes, Radioligand & Impromidine in 96-well plate p1->a1 p2 Prepare Radioligand, Impromidine Dilutions p2->a1 a2 Incubate to Equilibrium a1->a2 f1 Vacuum Filtration to separate bound/ free ligand a2->f1 f2 Wash Filters f1->f2 f3 Add Scintillant & Count Radioactivity f2->f3 d1 Calculate IC50 from Dose-Response Curve f3->d1 d2 Calculate Ki using Cheng-Prusoff Equation d1->d2

Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: cAMP Accumulation Assay (EC50 Determination)

This functional assay measures the ability of Impromidine to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50) and efficacy.

1. Cell Preparation: a. Culture HEK293 cells stably expressing the human H2 receptor in a T175 flask until they are 60-80% confluent. b. Harvest the cells using a cell dissociation solution. c. Centrifuge the cells (e.g., at 340 x g) and resuspend the pellet in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA) containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX to prevent cAMP degradation. d. Determine the cell concentration and adjust to the optimal density for the assay.

2. Assay Procedure: a. Dispense the cell suspension into a white, opaque 384-well plate. b. Prepare serial dilutions of Impromidine in stimulation buffer (with PDE inhibitor). A typical concentration range is from 1 pM to 10 µM. c. Add the Impromidine dilutions to the respective wells. Include wells with buffer only as a negative control. d. Incubate the plate at room temperature for 30 minutes.

3. Lysis and Detection (using HTRF as an example): a. Lyse the cells and detect cAMP using a homogenous assay kit (e.g., HTRF or AlphaScreen). b. Prepare the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate) in the supplied lysis buffer. c. Add the detection reagents sequentially to each well. d. Incubate the plate at room temperature for 60 minutes, protected from light.

4. Data Analysis: a. Read the plate on an HTRF-compatible reader (excitation ~330 nm, emission at 620 nm and 665 nm). b. Calculate the ratio of the emission signals (665 nm / 620 nm). c. Convert the HTRF ratio to a cAMP concentration using a standard curve generated with known cAMP concentrations. d. Plot the cAMP concentration against the logarithm of the Impromidine concentration. e. Fit the resulting dose-response curve to a four-parameter logistic equation to determine the EC50 (concentration of Impromidine that produces 50% of its maximal effect) and Emax.

cAMP_Assay_Workflow cluster_prep 1. Cell Preparation cluster_stim 2. Agonist Stimulation cluster_detect 3. Lysis & Detection cluster_analysis 4. Data Analysis c1 Harvest H2R-expressing cells c2 Resuspend in Buffer with PDE Inhibitor c1->c2 c3 Dispense cells into 384-well plate c2->c3 s1 Add serial dilutions of Impromidine c3->s1 s2 Incubate at Room Temperature s1->s2 d1 Add Lysis Buffer with HTRF Reagents s2->d1 d2 Incubate to allow detection reaction d1->d2 d3 Read plate on HTRF -compatible reader d2->d3 a1 Plot Dose-Response Curve d3->a1 a2 Calculate EC50 and Emax via non-linear regression a1->a2

Caption: Workflow for a cell-based cAMP accumulation assay.

References

Exploratory

Impromidine: A Technical Guide to a Potent Histamine H2 Receptor Agagonist

For Researchers, Scientists, and Drug Development Professionals Abstract Impromidine is a powerful and highly selective agonist for the histamine H2 receptor, demonstrating significantly greater potency than histamine in...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Impromidine is a powerful and highly selective agonist for the histamine H2 receptor, demonstrating significantly greater potency than histamine in various physiological systems.[1] Structurally distinct with its guanidine group and two imidazole-containing side chains, it has been an invaluable pharmacological tool for elucidating the specific roles of the H2 receptor.[2] This document provides a comprehensive technical overview of Impromidine, detailing its chemical properties, mechanism of action, quantitative pharmacological data, key experimental protocols, and structure-activity relationships.

Chemical and Physical Properties

Impromidine is a guanidine derivative containing two distinct imidazole moieties. Its chemical structure is fundamental to its high affinity and agonist activity at the H2 receptor.

  • IUPAC Name: 2-[3-(1H-imidazol-5-yl)propyl]-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine

  • Chemical Formula: C₁₄H₂₃N₇S

  • Molecular Weight: 321.45 g/mol

  • CAS Number: 55273-05-7

Pharmacodynamics and Mechanism of Action

Impromidine exerts its effects by selectively binding to and activating histamine H2 receptors, which are G-protein coupled receptors (GPCRs). Its selectivity for the H2 receptor over the H1 receptor is very high (H1:H2 < 1:1000).[1]

Signaling Pathway

Activation of the H2 receptor by Impromidine initiates a canonical Gs-protein signaling cascade:

  • Receptor Binding: Impromidine binds to the H2 receptor.

  • G-Protein Activation: The receptor-agonist complex catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gs protein.

  • Adenylyl Cyclase Activation: The activated Gs-α subunit dissociates and activates adenylyl cyclase (AC).

  • cAMP Production: Adenylyl cyclase converts ATP into cyclic adenosine monophosphate (cAMP).

  • Downstream Effects: cAMP acts as a second messenger, primarily by activating Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to a cellular response.[3][4]

H2_Signaling_Pathway Impromidine Impromidine H2R Histamine H2 Receptor (GPCR) Impromidine->H2R Binds to Gs Gs Protein (αβγ) H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Acid Secretion) PKA->Response Phosphorylates Substrates

Caption: Histamine H2 Receptor Signaling Pathway. (Max Width: 760px)

Quantitative Pharmacological Data

Impromidine's potency varies across different tissues and species. It generally acts as a full agonist for gastric acid secretion but has been characterized as a partial agonist in other systems, such as the human myocardium.

Table 1: In Vivo Potency of Impromidine vs. Histamine
SpeciesParameterImpromidine ED₅₀ (nmol/kg·hr)Histamine ED₅₀ (nmol/kg·hr)Potency Ratio (Impromidine vs. Histamine)Reference
DogGastric Acid Secretion3.8145~38x more potent
DogHeart Rate Increase5.6172~30x more potent
HumanGastric Acid Secretion0.39-6.22 x 10⁻⁸ mol/kg/hr (infusion dose)-Potent Stimulant
Table 2: In Vitro Activity of Impromidine
PreparationEffect MeasuredObservationConclusionReference
Human Ventricular MyocardiumInotropic Effect (Force of Contraction)Similar potency to histamine, but maximal response was significantly lower.Partial Agonist
Guinea Pig AtriaChronotropic & Inotropic EffectsPotent stimulation of heart rate and force.Full/Potent Agonist

Structure-Activity Relationship (SAR)

The unique structure of Impromidine is key to its activity. Studies on its analogues have revealed critical chemical features:

  • Efficacy Moiety: A protonated amidine group linked by a three-carbon chain to a tautomeric imidazole ring is considered essential for agonist activity (efficacy).

  • Affinity Moiety: The second, larger side chain containing the 5-methylimidazole group is thought to primarily contribute to the molecule's high binding affinity for the H2 receptor.

  • Guanidine Core: The central, strongly basic guanidine group links the two side chains and is a core component of the structure.

Caption: Structure-Activity Relationship of Impromidine. (Max Width: 760px)

Detailed Experimental Protocols

The characterization of Impromidine relies on a variety of in vivo and in vitro assays.

In Vivo Gastric Acid Secretion Assay (Canine Model)

This protocol is adapted from studies defining the H2-mediated effects of Impromidine.

  • Animal Preparation: Conscious dogs equipped with a gastric fistula are used. Animals are fasted prior to the experiment.

  • Drug Administration: Impromidine is administered via continuous intravenous infusion in a step-dose response manner (e.g., 0.46 to 46 nmol/kg·hr), with each dose maintained for a set period (e.g., 45 minutes).

  • Sample Collection: Gastric juice is collected continuously from the fistula in timed intervals (e.g., 15-minute fractions).

  • Analysis: The volume of gastric juice is measured. The acid concentration is determined by titration with a standardized base (e.g., 0.1 N NaOH) to a pH of 7.0.

  • Data Calculation: Acid output is calculated as milliequivalents (mEq) per unit time. Dose-response curves are constructed to determine the ED₅₀.

  • Antagonism Studies: To confirm H2 receptor mediation, the protocol is repeated with a continuous background infusion of an H2 antagonist like cimetidine.

In Vitro cAMP Accumulation Assay

This is a standard functional assay to quantify the activation of Gs-coupled receptors in a cellular context.

cAMP_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis p1 Culture cells expressing H2 receptors (e.g., CHO, HEK293) p2 Harvest and seed cells into microplate p1->p2 p3 Incubate overnight to allow attachment p2->p3 a1 Wash cells and add stimulation buffer with PDE inhibitor (e.g., IBMX) p3->a1 a2 Add varying concentrations of Impromidine a1->a2 a3 Incubate (e.g., 30 min at RT) to allow cAMP accumulation a2->a3 a4 Lyse cells to release intracellular cAMP a3->a4 d1 Add detection reagents (e.g., HTRF, AlphaScreen) a4->d1 d2 Incubate to allow reagent binding d1->d2 d3 Read plate on a compatible microplate reader d2->d3 d4 Calculate cAMP concentration and plot dose-response curve (EC₅₀) d3->d4

Caption: General Workflow for a cAMP Accumulation Assay. (Max Width: 760px)

Detailed Steps:

  • Cell Culture: Cells stably or transiently expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells) are cultured to ~80% confluency.

  • Plating: Cells are harvested, counted, and seeded into 96- or 384-well microplates at a predetermined optimal density. Plates are incubated overnight.

  • Assay Initiation: The culture medium is removed, and cells are incubated with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.

  • Agonist Stimulation: A dilution series of Impromidine is added to the wells. A positive control (e.g., Forskolin) and a negative control (buffer only) are included. The plate is incubated for a specified time (e.g., 30 minutes) at room temperature or 37°C.

  • Cell Lysis & Detection: Lysis buffer is added to release the accumulated intracellular cAMP. Detection reagents are then added. Common detection methods include:

    • HTRF (Homogeneous Time-Resolved Fluorescence): Utilizes a competitive immunoassay format with a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

    • AlphaScreen (Amplified Luminescent Proximity Homestead Assay): A bead-based assay where native cAMP competes with a biotinylated cAMP probe.

  • Data Analysis: The signal is read on a plate reader. A standard curve using known cAMP concentrations is used to interpolate the amount of cAMP produced in each well. The data is then plotted using non-linear regression to determine the EC₅₀ value for Impromidine.

Clinical Experience and Applications

Impromidine has been evaluated in humans, primarily as a tool for studying gastric acid secretion.

  • Gastric Secretagogue: In clinical studies, Impromidine proved to be a potent stimulant of gastric acid, with a peak acid output comparable to that of pentagastrin. Its high specificity made it a valuable tool for confirming that gastric acid secretion is a purely H2-mediated effect.

  • Tolerability and Side Effects: Impromidine is generally well-tolerated. The most common side effects are cardiovascular, including a potential increase in heart rate and minor, often insignificant, changes in blood pressure. These effects are considered hazardous compared to histamine, which can cause significant hypotension.

Conclusion

Impromidine remains a cornerstone compound in histamine receptor pharmacology. Its high potency and selectivity for the H2 receptor have been instrumental in defining the physiological and pathological roles of this receptor, particularly in gastric acid secretion and cardiovascular function. The quantitative data and experimental frameworks associated with Impromidine continue to provide a benchmark for the development and characterization of new H2 receptor ligands.

References

Foundational

The Discovery and Synthesis of Impromidine (SK&amp;F 92676): A Technical Guide

Introduction Impromidine (SK&F 92676) is a potent and highly selective histamine H₂ receptor agonist that has played a pivotal role in the characterization of the H₂ receptor and the understanding of its physiological fu...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Impromidine (SK&F 92676) is a potent and highly selective histamine H₂ receptor agonist that has played a pivotal role in the characterization of the H₂ receptor and the understanding of its physiological functions.[1] Developed by Smith, Kline & French (SK&F) laboratories, its discovery was a significant milestone in the field of pharmacology, providing a powerful chemical tool to investigate the mechanisms of gastric acid secretion and other H₂ receptor-mediated processes. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of Impromidine, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

The development of Impromidine was rooted in the structure-activity relationship (SAR) studies of histamine and its analogues.[2] The primary goal was to create a molecule with high affinity and agonist activity specifically at the H₂ receptor, while minimizing or eliminating activity at the H₁ receptor. The structure of Impromidine is unique, featuring a guanidine core with two distinct imidazole-containing side chains. This design was a departure from earlier H₂ agonists and was based on the hypothesis that one side chain could be optimized for receptor affinity while the other could be tailored for efficacy (agonist activity).[2]

The key structural features of Impromidine, N-[3-(1H-imidazol-4-yl)propyl]-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine, are a protonated amidine group linked by a three-carbon chain to a tautomeric imidazole ring, which is considered essential for its agonist activity. The second, more complex side chain containing a 5-methylimidazole moiety is thought to primarily contribute to the high binding affinity for the H₂ receptor.[2]

Synthesis of Impromidine (SK&F 92676)

The synthesis of Impromidine involves a multi-step process, building upon the two key imidazole-containing side chains and linking them via a guanidine or a precursor functional group. While the precise, proprietary industrial synthesis may vary, the general synthetic strategy can be inferred from the scientific literature, particularly from the work of Durant and colleagues who were instrumental in its development. The following represents a plausible synthetic route based on published methodologies for Impromidine and its analogues.

Experimental Protocol: Synthesis of Impromidine

Materials:

  • 4-(3-Aminopropyl)imidazole

  • 5-Methyl-4-(chloromethyl)imidazole hydrochloride

  • 2-Mercaptoethanol

  • Cyanamide

  • Various solvents (e.g., ethanol, dimethylformamide)

  • Bases (e.g., sodium ethoxide, triethylamine)

  • Acids for salt formation (e.g., hydrochloric acid)

Procedure:

  • Synthesis of the Thioether Side Chain:

    • React 5-methyl-4-(chloromethyl)imidazole hydrochloride with 2-mercaptoethanol in the presence of a base (e.g., sodium ethoxide in ethanol) to form 2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethanol.

    • The resulting alcohol is then converted to the corresponding amine, 2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethylamine, through a suitable chemical transformation, such as a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or by conversion to an alkyl halide followed by reaction with ammonia or a protected form of ammonia.

  • Guanidine Formation:

    • The synthesis of the guanidine core can be achieved through several methods. A common approach involves the reaction of a primary amine with a cyanamide derivative or a thiourea.

    • In one possible route, 4-(3-aminopropyl)imidazole is reacted with a suitable activating agent to form an isothiourea or a similar reactive intermediate.

    • This intermediate is then reacted with the previously synthesized 2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethylamine to form the final guanidine structure of Impromidine.

  • Alternative Guanidine Formation:

    • An alternative strategy involves the stepwise construction of the guanidine. For instance, one of the amine side chains can be reacted with a reagent like diphenylcyanocarbonimidate to form a reactive intermediate.

    • This intermediate is then reacted with the second amine side chain to yield the final product.

  • Purification and Salt Formation:

    • The crude Impromidine is purified using standard techniques such as column chromatography and recrystallization.

    • For pharmaceutical use and improved stability, the free base is typically converted to a salt, such as the trihydrochloride salt, by treatment with hydrochloric acid.

Pharmacological Profile

Impromidine is characterized as a potent and selective histamine H₂ receptor agonist. It exhibits significantly higher potency than histamine in stimulating gastric acid secretion and other H₂ receptor-mediated responses.[3] However, in some experimental systems, it acts as a partial agonist, eliciting a submaximal response compared to histamine.

Quantitative Pharmacological Data

ParameterSpecies/TissueValueReference
EC₅₀ (Gastric Acid Secretion)Dog (in vivo)3.8 nmol/kg/hr
Relative Potency to Histamine (Gastric Acid Secretion)Dog (in vivo)~38 times
EC₅₀ (Heart Rate Increase)Dog (in vivo)5.6 nmol/kg/hr
pA₂ (Cimetidine antagonism of Impromidine-induced acid secretion)Dog (in vivo)5.99
Kₑ (Inhibition of [³H]-tiotidine binding)Guinea pig cerebral cortex1.8 µM
Agonist Activity (Guinea pig atrium)Guinea pigPotent H₂ agonist
Agonist Type (Human ventricular myocardium)HumanPartial Agonist

Experimental Protocols: Pharmacological Assays

1. In Vivo Gastric Acid Secretion Assay (Canine Model)

  • Animal Model: Conscious dogs equipped with a gastric fistula.

  • Procedure:

    • After a fasting period, basal gastric juice is collected to establish a baseline.

    • Impromidine is administered intravenously as a continuous infusion at increasing step-doses (e.g., 0.46 to 46 nmol/kg/hr).

    • Gastric juice is collected in 15-minute intervals.

    • The volume of gastric juice is measured, and the acid concentration is determined by titration with a standardized base (e.g., 0.1 N NaOH) to a pH of 7.0.

    • Acid output is calculated as the product of the volume and the acid concentration.

    • For antagonism studies, an H₂ antagonist like cimetidine is co-infused, and the dose-response curve to Impromidine is re-determined.

2. Isolated Guinea Pig Atrium Assay

  • Tissue Preparation: The right atrium from a guinea pig is dissected and mounted in an organ bath containing oxygenated Krebs-Henseleit solution at a constant temperature (e.g., 37°C).

  • Procedure:

    • The spontaneous beating rate of the atrium is recorded.

    • After an equilibration period, cumulative concentrations of Impromidine are added to the organ bath.

    • The increase in the atrial beating rate (chronotropic effect) is measured as the response.

    • A dose-response curve is constructed to determine the EC₅₀ value.

    • To confirm H₂ receptor mediation, the experiment can be repeated in the presence of a selective H₂ antagonist (e.g., cimetidine) and a selective H₁ antagonist (e.g., mepyramine).

Signaling Pathways and Experimental Workflows

Histamine H₂ Receptor Signaling Pathway

Impromidine, as a histamine H₂ receptor agonist, activates the Gs alpha subunit of the G-protein coupled H₂ receptor. This initiates a signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP).

Gs_Pathway Impromidine Impromidine H2R Histamine H₂ Receptor Impromidine->H2R Binds to Gs Gs Protein (α, β, γ subunits) H2R->Gs Activates AC Adenylyl Cyclase Gs->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates targets leading to Gastric_Secretion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Fasted_Dog Fasted Dog with Gastric Fistula Basal_Collection Collect Basal Gastric Juice (Baseline) Fasted_Dog->Basal_Collection Impromidine_Infusion Administer Impromidine (IV Infusion, Step-Doses) Basal_Collection->Impromidine_Infusion Sample_Collection Collect Gastric Juice (15 min intervals) Impromidine_Infusion->Sample_Collection Measure_Volume Measure Volume Sample_Collection->Measure_Volume Titration Titrate for Acid Concentration Sample_Collection->Titration Calculate_Output Calculate Acid Output Measure_Volume->Calculate_Output Titration->Calculate_Output Dose_Response Generate Dose-Response Curve Calculate_Output->Dose_Response

References

Exploratory

A Technical Guide to the Physiological Effects of Histamine H2 Receptor Activation by Impromidine

For Researchers, Scientists, and Drug Development Professionals Introduction Impromidine is a potent and highly selective agonist for the histamine H2 receptor.[1] Its development and study have been instrumental in eluc...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Impromidine is a potent and highly selective agonist for the histamine H2 receptor.[1] Its development and study have been instrumental in elucidating the physiological roles of the H2 receptor throughout the body. This technical guide provides an in-depth overview of the physiological effects resulting from the activation of H2 receptors by impromidine, with a focus on its mechanism of action, organ-specific effects, and the experimental methodologies used to characterize these actions.

Mechanism of Action

Impromidine exerts its effects by binding to and activating histamine H2 receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the coupling of the activated H2 receptor to a stimulatory G protein (Gs). This, in turn, activates the enzyme adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream target proteins to elicit a cellular response.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Imp Impromidine H2R Histamine H2 Receptor Imp->H2R Binds and Activates Gs Gs Protein (α, β, γ subunits) H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Proteins Target Proteins PKA->Proteins Phosphorylates Response Cellular Response Proteins->Response

Caption: Impromidine-induced H2 receptor signaling pathway.

Physiological Effects

The physiological responses to impromidine are diverse and depend on the tissue-specific expression and function of H2 receptors. The most prominent effects are observed in the gastric mucosa, cardiovascular system, and to a lesser extent, other tissues.

Gastric Mucosa

Activation of H2 receptors on parietal cells in the stomach is a primary mechanism for stimulating gastric acid secretion. Impromidine is a potent secretagogue, inducing a dose-dependent increase in both gastric acid output and gastric mucosal blood flow.[2][3] The effects on acid secretion are competitively inhibited by H2 receptor antagonists such as cimetidine and tiotidine.[4][5]

Table 1: Effects of Impromidine on Gastric Acid Secretion

SpeciesDose RangeEffectReference
Human2.5–20 µg/kg/h (i.v.)Linear log dose-response increase in acid secretion.
Human10 µg/kg/h (i.v.)Near-maximal acid secretion, comparable to pentagastrin.
Dog0.05–1.6 x 10⁻⁸ mol/kg/hDose-dependent increase in acid secretion.
Dog0.46–46 nmol/kg/hStimulation of gastric HCl output.
Cardiovascular System

Impromidine exerts significant effects on the cardiovascular system, primarily through H2 receptors located in the heart and blood vessels. These effects include increased heart rate (positive chronotropy), increased force of cardiac contraction (positive inotropy), and vasodilation. The cardiovascular side effects can limit its clinical utility as a gastric acid stimulant.

Table 2: Cardiovascular Effects of Impromidine

SpeciesEffectNotesReference
HumanIncreased heart rate, decreased diastolic pressure.Antagonized by cimetidine.
DogTachycardia, increased cardiac output, increased coronary sinus flow.Prevented by cimetidine.
DogIncreased heart rate, decreased systolic blood pressure.Cimetidine competitively inhibits these effects.
Human (in vitro)Positive inotropic effect on ventricular myocardium.Impromidine acts as a partial agonist compared to histamine.
Guinea Pig (in vitro)Increased rate and force of beating of atria.Blocked by cimetidine.
Other Physiological Effects
  • Central Nervous System (CNS): While histamine plays a role as a neurotransmitter in the CNS, the effects of peripherally administered impromidine on the CNS are not as well-characterized, though CNS side effects have been noted with some H2 receptor modulators.

  • Respiratory System: The role of H2 receptors in the respiratory system is less defined, and significant effects of impromidine have not been a primary focus of the cited research.

  • Immune System: Impromidine has been shown to inhibit the release of histamine from isolated rat mast cells, suggesting a potential role for H2 receptors in modulating the immune response.

  • Gastrointestinal Smooth Muscle: At high concentrations, impromidine can cause relaxation of pre-contracted guinea-pig intestinal smooth muscle, though this effect may be non-specific and not mediated by H2 receptors.

Experimental Protocols

Detailed, step-by-step experimental protocols are not fully available in the cited literature. However, the methodologies employed in key studies are summarized below.

In Vivo Gastric Acid Secretion and Blood Flow Measurement (Human)
  • Objective: To measure the effect of impromidine on gastric acid secretion and mucosal blood flow.

  • Methodology:

    • Healthy volunteers are intubated with a double-lumen nasogastric tube after an overnight fast.

    • Gastric mucosal blood flow is measured using the neutral red clearance technique.

    • Impromidine is infused intravenously at varying doses.

    • Gastric juice is collected at regular intervals, and acid output is determined by titration.

    • Blood samples are drawn to measure plasma concentrations of neutral red.

    • To study antagonism, an H2 receptor antagonist (e.g., cimetidine) is co-infused.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Fasting Overnight Fasting Intubation Nasogastric Intubation Fasting->Intubation Infusion IV Infusion of Impromidine (and/or Cimetidine) Intubation->Infusion Gastric_Sample Gastric Juice Collection Infusion->Gastric_Sample Blood_Sample Blood Sampling (Neutral Red) Infusion->Blood_Sample Titration Titration of Gastric Acid Gastric_Sample->Titration Spectro Spectrophotometry for Neutral Red Clearance Blood_Sample->Spectro Data Data Analysis (Dose-Response Curves) Titration->Data Spectro->Data

Caption: Workflow for in vivo gastric studies in humans.

Isolated Heart Preparation (Human and Animal)
  • Objective: To assess the direct cardiac effects of impromidine.

  • Methodology:

    • Ventricular or atrial tissue is obtained from humans (during surgery) or animals.

    • The tissue is mounted in an organ bath containing a physiological salt solution, oxygenated, and maintained at a constant temperature.

    • The preparation is electrically stimulated at a fixed frequency (e.g., 1 Hz).

    • The force of contraction (inotropic effect) and rate of contraction (chronotropic effect) are measured using a force transducer.

    • Impromidine is added to the bath in increasing concentrations to establish a dose-response relationship.

    • The effects of antagonists are studied by pre-incubating the tissue with the antagonist before adding impromidine.

Tissue Isolate Cardiac Tissue (e.g., Papillary Muscle, Atria) Mount Mount in Organ Bath with Physiological Solution Tissue->Mount Stimulate Electrically Stimulate (e.g., 1 Hz) Mount->Stimulate Measure_Baseline Record Baseline Force and Rate Stimulate->Measure_Baseline Add_Drug Add Impromidine (Cumulative Doses) Measure_Baseline->Add_Drug Measure_Response Record Changes in Force and Rate Add_Drug->Measure_Response Analysis Construct Dose-Response Curve Measure_Response->Analysis

Caption: Experimental workflow for isolated heart studies.

Quantitative Data

The following tables summarize key quantitative data from studies on impromidine.

Table 3: Potency of Impromidine in Conscious Dogs

ParameterImpromidine ED₅₀ (nmol/kg/h)Histamine ED₅₀ (nmol/kg/h)Potency Ratio (Impromidine vs. Histamine)
Gastric Acid Stimulation3.8145~38x more potent
Heart Rate Increase5.6172~30x more potent

Table 4: Dose-Response Data for Gastric Acid Secretion

SpeciesImpromidine Infusion RateED₅₀
Dog (Heidenhain pouch)0.05–1.6 x 10⁻⁸ mol/kg/h0.26 ± 0.029 x 10⁻⁸ mol/kg/h
Human0.39–6.22 x 10⁻⁸ mol/kg/hNot specified

Table 5: Antagonism of Impromidine Effects

SpeciesAntagonistImpromidine-Induced EffectAntagonist ActionReference
DogCimetidine (2 µmol/kg/h)Gastric acid secretion, increased heart rate, decreased systolic blood pressureCompetitive inhibition
HumanCimetidine (0.5 mg/kg/h)Gastric acid secretionParallel shift of dose-response curve
Human (in vitro)Cimetidine (1 x 10⁻⁵ M)Positive inotropic responseInhibition

Conclusion

Impromidine is a powerful pharmacological tool that has been pivotal in defining the physiological roles of the histamine H2 receptor. Its high potency and selectivity make it an excellent probe for studying H2 receptor-mediated effects, particularly in the gastric and cardiovascular systems. The data clearly demonstrate its ability to stimulate gastric acid secretion and modulate cardiovascular function. This guide provides a comprehensive summary of these effects and the experimental approaches used to characterize them, serving as a valuable resource for researchers in pharmacology and drug development.

References

Foundational

Impromidine Hydrochloride vs. Impromidine Base: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the choice between using the hydrochloride salt or the free base form of a compound like Impromidine is a critical decision that can impact experimental ou...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between using the hydrochloride salt or the free base form of a compound like Impromidine is a critical decision that can impact experimental outcomes. This in-depth technical guide provides a comprehensive comparison of Impromidine hydrochloride and Impromidine base, covering their core properties, experimental applications, and relevant signaling pathways.

Impromidine is a potent and highly specific histamine H2 receptor agonist.[1][2] Its structure features a strongly basic guanidine group with two imidazole-containing side chains.[2] A protonated amidine group linked to a tautomeric imidazole ring by a three-carbon chain is crucial for its agonist activity, while the second imidazole-containing side chain is thought to enhance its affinity for the H2 receptor.[2] In research, it is a valuable tool for investigating the physiological roles of the H2 receptor, including its primary function in stimulating gastric acid secretion.[3]

Core Properties: A Comparative Analysis

The selection between the hydrochloride salt and the free base of Impromidine for research purposes is primarily dictated by their differing physicochemical properties, which influence their handling, storage, and application in various experimental models. While specific comparative studies are limited, the general principles of amine salts versus free bases, supplemented by available data, provide a clear rationale for choosing one form over the other.

PropertyImpromidine HydrochlorideImpromidine BaseSource
Molecular Formula C14H23N7S · 3HClC14H23N7S
Molecular Weight 430.83 g/mol 321.45 g/mol
Appearance Likely a white to off-white solidSolid powder
Solubility in DMSO 27.5 mg/mL (63.83 mM)Soluble
Aqueous Solubility Expected to be higher than the baseExpected to be lower than the hydrochlorideGeneral chemical principles
Stability Generally more stable in solid form and in aqueous solutionsPotentially less stable, especially in solutionGeneral chemical principles
Hygroscopicity Likely to be more hygroscopicLikely to be less hygroscopic

Histamine H2 Receptor Signaling Pathway

Impromidine exerts its effects by activating the histamine H2 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by H2 receptor activation is detailed below.

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Imp Impromidine H2R H2 Receptor Imp->H2R Binds to G_protein Gs Protein (α, β, γ) H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates target proteins

Histamine H2 Receptor Signaling Pathway

Experimental Protocols and Workflows

The following sections provide detailed methodologies for key experiments involving Impromidine, along with corresponding workflow diagrams.

In Vitro cAMP Accumulation Assay in H2 Receptor-Expressing Cells

This assay quantifies the increase in intracellular cyclic AMP (cAMP) following stimulation of H2 receptors with Impromidine.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the human histamine H2 receptor in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 50,000 cells/well and allow them to adhere overnight.

  • Assay Buffer Preparation: Prepare an assay buffer (e.g., Hanks' Balanced Salt Solution) containing a phosphodiesterase inhibitor such as 0.5 mM IBMX to prevent cAMP degradation.

  • Compound Preparation: Prepare a stock solution of Impromidine hydrochloride or Impromidine base in the appropriate solvent (e.g., water for the hydrochloride, DMSO for the base). Perform serial dilutions in the assay buffer to achieve the desired final concentrations.

  • Stimulation: Remove the culture medium from the cells and replace it with the assay buffer containing the different concentrations of Impromidine. Incubate for 30 minutes at 37°C.

  • Cell Lysis: Lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit.

  • cAMP Detection: Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the Impromidine concentration to generate a dose-response curve and determine the EC50 value.

cAMP_Assay_Workflow Start Start Cell_Culture Culture H2R-expressing cells Start->Cell_Culture Cell_Seeding Seed cells into 96-well plates Cell_Culture->Cell_Seeding Stimulation Stimulate cells with Impromidine Cell_Seeding->Stimulation Compound_Prep Prepare Impromidine dilutions Compound_Prep->Stimulation Cell_Lysis Lyse cells Stimulation->Cell_Lysis cAMP_Detection Detect intracellular cAMP Cell_Lysis->cAMP_Detection Data_Analysis Analyze data and determine EC50 cAMP_Detection->Data_Analysis End End Data_Analysis->End

Workflow for cAMP Accumulation Assay
Isolated Guinea Pig Atrium Assay

This ex vivo assay measures the positive chronotropic effect of Impromidine on the spontaneously beating guinea pig right atrium, which is a classic model for H2 receptor agonism.

Methodology:

  • Animal Euthanasia and Heart Isolation: Euthanize a guinea pig using an approved method (e.g., cervical dislocation). Quickly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution.

  • Atrium Dissection: Dissect the spontaneously beating right atrium and mount it in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Transducer Attachment: Attach the atrium to an isometric force transducer to record the heart rate.

  • Equilibration: Allow the preparation to equilibrate for at least 60 minutes, with regular washing every 15 minutes, until a stable baseline heart rate is achieved.

  • Compound Addition: Add increasing concentrations of Impromidine to the organ bath in a cumulative manner, allowing the response to stabilize at each concentration before adding the next.

  • Data Recording: Continuously record the heart rate throughout the experiment.

  • Data Analysis: Calculate the increase in heart rate from the baseline for each Impromidine concentration. Plot the change in heart rate against the logarithm of the Impromidine concentration to generate a dose-response curve and determine the EC50 value.

Atrium_Assay_Workflow Start Start Euthanasia Euthanize guinea pig and isolate heart Start->Euthanasia Dissection Dissect right atrium Euthanasia->Dissection Mounting Mount atrium in organ bath Dissection->Mounting Equilibration Equilibrate tissue Mounting->Equilibration Compound_Addition Add cumulative concentrations of Impromidine Equilibration->Compound_Addition Data_Recording Record heart rate Compound_Addition->Data_Recording Data_Analysis Analyze data and determine EC50 Data_Recording->Data_Analysis End End Data_Analysis->End

Workflow for Isolated Guinea Pig Atrium Assay
In Vivo Measurement of Gastric Acid Secretion in Anesthetized Rats

This in vivo model directly assesses the primary physiological effect of H2 receptor activation by measuring the stimulation of gastric acid secretion.

Methodology:

  • Animal Preparation: Anesthetize a male Wistar rat with an appropriate anesthetic (e.g., urethane).

  • Surgical Procedure: Perform a tracheotomy to ensure a clear airway. Ligate the pylorus and insert a double-lumen cannula into the stomach through an incision in the forestomach.

  • Gastric Perfusion: Perfuse the stomach with saline at a constant rate (e.g., 1 mL/min). Collect the perfusate at regular intervals (e.g., every 15 minutes).

  • Basal Secretion: Collect perfusate for a baseline period to determine the basal acid output.

  • Drug Administration: Administer Impromidine intravenously (e.g., via a cannulated jugular vein) as a bolus or continuous infusion.

  • Sample Collection: Continue to collect the gastric perfusate at regular intervals after drug administration.

  • Acid Titration: Determine the acid concentration in each collected sample by titration with a standardized NaOH solution to a pH of 7.0.

  • Data Analysis: Calculate the acid output (in µmol/min) for each collection period. Plot the acid output against time to observe the stimulatory effect of Impromidine. For dose-response studies, different doses of Impromidine can be administered to different groups of animals.

Gastric_Secretion_Workflow Start Start Anesthesia Anesthetize rat Start->Anesthesia Surgery Perform tracheotomy and cannulate stomach Anesthesia->Surgery Perfusion Perfuse stomach with saline Surgery->Perfusion Baseline Collect baseline gastric perfusate Perfusion->Baseline Drug_Admin Administer Impromidine intravenously Baseline->Drug_Admin Sample_Collection Collect post-treatment perfusate Drug_Admin->Sample_Collection Titration Titrate samples to determine acid content Sample_Collection->Titration Data_Analysis Analyze acid output data Titration->Data_Analysis End End Data_Analysis->End

Workflow for Rat Gastric Acid Secretion Assay

Conclusion

The choice between Impromidine hydrochloride and Impromidine base is a practical one, with the hydrochloride salt generally offering advantages in terms of aqueous solubility and stability, making it the preferred choice for most in vitro and in vivo applications where aqueous solutions are required. The free base may be more suitable for applications requiring dissolution in non-polar organic solvents or where the presence of chloride ions is undesirable. Researchers should carefully consider the specific requirements of their experimental design to select the most appropriate form of this potent H2 receptor agonist. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of Impromidine in a variety of research settings.

References

Exploratory

Impromidine: A Historical and Technical Guide to its Role in Gastroenterology Research

For Researchers, Scientists, and Drug Development Professionals Introduction Impromidine, a potent and highly selective histamine H2 receptor agonist, has played a pivotal role in advancing our understanding of gastric a...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Impromidine, a potent and highly selective histamine H2 receptor agonist, has played a pivotal role in advancing our understanding of gastric acid secretion and the function of H2 receptors in the gastrointestinal tract.[1] Developed in the late 1970s, its high specificity and potency made it an invaluable pharmacological tool for dissecting the physiological processes regulated by histamine, paving the way for the development of clinically significant H2 receptor antagonists. This technical guide provides a comprehensive overview of the historical context, mechanism of action, key experimental findings, and methodologies associated with Impromidine in gastroenterology research.

Chemical Structure and Mechanism of Action

Impromidine is a guanidine derivative containing two imidazole-containing side chains.[2] Its structure confers high affinity and selectivity for the histamine H2 receptor. The primary mechanism of action involves the stimulation of H2 receptors on the basolateral membrane of parietal cells in the stomach.[3] This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] The elevation in cAMP levels subsequently activates protein kinases that drive the translocation and activation of the H+/K+-ATPase proton pump on the apical membrane of the parietal cell, resulting in the secretion of gastric acid into the stomach lumen.[5]

The structure-activity relationship of Impromidine reveals that a protonated amidine group linked by a three-carbon chain to a tautomeric imidazole ring is crucial for its agonist activity. The second imidazole-containing side chain is thought to primarily contribute to its high affinity for the H2 receptor.

Signaling Pathway of Impromidine-Induced Gastric Acid Secretion

Impromidine_Signaling Impromidine Impromidine H2R Histamine H2 Receptor Impromidine->H2R Binds to G_Protein Gs Protein H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+-ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates & Activates H_ion H+ Secretion Proton_Pump->H_ion Results in

Caption: Signaling cascade initiated by Impromidine binding to the H2 receptor.

Quantitative Pharmacological Data

Impromidine's potency and efficacy have been quantified in numerous in vivo and in vitro studies. The following tables summarize key quantitative data from seminal research, providing a comparative perspective against histamine and the effects of H2 receptor antagonists.

Table 1: In Vivo Potency and Efficacy in Conscious Dogs
AgonistParameterGastric Acid SecretionHeart Rate
Impromidine ED50 (nmol/kg.hr)3.85.6
Histamine ED50 (nmol/kg.hr)145172
Potency Ratio (Impromidine vs. Histamine) ~38 times more potent~30 times more potent
Table 2: Antagonism by Cimetidine in Conscious Dogs
EffectAntagonistpA2 Value
Acid Secretion Cimetidine5.99
Chloride Secretion Cimetidine6.03
Change in Heart Rate Cimetidine6.03
Change in Systolic Blood Pressure Cimetidine6.32
Table 3: In Vivo Gastric Acid Secretion Studies in Humans and Dogs
SpeciesAgonistED50 (mol/kg/hr)AntagonistID50 (mol/kg/hr)
Dog (Heidenhain pouch) Impromidine0.26 ± 0.029 x 10⁻⁸Tiotidine0.012 ± 0.002 x 10⁻⁶
Human Impromidine-Cimetidine0.63 ± 0.085 x 10⁻⁶
Table 4: Comparative Effects on Gastric Acid Secretion in Humans
DrugDoseEffect
Impromidine 10 µg/kg/hr (IV)Near maximal acid secretion, similar to Pentagastrin
Pentagastrin 6 µg/kg/hr (IV)Near maximal acid secretion, similar to Impromidine
Cimetidine (with Impromidine) 2 mg/kg/hr (IV)Inhibited Impromidine-induced secretion by a mean of 65%

Key Experimental Protocols

The characterization of Impromidine's effects in gastroenterology has relied on several key experimental models. The following are detailed methodologies for two of the most significant experimental setups.

In Vivo Gastric Acid Secretion in Conscious Gastric Fistula Dogs

This model allows for the direct measurement of gastric acid output in a conscious animal, providing a physiologically relevant assessment of drug effects.

Methodology:

  • Animal Model: Five conscious dogs equipped with a gastric fistula are used.

  • Drug Administration:

    • Impromidine is administered intravenously in a step-dose response, with doses ranging from 0.46 to 46 nmol/kg.hr in 45-minute steps.

    • For antagonism studies, a background infusion of an H2 antagonist like cimetidine (2 µmol/kg.hr) is given.

    • Histamine acid phosphate is used as a comparator, administered in a seven-step dose-response from 18 to 1350 nmol/kg.hr.

  • Sample Collection: Gastric juice is collected continuously from the fistula in 15-minute intervals.

  • Analysis:

    • The volume of gastric juice is measured.

    • Acid concentration is determined by titration with 0.1 N NaOH to a pH of 7.0.

    • Acid output is calculated as the product of volume and acid concentration and expressed in milliequivalents per 15 minutes.

  • Data Presentation: Dose-response curves are constructed by plotting the gastric acid output against the log of the agonist dose. ED50 values are calculated from these curves.

Experimental Workflow for In Vivo Gastric Secretion Study

Experimental_Workflow start Start: Conscious Dog with Gastric Fistula iv_setup Establish Intravenous Access start->iv_setup antagonist_infusion Optional: Infuse H2 Antagonist (e.g., Cimetidine) iv_setup->antagonist_infusion agonist_infusion Infuse Agonist in Step-Doses (Impromidine or Histamine) antagonist_infusion->agonist_infusion with or without collection Collect Gastric Juice every 15 min agonist_infusion->collection analysis Measure Volume and Titrate for Acid Concentration collection->analysis calculation Calculate Acid Output (mEq/15 min) analysis->calculation data_analysis Construct Dose-Response Curves and Calculate ED50 calculation->data_analysis end End of Experiment data_analysis->end

Caption: Workflow for in vivo gastric secretion studies in fistula-equipped dogs.

In Vitro Isolated Rat Stomach Preparation

This ex vivo model allows for the study of gastric acid secretion in a controlled environment, isolating the stomach from systemic influences.

Methodology:

  • Tissue Preparation: The whole stomach is isolated from a rat and mounted in an organ bath. The stomach is perfused with a physiological salt solution.

  • Drug Administration:

    • Agonists (Impromidine or histamine) are added to the serosal side of the stomach preparation in increasing concentrations.

    • For antagonism studies, the preparation is pre-incubated with an H2 antagonist before the addition of the agonist.

  • Sample Collection: The perfusate from the luminal side is collected at regular intervals.

  • Analysis: The collected perfusate is titrated to determine the acid concentration.

  • Data Presentation: Concentration-response curves are generated, and parameters such as EC50 and maximal response (Emax) are determined. Studies have shown Impromidine to be about 100 times more potent than histamine in this preparation, though it may act as a partial agonist with a lower maximal response.

Clinical Significance and Historical Context

The development of Impromidine was a landmark in gastroenterology research. Its high selectivity for the H2 receptor provided a powerful tool to confirm that histamine-stimulated gastric acid secretion is purely an H2-mediated effect. This research was instrumental in validating the therapeutic target for H2 receptor antagonists like cimetidine and ranitidine, which became blockbuster drugs for the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). While Impromidine itself did not become a therapeutic agent due to its potent stimulatory effects, its use in clinical studies helped to delineate the role of H2 receptors in human gastric physiology and pathology. Clinical trials in patients with peptic ulcer disease and healthy volunteers demonstrated its potent secretagogue effect and its competitive antagonism by cimetidine, solidifying the understanding of the H2 receptor's role in human acid secretion.

Conclusion

Impromidine remains a cornerstone in the historical context of gastroenterology research. Its development and application provided definitive evidence for the role of the histamine H2 receptor in gastric acid secretion. The quantitative data and experimental protocols established through research with Impromidine not only advanced our fundamental understanding of gastric physiology but also laid the critical groundwork for the development of one of the most important classes of drugs in the management of acid-related disorders. For today's researchers, the story of Impromidine serves as a powerful example of how a selective pharmacological tool can be used to unravel complex biological pathways and validate novel therapeutic targets.

References

Foundational

Impromidine: A Potent Histamine H2 Receptor Agonist for Gastric Acid Secretion Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Impromidine is a powerful and highly selective histamine H2 receptor agonist that has served as an invaluable pharm...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Impromidine is a powerful and highly selective histamine H2 receptor agonist that has served as an invaluable pharmacological tool in the study of gastric acid secretion.[1] Its ability to potently stimulate the H2 receptor, the primary mediator of histamine-induced acid release from parietal cells, allows for precise investigation of the physiological and pathological mechanisms governing this crucial digestive process. This technical guide provides a comprehensive overview of Impromidine's role in gastric acid research, detailing its mechanism of action, experimental protocols for its use, and quantitative data from key studies.

Core Mechanism of Action

Impromidine exerts its effects by binding to and activating histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[2] This receptor activation initiates a cascade of intracellular signaling events, culminating in the secretion of hydrochloric acid into the gastric lumen.

Signaling Pathway

The binding of Impromidine to the H2 receptor, a G-protein coupled receptor, triggers the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that plays a pivotal role in cellular signaling. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream protein targets, leading to the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell. This proton pump is the final effector in the acid secretion pathway, actively transporting hydrogen ions (H+) into the gastric lumen in exchange for potassium ions (K+).

Impromidine_Signaling_Pathway cluster_ParietalCell Parietal Cell Impromidine Impromidine H2R Histamine H2 Receptor Impromidine->H2R Binds to G_Protein Gs Protein H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates ProtonPump_inactive H+/K+-ATPase (inactive) PKA->ProtonPump_inactive Phosphorylates ProtonPump_active H+/K+-ATPase (active) ProtonPump_inactive->ProtonPump_active Translocates & Activates H_ion H+ ProtonPump_active->H_ion Secretes Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen into

Caption: Impromidine signaling pathway in parietal cells.

Quantitative Data on Impromidine-Stimulated Gastric Acid Secretion

The following tables summarize key quantitative data from studies investigating the effects of Impromidine on gastric acid secretion in various models.

Table 1: Dose-Response of Intravenous Impromidine on Gastric Acid Secretion in Humans [3]

Impromidine Dose (µg/kg/h)Mean Acid Output (mmol/h)
2.5~10
5.0~18
10.0~25
20.0~30

Table 2: Comparison of Peak Acid Output with Different Secretagogues in Humans [3][4]

SecretagogueDoseRouteMean Peak Acid Output (mmol/h)
Impromidine10 µg/kg/hi.v.~25
Pentagastrin6 µg/kg/hi.v.~25
Histamine Acid Phosphate40 µg/kg/hi.v.~25
Impromidine10 µg/kgs.c.Not significantly different from Pentagastrin
Pentagastrin6 µg/kgs.c.Not significantly different from Impromidine

Table 3: Impromidine vs. Histamine in Conscious Gastric Fistula Dogs

ParameterImpromidineHistaminePotency Ratio (Impromidine:Histamine)
ED50 for Acid Secretion 3.8 nmol/kg/h145 nmol/kg/h~38:1
Maximum Acid Output Same as HistamineSame as Impromidine-

Table 4: Inhibition of Impromidine-Stimulated Gastric Acid Secretion by Cimetidine in Humans

Impromidine InfusionCimetidine TreatmentMean Inhibition of Acid Output
10 µg/kg/h (i.v.)2 mg/kg/h (i.v.)65%
Dose-response (2.5-20 µg/kg/h i.v.)0.5 mg/kg/h (i.v.)Parallel shift in dose-response curve

Detailed Experimental Protocols

The following are representative protocols for studying Impromidine's effects on gastric acid secretion, synthesized from methodologies reported in the scientific literature.

Protocol 1: In Vivo Gastric Acid Secretion in Conscious Gastric Fistula Dogs

This protocol is adapted from studies investigating the dose-response effects of Impromidine in a conscious canine model.

1. Animal Model:

  • Adult beagle dogs of either sex, weighing approximately 15-20 kg, are surgically prepared with a chronic gastric fistula. This allows for the direct collection of gastric juice.

  • Animals are allowed a recovery period of at least 4 weeks post-surgery before experimentation.

2. Pre-Experimental Preparation:

  • Dogs are fasted for 18-24 hours prior to the experiment but have free access to water.

  • On the morning of the study, the fistula is opened, and the stomach is gently lavaged with warm saline to remove any residual contents.

3. Experimental Procedure:

  • A baseline collection of gastric juice is performed for 30-60 minutes to measure basal acid output.

  • Impromidine is dissolved in sterile saline to the desired concentrations.

  • A step-dose infusion of Impromidine is administered intravenously via a cephalic vein. A typical dose range is 0.46 to 46 nmol/kg/h, with each dose step lasting for 45 minutes.

  • Gastric juice is collected continuously in 15-minute aliquots.

  • The volume of each sample is measured, and the acid concentration is determined by titration with 0.1 N NaOH to a pH of 7.0 using a pH meter.

  • Acid output is calculated as mmol H+/15 min.

4. Data Analysis:

  • A dose-response curve is constructed by plotting the acid output against the log of the Impromidine dose.

  • The ED50 (the dose that produces 50% of the maximal response) can be calculated from this curve.

Dog_Fistula_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Fasting Fast Dog (18-24h) Lavage Gastric Lavage Fasting->Lavage Baseline Baseline Gastric Juice Collection (30-60 min) Lavage->Baseline Impromidine_Infusion Step-Dose i.v. Infusion of Impromidine Baseline->Impromidine_Infusion Gastric_Collection Continuous Gastric Juice Collection (15 min aliquots) Impromidine_Infusion->Gastric_Collection Volume_Measurement Measure Volume Gastric_Collection->Volume_Measurement Titration Titrate with NaOH to determine [H+] Volume_Measurement->Titration Calculation Calculate Acid Output Titration->Calculation Dose_Response Construct Dose-Response Curve Calculation->Dose_Response

Caption: Workflow for conscious gastric fistula dog experiment.

Protocol 2: In Vivo Intragastric Titration in Human Volunteers

This method allows for the continuous measurement of gastric acid secretion in human subjects.

1. Subject Preparation:

  • Healthy adult volunteers are recruited after providing informed consent.

  • Subjects fast overnight prior to the study.

2. Procedure:

  • A nasogastric tube is inserted into the stomach.

  • The stomach is emptied of its contents.

  • A solution of sodium bicarbonate (e.g., 100 mM) is infused into the stomach at a constant rate.

  • The pH of the gastric contents is continuously monitored using a pH electrode passed through the nasogastric tube.

  • The rate of bicarbonate infusion is adjusted to maintain a constant gastric pH (e.g., pH 5.0).

  • After a baseline period, an intravenous infusion of Impromidine is started. A typical dose-response study might involve doses ranging from 2.5 to 20 µg/kg/h.

  • The amount of bicarbonate required to maintain the target pH is recorded. This is equivalent to the amount of acid being secreted.

3. Data Analysis:

  • The rate of acid secretion is calculated from the rate of bicarbonate infusion.

  • A dose-response relationship can be determined.

Human_Titration_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Fasting Fast Subject (overnight) NG_Tube Insert Nasogastric Tube Fasting->NG_Tube Bicarb_Infusion Start Bicarbonate Infusion NG_Tube->Bicarb_Infusion pH_Monitoring Continuously Monitor Gastric pH Bicarb_Infusion->pH_Monitoring Adjust_Infusion Adjust Bicarbonate Infusion to Maintain Constant pH pH_Monitoring->Adjust_Infusion Adjust_Infusion->Bicarb_Infusion Feedback Loop Impromidine_Infusion Start i.v. Impromidine Infusion Adjust_Infusion->Impromidine_Infusion After Baseline Record_Bicarb Record Bicarbonate Infusion Rate Adjust_Infusion->Record_Bicarb Impromidine_Infusion->pH_Monitoring Calculate_Acid Calculate Acid Secretion Rate Record_Bicarb->Calculate_Acid

Caption: Workflow for in vivo intragastric titration in humans.

Conclusion

Impromidine remains a cornerstone in the pharmacological investigation of gastric acid secretion. Its high potency and selectivity for the histamine H2 receptor allow for precise and reproducible stimulation of parietal cells, facilitating detailed studies of the underlying physiological mechanisms and the effects of potential therapeutic agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals seeking to utilize Impromidine in their work.

References

Exploratory

In-Vitro Profile of Impromidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the preliminary in-vitro studies of Impromidine, a potent and selective histamine H2 receptor agonist....

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in-vitro studies of Impromidine, a potent and selective histamine H2 receptor agonist. The document synthesizes key findings on its mechanism of action, pharmacological effects, and the experimental methodologies used in its evaluation.

Quantitative Analysis of In-Vitro Activity

The following tables summarize the key quantitative data from in-vitro studies of Impromidine, highlighting its potency and efficacy in various experimental models.

Table 1: Potency and Efficacy of Impromidine in Myocardial Tissue

Tissue/PreparationSpeciesParameter MeasuredImpromidine EffectPotency/ConcentrationComparison to HistamineAntagonist/InhibitorReference
Isolated Left Ventricular PreparationsHumanForce of ContractionPositive Inotropic Effect-Similar Potency, Markedly and Significantly Less Maximum ResponseCimetidine (1 x 10⁻⁵ M) inhibited responses[1][2]
Guinea Pig AtriumGuinea PigRate and Force of BeatingIncreased3-100 nmol/l-Cimetidine (30 µmol/l) blocked effects[3]
Guinea Pig Right AtriumGuinea PigH2-Agonistic Activity--Arpromidine analogues up to 160 times more active-[4]

Table 2: Efficacy of Impromidine in Gastric Acid Secretion Models

Tissue/PreparationSpeciesParameter MeasuredImpromidine EffectPotency/ConcentrationComparison to HistamineAntagonist/InhibitorReference
Isolated StomachRatGastric Acid SecretionPartial Agonist100 times more potentMaximal response was 50% of that obtained with histamine-[5]
Isolated Fundic MucosaRabbitGastric Acid SecretionMore Potent-Maximum response was 67% of that to histamine-

Table 3: Effects of Impromidine on Other In-Vitro Models

| Tissue/Preparation | Species | Parameter Measured | Impromidine Effect | Concentration | Antagonist/Inhibitor | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Isolated Cat Tracheal Muscle | Cat | Relaxation | Caused relaxation | - | Mepyramine did not alter the effect | | | Isolated Perfused Guinea-Pig Lung | Guinea Pig | Perfusion Pressure | Dose-dependent fall | - | Metiamide had a competitive inhibitory effect | | | Isolated Perfused Rabbit Kidney | Rabbit | Perfusion Pressure and Urine Flow | Fall | - | Metiamide had a competitive inhibitory effect | | | Guinea-Pig Isolated Atria | Guinea Pig | Stimulation-induced release of [³H]-noradrenaline | Increased efflux | 50 and 100 nmol/l | - | |

Experimental Protocols

The following sections detail the methodologies employed in the key in-vitro experiments cited in this guide.

2.1. Assessment of Inotropic Effects in Human Myocardium

  • Tissue Preparation: Human isolated left ventricular preparations were used.

  • Experimental Setup: The preparations were stimulated at a frequency of 1 Hz.

  • Drug Administration: Both Impromidine and histamine were added in a concentration-related manner to establish concentration-response curves.

  • Measurement: The primary parameter measured was the force of contraction.

  • Antagonist Studies: The experiments were repeated in the presence of the H2-receptor antagonist, cimetidine (1 x 10⁻⁵ M), and the H1-receptor antagonist, mepyramine, to confirm the receptor-mediated effects.

2.2. Evaluation of Effects on Guinea Pig Atria

  • Tissue Preparation: Guinea-pig isolated atria were used.

  • Drug Administration: Impromidine was administered at concentrations ranging from 3 to 100 nmol/l.

  • Measurement: The rate and force of beating were measured. To study neurotransmitter release, atria were pre-incubated with [³H]-noradrenaline, and the efflux of radioactivity was measured at rest and after electrical stimulation (2 Hz for 10 s) of intramural sympathetic nerves.

  • Antagonist Studies: The H2-receptor antagonist cimetidine (30 µmol/l) was used to confirm the mechanism of action.

2.3. Gastric Acid Secretion in Isolated Rat Stomach

  • Tissue Preparation: The isolated whole stomach of the rat was used.

  • Measurement: The primary outcome was the measurement of gastric juice metabolism to assess gastric acid secretion.

  • Comparative Analysis: The effects of Impromidine were compared to those of histamine to determine relative potency and maximal response.

Signaling Pathways and Experimental Workflows

3.1. Impromidine Signaling Pathway

The primary mechanism of action of Impromidine is the activation of the histamine H2 receptor, a G-protein coupled receptor. The diagram below illustrates the generally accepted signaling cascade initiated by H2 receptor agonism.

G cluster_membrane Cell Membrane H2R Histamine H2 Receptor G_protein Gs Protein H2R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates Impromidine Impromidine Impromidine->H2R Binds and Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates Target Proteins

Impromidine activating the H2 receptor signaling cascade.

3.2. Experimental Workflow for In-Vitro Agonist Characterization

The following diagram outlines a typical experimental workflow for characterizing the in-vitro pharmacological profile of a compound like Impromidine.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Tissue_Isolation Tissue Isolation (e.g., Myocardium, Atria) Experimental_Setup Experimental Setup (e.g., Organ Bath, Perfusion) Tissue_Isolation->Experimental_Setup Concentration_Response Concentration-Response Curve (Impromidine vs. Histamine) Experimental_Setup->Concentration_Response Antagonist_Study Antagonist Study (e.g., with Cimetidine) Experimental_Setup->Antagonist_Study Data_Acquisition Data Acquisition (e.g., Force, Rate) Concentration_Response->Data_Acquisition Antagonist_Study->Data_Acquisition Potency_Efficacy Determine Potency (EC50) and Efficacy (Emax) Data_Acquisition->Potency_Efficacy Conclusion Conclusion on Agonist/Partial Agonist Activity and Receptor Specificity Potency_Efficacy->Conclusion

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Impromidine in Isolated Organ Baths

For Researchers, Scientists, and Drug Development Professionals Introduction Impromidine is a potent and highly specific histamine H2 receptor agonist. In various tissues, it has been characterized as a full or partial a...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Impromidine is a potent and highly specific histamine H2 receptor agonist. In various tissues, it has been characterized as a full or partial agonist, making it a valuable pharmacological tool for investigating the physiological roles of the H2 receptor and for the characterization of H2 receptor antagonists. These application notes provide detailed protocols for the use of impromidine in isolated organ bath systems, a fundamental technique in pharmacology for studying the effects of compounds on tissue contractility and function.

Mechanism of Action

Impromidine selectively binds to and activates histamine H2 receptors, which are G-protein coupled receptors (GPCRs). Activation of the H2 receptor initiates a downstream signaling cascade involving the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling pathway mediates a variety of physiological responses, including smooth muscle relaxation in some tissues and increased contractility and rate in cardiac muscle.

Histamine H2 Receptor Signaling Pathway

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Imp Impromidine H2R H2 Receptor Imp->H2R Binds to G_protein Gs Protein (α, β, γ) H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Muscle Contraction/Relaxation) PKA->Response Phosphorylates targets leading to

Caption: Signaling pathway of the Histamine H2 receptor activated by Impromidine.

Quantitative Data Summary

The following tables summarize the pharmacological parameters of impromidine and the commonly used H2 antagonist, cimetidine, in various preparations.

Compound Preparation Parameter Value Reference
ImpromidineGuinea Pig Papillary MusclePotency vs. Histamine~35x more potent[1][2]
Efficacy (Emax)~81% of Histamine (Partial Agonist)[2]
ImpromidineIsolated Rat StomachPotency vs. Histamine~100x more potent
Efficacy (Emax)~50% of Histamine (Partial Agonist)
ImpromidineHuman Ventricular MyocardiumEfficacyPartial Agonist[3]
CimetidineGuinea Pig AtriaAntagonist Concentration30 µmol/L (effectively blocks Impromidine)[4]
CimetidineConscious DogpA25.99 - 6.32

Experimental Protocols

Preparation of Physiological Salt Solution

A commonly used physiological salt solution for isolated guinea pig tissues is Krebs-Henseleit solution.

Composition of Krebs-Henseleit Solution (for 1 Liter):

Component Molecular Weight ( g/mol ) Concentration (mM) Weight (g)
NaCl58.44118.46.92
KCl74.554.70.35
CaCl2·2H2O147.022.50.37
MgSO4·7H2O246.471.20.29
KH2PO4136.091.20.16
NaHCO384.0125.02.10
Glucose180.1611.12.00

Preparation Steps:

  • Dissolve all salts except for CaCl2 and NaHCO3 in approximately 800 mL of distilled or deionized water.

  • Add the glucose and stir until fully dissolved.

  • In a separate beaker, dissolve the CaCl2 in a small amount of water and add it to the main solution while stirring to prevent precipitation.

  • Add the NaHCO3 to the final solution.

  • Adjust the final volume to 1 Liter with distilled water.

  • Continuously bubble the solution with carbogen gas (95% O2, 5% CO2) for at least 20-30 minutes before and throughout the experiment. This is crucial for maintaining a physiological pH of ~7.4 and ensuring adequate oxygenation of the tissue.

Isolated Guinea Pig Ileum Preparation and Mounting

The guinea pig ileum is a classic preparation for studying smooth muscle contraction, particularly in response to histaminergic compounds.

Procedure:

  • Humanely euthanize a guinea pig according to approved institutional guidelines.

  • Open the abdominal cavity and locate the ileocecal junction.

  • Carefully dissect a segment of the terminal ileum, approximately 10-15 cm from the cecum.

  • Place the isolated ileum segment in a petri dish containing pre-warmed and aerated Krebs-Henseleit solution.

  • Gently flush the lumen of the ileum with the Krebs solution using a syringe with a blunt needle to remove its contents.

  • Cut the ileum into segments of 2-3 cm in length.

  • Tie a silk or cotton thread to each end of an ileum segment.

  • Mount the tissue in an isolated organ bath chamber (typically 10-25 mL volume) containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

  • Attach the lower thread to a fixed hook in the organ bath and the upper thread to an isometric force transducer.

  • Apply an initial resting tension of approximately 1 gram to the tissue.

  • Allow the tissue to equilibrate for 30-60 minutes, with regular washing (every 10-15 minutes) with fresh Krebs solution, until a stable baseline is achieved.

Cumulative Dose-Response Curve for Impromidine

This protocol is designed to determine the potency (EC50) and maximal response (Emax) of impromidine.

Procedure:

  • After the equilibration period, record a stable baseline tension for at least 5-10 minutes.

  • Prepare a series of stock solutions of impromidine of increasing concentrations.

  • Add impromidine to the organ bath in a cumulative manner, starting with the lowest concentration. This is achieved by adding a small volume of the stock solution directly to the bath.

  • Allow the tissue to respond to each concentration until a plateau is reached (typically 2-3 minutes) before adding the next, higher concentration.

  • Continue adding increasing concentrations of impromidine until a maximal response is observed and subsequent additions of higher concentrations do not produce a further increase in response.

  • At the end of the experiment, wash the tissue thoroughly with fresh Krebs solution to return to baseline.

Determination of Antagonist Potency (pA2)

This protocol describes how to determine the pA2 value of an antagonist, such as cimetidine, against impromidine-induced responses.

Procedure:

  • Obtain a control cumulative dose-response curve for impromidine as described above.

  • Wash the tissue thoroughly until it returns to the baseline.

  • Add a known concentration of the antagonist (e.g., cimetidine) to the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).

  • In the continued presence of the antagonist, construct a second cumulative dose-response curve for impromidine. The curve should be shifted to the right.

  • Repeat steps 2-4 with at least two other increasing concentrations of the antagonist.

  • The pA2 value can then be calculated using a Schild plot.

Experimental Workflow and Data Analysis

The following diagram illustrates the general workflow for an isolated organ bath experiment and subsequent data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare Physiological Salt Solution B Dissect and Prepare Isolated Tissue A->B C Mount Tissue in Organ Bath B->C D Equilibrate Tissue (30-60 min) C->D E Record Stable Baseline D->E F Construct Cumulative Dose-Response Curve (e.g., Impromidine) E->F G (Optional) Add Antagonist and Incubate F->G I Washout F->I J Normalize and Plot Dose-Response Data F->J H Construct Dose-Response Curve in Presence of Antagonist G->H H->I H->J I->E Repeat for next tissue K Calculate EC50 and Emax J->K L (Optional) Construct Schild Plot and Calculate pA2 J->L

Caption: General workflow for an isolated organ bath experiment with Impromidine.

References

Application

Application Notes and Protocols for the Use of Impromidine in Conscious Animal Models

For Researchers, Scientists, and Drug Development Professionals Introduction Impromidine is a potent and highly specific histamine H2 receptor agonist.[1][2][3] It is a valuable pharmacological tool for studying the in v...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Impromidine is a potent and highly specific histamine H2 receptor agonist.[1][2][3] It is a valuable pharmacological tool for studying the in vivo effects of H2 receptor stimulation in various physiological systems, particularly in conscious animal models. These application notes provide detailed protocols and data for the use of Impromidine to investigate its effects on gastric acid secretion and cardiovascular function.

Mechanism of Action

Impromidine selectively binds to and activates histamine H2 receptors.[1][2] This activation, in target tissues, initiates downstream signaling pathways. In the stomach, it stimulates gastric acid secretion, while in the cardiovascular system, it can lead to changes in heart rate and blood pressure.

Signaling Pathway of Impromidine

Impromidine Impromidine H2_Receptor Histamine H2 Receptor Impromidine->H2_Receptor Binds to G_Protein Gs Protein H2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion, Increased Heart Rate) PKA->Cellular_Response Phosphorylates target proteins leading to

Caption: Signaling pathway of Impromidine via the Histamine H2 receptor.

Experimental Protocols

Investigation of Gastric Acid Secretion in Conscious Dogs

This protocol is adapted from studies investigating the effects of Impromidine on gastric function.

Animal Model:

  • Species: Dog (e.g., Beagle)

  • Preparation: Conscious dogs equipped with a chronic gastric fistula.

Materials:

  • Impromidine hydrochloride

  • Histamine acid phosphate (for comparison)

  • Cimetidine (H2 receptor antagonist)

  • Saline solution (0.9% NaCl)

  • Infusion pumps

  • Gastric juice collection apparatus

  • pH meter and titrator for acid output measurement

Experimental Workflow:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Fasted conscious dog with gastric fistula Baseline Baseline gastric secretion collection Animal_Prep->Baseline Infusion Step-dose infusion of Impromidine or Histamine Baseline->Infusion Collection Continuous collection of gastric juice Infusion->Collection Antagonist Optional: Co-infusion with Cimetidine Infusion->Antagonist Measure Measure volume and titrate for acid output Collection->Measure Data Analyze dose-response relationship Measure->Data

Caption: Experimental workflow for gastric secretion studies.

Procedure:

  • Animal Preparation: Dogs should be fasted overnight with free access to water.

  • Baseline Collection: Collect basal gastric secretions for a defined period (e.g., 60 minutes) to establish a baseline.

  • Drug Administration:

    • Administer Impromidine intravenously via a continuous infusion.

    • A step-dose response protocol is effective, with doses ranging from 0.46 to 46 nmol/kg/hr, with each dose administered for 45 minutes.

    • For comparison, histamine acid phosphate can be infused in a similar step-dose manner (e.g., 18 to 1350 nmol/kg/hr).

  • Antagonist Study (Optional): To confirm H2 receptor mediation, cimetidine can be co-infused with Impromidine (e.g., 2 µmol/kg/hr).

  • Sample Collection: Continuously collect gastric juice throughout the experiment in timed intervals (e.g., 15 minutes).

  • Analysis: Measure the volume of each gastric juice sample and determine the acid concentration by titration with a standardized NaOH solution to a pH of 7.0. Calculate the total acid output (mmol/hr).

Quantitative Data Summary:

AgentParameterED50 (nmol/kg/hr)Potency vs. HistamineReference
ImpromidineGastric Acid Stimulation3.8~38 times more potent
HistamineGastric Acid Stimulation145-
Assessment of Cardiovascular Effects in Conscious Dogs

This protocol outlines the investigation of Impromidine's impact on cardiovascular parameters.

Animal Model:

  • Species: Dog

  • Preparation: Conscious and instrumented for cardiovascular monitoring (e.g., arterial and venous catheters, electrocardiogram).

Materials:

  • Impromidine hydrochloride

  • Saline solution (0.9% NaCl)

  • Infusion pumps

  • Blood pressure transducer and recording system

  • Heart rate monitor

Procedure:

  • Animal Preparation: Allow the conscious, instrumented dog to rest in a quiet environment to achieve a stable cardiovascular baseline.

  • Baseline Measurement: Record baseline heart rate and systolic blood pressure.

  • Drug Administration: Administer Impromidine intravenously, either as a bolus injection or a continuous infusion.

    • For infusion, a step-dose response similar to the gastric secretion protocol can be used (0.46 to 46 nmol/kg/hr).

    • A single intravenous dose of 16 nmol/kg has also been studied.

  • Cardiovascular Monitoring: Continuously monitor and record heart rate and blood pressure throughout the infusion period and for a suitable time post-infusion to observe recovery.

  • Data Analysis: Calculate the changes in heart rate and blood pressure from the baseline at each dose of Impromidine.

Quantitative Data Summary:

AgentParameterED50 (nmol/kg/hr)EffectReference
ImpromidineHeart Rate Increase5.6Potent increase
HistamineHeart Rate Increase172-
ImpromidineSystolic Blood Pressure-Dose-dependent decrease (hypotension)

Applications in Other Conscious Animal Models

  • Rats and Cats: Impromidine has been shown to lower blood pressure in both anesthetized cats and rats through H2-receptor interaction, causing a reduction in total peripheral resistance and an increase in cardiac output. In anesthetized rats, it also increases coronary, gastric, and hepatic arterial blood flow.

  • Guinea Pigs: In isolated guinea-pig atria, Impromidine increases the rate and force of beating. It has a positive inotropic effect on the isolated papillary muscle of the guinea-pig.

Impromidine is a powerful tool for studying H2 receptor-mediated physiological responses in conscious animal models. The protocols provided here offer a framework for investigating its effects on gastric secretion and cardiovascular function. Researchers should adapt these protocols based on their specific experimental goals and institutional animal care guidelines. The quantitative data presented can serve as a reference for dose selection and expected outcomes.

References

Method

Determining the Appropriate In-Vivo Dosage of Impromidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract Impromidine is a potent and highly specific agonist for the histamine H2 receptor, making it a valuable tool for in-vivo studies of H2 receptor fun...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Impromidine is a potent and highly specific agonist for the histamine H2 receptor, making it a valuable tool for in-vivo studies of H2 receptor function.[1][2] Its primary recognized effects include the stimulation of gastric acid secretion, increased heart rate, and vasodilation.[1][3] Proper dosage determination is critical for the successful and ethical use of Impromidine in animal models. This document provides a comprehensive guide to establishing an appropriate in-vivo dosage, focusing on a systematic approach through dose-range finding studies rather than direct calculation. Included are detailed experimental protocols, data presentation guidelines, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Impromidine

Impromidine is a guanidine-containing imidazole compound that acts as a selective agonist at histamine H2 receptors.[4] Its high potency and specificity have led to its use in both clinical and preclinical research to investigate the physiological roles of H2 receptors. In animal studies, Impromidine has been shown to be significantly more potent than histamine in stimulating gastric acid and increasing heart rate. Understanding the dose-response relationship of Impromidine in a specific animal model is the first and most critical step in designing a robust in-vivo study.

Impromidine's Mechanism of Action and Signaling Pathways

Impromidine exerts its effects by binding to and activating histamine H2 receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). However, H2 receptor activation can also trigger other signaling cascades.

Canonical H2 Receptor Signaling Pathway

The primary signaling pathway for the H2 receptor is through a Gs alpha subunit. This leads to the activation of adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.

Canonical H2 Receptor Signaling Pathway cluster_cell Cell Membrane Impromidine Impromidine H2R H2 Receptor Impromidine->H2R Binds G_Protein Gs Protein (α, β, γ) H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response

Canonical H2 Receptor Signaling Pathway
Alternative Signaling Pathways

In some cell types, H2 receptor activation has been shown to stimulate phospholipase C (PLC) and increase intracellular calcium, as well as activate the mitogen-activated protein kinase (MAPK) pathway. These alternative pathways highlight the complexity of H2 receptor signaling and may be relevant depending on the tissue and research question.

Determining Impromidine Dosage for In-Vivo Studies

The optimal dosage of Impromidine is highly dependent on the animal species, the route of administration, and the biological endpoint being measured. Therefore, a dose-range finding study is an essential first step.

Literature Review and Existing Data

A thorough literature review is the starting point for estimating a potential dose range. The table below summarizes reported dosages of Impromidine from various studies. Note the differences in species and units.

SpeciesDosage RangeRoute of AdministrationObserved EffectReference
Human10 µg/kg/hrIntravenousNear maximal gastric acid secretion
Human10 µg/kgSubcutaneousPeak acid output similar to pentagastrin
Dog0.46 - 46 nmol/kg/hrIntravenousStimulation of gastric acid secretion
Rat3.1 - 62 nmol/kgIntravenousDose-dependent hypothermia
RatTopical applicationTopicalVasodilation in submucosal arterioles

Note: It is crucial to convert units (e.g., nmol/kg to mg/kg) based on the molecular weight of Impromidine (321.45 g/mol ) for accurate comparison and dose preparation.

Experimental Protocol: Dose-Range Finding Study

The primary goal of a dose-range finding study is to determine the Maximum Tolerated Dose (MTD) and to identify a range of doses that elicit a measurable biological response without causing significant toxicity.

Objective: To establish a safe and effective dose range for Impromidine in the selected animal model.

Materials:

  • Impromidine hydrochloride

  • Sterile vehicle (e.g., saline, PBS)

  • Appropriate animal model (e.g., C57BL/6 mice, Sprague-Dawley rats)

  • Dosing equipment (syringes, needles, etc.)

  • Monitoring equipment (for temperature, heart rate, etc., as relevant)

Methodology:

  • Animal Acclimation: Allow animals to acclimate to the facility for a minimum of one week before the experiment.

  • Group Allocation: Randomly assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three dose levels of Impromidine.

  • Dose Selection: Based on the literature review, select a starting dose that is expected to be well-tolerated. Subsequent doses should be escalated by a constant factor (e.g., 2x or 3x). For example, if starting with a low dose from the literature, subsequent groups could receive 3x, 10x, and 30x that dose.

  • Preparation of Dosing Solutions: Prepare fresh dosing solutions on the day of the experiment. Dissolve Impromidine in the chosen sterile vehicle. Ensure complete dissolution and filter-sterilize if necessary for parenteral administration.

  • Administration: Administer the assigned dose of Impromidine or vehicle to each animal via the intended route of administration (e.g., intravenous, intraperitoneal, subcutaneous).

  • Monitoring: Closely monitor animals for a predetermined period (e.g., 4-24 hours) for clinical signs of toxicity. This includes, but is not limited to:

    • Changes in body weight

    • Changes in behavior (lethargy, agitation)

    • Physical appearance (ruffled fur, abnormal posture)

    • Physiological parameters relevant to H2 receptor activation (e.g., changes in core body temperature, heart rate).

  • Data Collection: Record all observations systematically. At the end of the observation period, collect terminal samples (e.g., blood, tissues) as required for the specific research question.

  • Data Analysis: Analyze the collected data to determine the MTD, which is the highest dose that does not cause significant mortality or signs of severe toxicity. Also, identify the dose range that produces the desired pharmacological effect.

Experimental Workflow for Dose Determination

The following diagram illustrates the logical flow for determining the appropriate in-vivo dosage of Impromidine.

In-Vivo Dose Determination Workflow LitReview 1. Literature Review (Existing Dosages) DoseSelect 2. Select Initial Dose Range (Low, Mid, High) LitReview->DoseSelect DoseRangeStudy 3. Conduct Dose-Range Finding Study DoseSelect->DoseRangeStudy MonitorTox 4. Monitor for Toxicity & Pharmacological Effect DoseRangeStudy->MonitorTox AnalyzeData 5. Analyze Data (Determine MTD & ED) MonitorTox->AnalyzeData SelectDose 6. Select Doses for Efficacy Studies AnalyzeData->SelectDose EfficacyStudy 7. Conduct Efficacy Studies SelectDose->EfficacyStudy

Workflow for In-Vivo Dose Determination

Data Presentation

All quantitative data from the dose-range finding study should be summarized in a clear and structured table to facilitate the selection of doses for subsequent efficacy studies.

Example Data from a Hypothetical Dose-Range Finding Study in Mice
Treatment Group (n=5)Dose (mg/kg, IP)Body Weight Change (%)Core Body Temperature Change (°C)Clinical Observations
Vehicle Control0-1.2 ± 0.5-0.2 ± 0.1Normal
Impromidine0.1-1.5 ± 0.6-0.8 ± 0.3Normal
Impromidine0.3-2.1 ± 0.8-1.5 ± 0.4Mild piloerection
Impromidine1.0-4.5 ± 1.2-2.5 ± 0.6Moderate lethargy, piloerection
Impromidine3.0-8.9 ± 2.1-4.1 ± 0.9Severe lethargy, hunched posture

Data are presented as mean ± SEM. Based on this hypothetical data, a researcher might select doses between 0.1 and 1.0 mg/kg for efficacy studies, as the 3.0 mg/kg dose approaches the MTD.

Conclusion

Calculating a precise, universal dosage for Impromidine in-vivo studies is not feasible. The most scientifically rigorous and ethical approach is to determine the appropriate dosage experimentally for each specific animal model and research context. By conducting a thorough literature review followed by a systematic dose-range finding study, researchers can identify a safe and effective dose range to achieve reliable and reproducible results in their in-vivo investigations of histamine H2 receptor function.

References

Application

Application Notes and Protocols for Impromidine Administration in Rodent Experiments

For Researchers, Scientists, and Drug Development Professionals Introduction Impromidine is a potent and highly specific histamine H2 receptor agonist.[1][2] In rodent models, it is a valuable pharmacological tool for in...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Impromidine is a potent and highly specific histamine H2 receptor agonist.[1][2] In rodent models, it is a valuable pharmacological tool for investigating the physiological roles of the H2 receptor, particularly in gastric acid secretion and cardiovascular function.[1][3][4] These application notes provide detailed protocols for the intravenous, intraperitoneal, and oral administration of Impromidine in mice and rats, along with a summary of its known effects and the underlying signaling pathway.

Data Presentation

Table 1: Effects of Intravenous Impromidine Infusion in Anesthetized Rats

ParameterInfusion RateObservation
Total Peripheral Vascular ResistanceNot specifiedDecreased
Left Ventricular OutputNot specifiedIncreased
Blood PressureLow infusion rateNo significant change
Blood PressureHigh infusion rateDecreased
Coronary Blood FlowLow and high infusion ratesIncreased
Gastric Blood FlowLow and high infusion ratesIncreased
Hepatic Arterial Blood FlowLow and high infusion ratesIncreased
Renal Blood FlowHigh infusion rateIncreased
Cutaneous Blood FlowHigh infusion rateDecreased

Data compiled from a study on the hemodynamic responses to intravenous Impromidine in anesthetized rats.

Table 2: Effect of Impromidine on Gastric Acid Secretion in the Isolated Rat Stomach

ParameterObservation
Potency vs. Histamine~100 times more potent
Maximal Response vs. Histamine~50% of the maximal response to histamine

This study highlights that Impromidine acts as a partial agonist at the histamine H2-receptors in the rat stomach.

Signaling Pathway

Impromidine exerts its effects by binding to and activating the histamine H2 receptor, a G-protein coupled receptor. This activation stimulates a well-defined signaling cascade.

Impromidine_Signaling_Pathway Imp Impromidine H2R Histamine H2 Receptor Imp->H2R Binds to G_protein Gs Protein H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cell_Response Phosphorylates target proteins leading to

Caption: Impromidine Signaling Pathway.

Experimental Protocols

General Preparation for Administration

Vehicle Selection: Impromidine is typically soluble in aqueous solutions. Sterile saline (0.9% NaCl) is a common vehicle for intravenous, intraperitoneal, and oral administration.

Preparation of Impromidine Solution:

  • Weigh the required amount of Impromidine hydrochloride.

  • Dissolve in sterile saline to the desired concentration.

  • Ensure the solution is clear and free of particulates. For intravenous administration, filtration through a 0.22 µm filter is recommended.

  • Warm the solution to room or body temperature before administration to avoid causing a drop in the animal's body temperature.

Intravenous (IV) Administration via Tail Vein (Mouse)

Objective: To deliver a precise dose of Impromidine directly into the systemic circulation for rapid onset of action.

Materials:

  • Impromidine solution

  • Mouse restrainer

  • Heat lamp or warming pad

  • Sterile syringes (e.g., 1 ml)

  • Sterile needles (e.g., 27-30 gauge)

  • 70% ethanol or isopropanol wipes

  • Gauze pads

Procedure:

  • Animal Preparation: Place the mouse in a restrainer. To induce vasodilation of the tail veins, warm the tail using a heat lamp or a warming pad set to a safe temperature.

  • Vein Visualization: Gently wipe the tail with an alcohol pad to clean the injection site and enhance vein visibility. The two lateral tail veins are the primary targets.

  • Injection:

    • Load the syringe with the Impromidine solution, ensuring no air bubbles are present.

    • Position the needle, bevel up, parallel to the selected vein.

    • Insert the needle into the distal third of the tail. A slight "pop" may be felt as the needle enters the vein.

    • Slowly inject the solution. There should be no resistance. If resistance is felt or a bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

  • Post-Injection:

    • After injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

IV_Workflow start Start restrain Restrain Mouse start->restrain warm_tail Warm Tail for Vasodilation restrain->warm_tail clean_tail Clean Tail with Alcohol warm_tail->clean_tail inject Inject Impromidine Solution (Lateral Tail Vein) clean_tail->inject pressure Apply Gentle Pressure inject->pressure monitor Monitor Mouse pressure->monitor end End monitor->end

Caption: Intravenous Injection Workflow.

Intraperitoneal (IP) Administration (Rat)

Objective: To administer Impromidine into the peritoneal cavity for systemic absorption. This route is often used when intravenous access is difficult.

Materials:

  • Impromidine solution

  • Sterile syringes (e.g., 1-3 ml)

  • Sterile needles (e.g., 23-25 gauge)

  • 70% ethanol or isopropanol wipes

Procedure:

  • Animal Restraint: Manually restrain the rat, ensuring a firm but gentle grip. The animal should be positioned on its back with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.

  • Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Injection:

    • Wipe the injection site with an alcohol pad.

    • Insert the needle, bevel up, at a 15-30 degree angle to the abdominal wall.

    • Gently aspirate to ensure no blood or urine is drawn into the syringe, which would indicate entry into a blood vessel or the bladder, respectively.

    • If aspiration is clear, inject the solution smoothly.

  • Post-Injection:

    • Withdraw the needle and return the rat to its cage.

    • Monitor the animal for any signs of distress or discomfort.

IP_Workflow start Start restrain Restrain Rat (Head Tilted Down) start->restrain locate_site Locate Injection Site (Lower Right Quadrant) restrain->locate_site clean_site Clean Site with Alcohol locate_site->clean_site inject Insert Needle and Aspirate clean_site->inject administer Administer Impromidine Solution inject->administer monitor Monitor Rat administer->monitor end End monitor->end

Caption: Intraperitoneal Injection Workflow.

Oral Gavage Administration (Mouse)

Objective: To deliver a precise dose of Impromidine directly into the stomach.

Materials:

  • Impromidine solution

  • Flexible or rigid oral gavage needle (e.g., 20-22 gauge for adult mice)

  • Syringe

Procedure:

  • Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize its head. The body should be held securely.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. This helps prevent accidental perforation.

  • Administration:

    • With the mouse held in an upright position, gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

    • Slowly administer the Impromidine solution.

  • Post-Administration:

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Oral_Gavage_Workflow start Start restrain Restrain Mouse start->restrain measure Measure Gavage Needle restrain->measure insert Gently Insert Gavage Needle into Esophagus measure->insert administer Slowly Administer Impromidine Solution insert->administer remove_needle Remove Needle administer->remove_needle monitor Monitor Mouse remove_needle->monitor end End monitor->end

Caption: Oral Gavage Workflow.

References

Method

Application Notes and Protocols for Studying the Cardiovascular Effects of H2 Agonism Using Impromidine

For Researchers, Scientists, and Drug Development Professionals Introduction Impromidine is a potent and highly selective histamine H2 receptor agonist that serves as a critical tool for investigating the cardiovascular...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Impromidine is a potent and highly selective histamine H2 receptor agonist that serves as a critical tool for investigating the cardiovascular effects of H2 receptor stimulation. Unlike histamine, which also activates H1 receptors, Impromidine allows for the specific elucidation of H2-mediated pathways in the cardiovascular system. These application notes provide a comprehensive overview of the cardiovascular effects of Impromidine, detailed protocols for key in vitro and in vivo experiments, and a summary of quantitative data from published studies.

Cardiovascular Effects of H2 Receptor Agonism with Impromidine

Activation of histamine H2 receptors by Impromidine elicits a range of cardiovascular responses, primarily aimed at increasing cardiac activity and promoting vasodilation. The principal effects observed across various preclinical models are:

  • Positive Chronotropy: An increase in heart rate.

  • Positive Inotropy: An increase in the force of myocardial contraction.[1]

  • Vasodilation: Widening of blood vessels, leading to a decrease in total peripheral resistance.[2][3]

  • Hypotension: A decrease in blood pressure, typically resulting from vasodilation.[3]

  • Increased Cardiac Output: An overall increase in the amount of blood pumped by the heart, often as a compensatory response to the drop in peripheral resistance.[2]

  • Increased Coronary Blood Flow: Enhanced blood supply to the heart muscle itself.

These effects are mediated by the H2 receptor signaling pathway, which is initiated in cardiomyocytes and vascular smooth muscle cells.

H2 Receptor Signaling Pathway in Cardiomyocytes

The binding of Impromidine to the H2 receptor on cardiomyocytes triggers a well-defined signaling cascade, as illustrated below.

H2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Impromidine Impromidine H2R H2 Receptor Impromidine->H2R Binds to Gs Gs Protein (α, β, γ) H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Increases Contraction Increased Myocardial Contraction Ca_Influx->Contraction Leads to

H2 Receptor Signaling Pathway in Cardiomyocytes.

Quantitative Data Summary

The following tables summarize the quantitative effects of Impromidine on key cardiovascular parameters as reported in various preclinical studies.

Table 1: Dose-Response of Impromidine on Heart Rate and Blood Pressure in Conscious Dogs

ParameterED50 (nmol/kg/hr)Maximum Effect
Heart Rate Increase5.6Equivalent to histamine
Systolic Blood Pressure DecreaseNot specifiedEquivalent to histamine

Table 2: Hemodynamic Effects of Intravenous Impromidine in Anesthetized Animals

Animal ModelDoseEffect on Cardiac OutputEffect on Total Peripheral ResistanceReference
CatInfusionIncreasedDecreased
RatInfusionIncreasedDecreased
Dog16 nmol/kg (IV)IncreasedDecreased

Table 3: Effects of Impromidine on Isolated Guinea Pig Heart Preparations

PreparationImpromidine ConcentrationEffectReference
Isolated Atria3-100 nmol/LIncreased rate and force of beating
Isolated Working HeartNot specifiedIncreased coronary flow

Experimental Protocols

Detailed methodologies for key experiments to study the cardiovascular effects of Impromidine are provided below.

In Vitro: Isolated Langendorff Perfused Heart Preparation

This protocol is designed to assess the direct effects of Impromidine on cardiac contractility and coronary blood flow in an isolated heart, free from systemic influences.

Langendorff_Workflow A Animal Anesthesia and Heparinization B Thoracotomy and Heart Excision A->B C Aortic Cannulation and Retrograde Perfusion B->C D Stabilization Period (e.g., 30 min) C->D E Baseline Parameter Recording D->E F Impromidine Administration (in perfusate) E->F G Continuous Monitoring of - Left Ventricular Pressure - Heart Rate - Coronary Flow F->G H Data Analysis G->H

Workflow for Isolated Langendorff Heart Experiment.

Materials:

  • Animal Model: Guinea pig or rat

  • Anesthetic: Pentobarbital sodium or similar

  • Anticoagulant: Heparin

  • Perfusion Solution (Krebs-Henseleit): NaCl, KCl, KH2PO4, MgSO4, NaHCO3, CaCl2, Glucose; gassed with 95% O2 / 5% CO2, maintained at 37°C.

  • Langendorff Apparatus: Including a perfusion reservoir, pump, oxygenator, and temperature control.

  • Data Acquisition System: For measuring left ventricular pressure (via an intraventricular balloon), heart rate, and coronary flow.

Protocol:

  • Animal Preparation: Anesthetize the animal and administer heparin to prevent blood clotting.

  • Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

  • Cannulation: Mount the heart on the Langendorff apparatus by cannulating the aorta.

  • Perfusion: Initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure or flow.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.

  • Baseline Measurements: Record baseline parameters including left ventricular developed pressure (LVDP), heart rate, and coronary flow.

  • Impromidine Administration: Introduce Impromidine into the perfusion solution at increasing concentrations to establish a dose-response curve.

  • Data Recording: Continuously record all cardiovascular parameters throughout the experiment.

  • Data Analysis: Analyze the changes in cardiac parameters from baseline in response to Impromidine.

In Vivo: Hemodynamic Assessment in Anesthetized Rodents

This protocol allows for the investigation of the systemic cardiovascular effects of Impromidine, including its impact on blood pressure, heart rate, and cardiac output in a living animal.

InVivo_Workflow A Animal Anesthesia B Catheterization of - Femoral Artery (Blood Pressure) - Femoral Vein (Drug Admin) A->B C Stabilization Period B->C D Baseline Hemodynamic Recording C->D E Intravenous Administration of Impromidine D->E F Continuous Monitoring of - Arterial Blood Pressure - Heart Rate - Cardiac Output (optional) E->F G Data Analysis F->G

Workflow for In Vivo Hemodynamic Assessment.

Materials:

  • Animal Model: Rat or mouse

  • Anesthetic: Urethane, pentobarbital, or isoflurane

  • Surgical Instruments: For catheterization

  • Catheters: For arterial and venous cannulation

  • Pressure Transducer and Data Acquisition System: For monitoring blood pressure and heart rate.

  • (Optional) Flow Probe: For measuring cardiac output.

  • Impromidine Solution: For intravenous administration.

Protocol:

  • Animal Anesthesia: Anesthetize the animal and maintain a stable plane of anesthesia throughout the experiment.

  • Surgical Preparation: Make incisions to expose the femoral artery and vein.

  • Catheterization: Insert a catheter into the femoral artery for blood pressure measurement and another into the femoral vein for drug administration.

  • Stabilization: Allow the animal to stabilize after the surgical procedure.

  • Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate for a sufficient period.

  • Impromidine Administration: Administer Impromidine intravenously, either as a bolus injection or a continuous infusion, at various doses.

  • Hemodynamic Monitoring: Continuously monitor and record blood pressure and heart rate. If a flow probe is used, also record cardiac output.

  • Data Analysis: Calculate the changes in hemodynamic parameters from baseline in response to different doses of Impromidine.

Conclusion

Impromidine is an invaluable pharmacological tool for the specific investigation of H2 receptor-mediated cardiovascular effects. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust experiments to further elucidate the role of H2 agonism in cardiovascular physiology and pathophysiology. Careful adherence to these established methodologies will ensure the generation of reliable and reproducible data.

References

Application

Application Notes and Protocols for Impromidine Infusion in Human Gastric Secretion Studies

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for the use of impromidine, a potent and specific histamine H2 receptor agonist, in clinical research se...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of impromidine, a potent and specific histamine H2 receptor agonist, in clinical research settings to study human gastric acid secretion. The information compiled is based on established methodologies from peer-reviewed clinical trials.

Introduction

Impromidine is a valuable pharmacological tool for investigating the physiology and pathophysiology of gastric acid secretion. As a highly selective histamine H2 receptor agonist, it allows for the targeted stimulation of parietal cells, inducing a robust secretory response. This makes it an ideal agent for determining maximal acid output and for studying the effects of H2 receptor antagonists. Compared to other stimulants like histamine or pentagastrin, impromidine has been shown to have a comparable effect on gastric acid secretion with potentially fewer side effects, such as headaches.[1][2]

Mechanism of Action

Impromidine directly stimulates the histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[3][4] This activation initiates an intracellular signaling cascade mediated by the Gs alpha subunit of a G-protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell. This proton pump is the final step in acid secretion, actively transporting H+ ions into the gastric lumen in exchange for K+ ions.

G cluster_0 Parietal Cell Imp Impromidine H2R H2 Receptor Imp->H2R binds AC Adenylyl Cyclase H2R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (activated) cAMP->PKA activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump activates H_ion H+ ProtonPump->H_ion secretes GastricLumen Gastric Lumen H_ion->GastricLumen into

Caption: Impromidine Signaling Pathway in Parietal Cells.

Quantitative Data Summary

The following tables summarize the dose-response relationships for impromidine and its comparison with other gastric acid stimulants as reported in human studies.

Table 1: Intravenous Impromidine Dose-Response for Gastric Acid Secretion [1]

Impromidine Infusion Rate (µg/kg/h)Result
2.5 - 20Linear log dose-response curve
10Near maximal acid secretion

Table 2: Comparative Efficacy of Gastric Acid Stimulants (Intravenous Infusion)

AgentInfusion Rate (µg/kg/h)Effect on Gastric Acid Secretion
Impromidine10Similar to Histamine and Pentagastrin
Histamine Acid Phosphate40Similar to Impromidine and Pentagastrin
Pentagastrin6Similar to Impromidine and Histamine

Table 3: Effect of H2 Receptor Antagonist (Cimetidine) on Impromidine-Stimulated Secretion

Cimetidine Infusion Rate (mg/kg/h)Effect on Impromidine (10 µg/kg/h) Stimulated Secretion
0.5Significant parallel shift of the dose-response curve
265% mean inhibition

Experimental Protocol: Impromidine Infusion for Gastric Secretion Analysis

This protocol outlines the steps for a continuous intravenous infusion of impromidine to measure stimulated gastric acid output in human subjects.

Subject Preparation
  • Inclusion/Exclusion Criteria: Subjects should be healthy volunteers or patients with specific gastrointestinal conditions relevant to the study. Exclusion criteria should include any contraindications to impromidine or the study procedures.

  • Informed Consent: Obtain written informed consent from all participants.

  • Fasting: Subjects should fast overnight for at least 8 hours prior to the study.

  • Medication Washout: Ensure a sufficient washout period for any medications that could interfere with gastric secretion (e.g., proton pump inhibitors, H2 receptor antagonists, anticholinergics).

Materials and Equipment
  • Impromidine sterile solution for infusion

  • Saline solution (0.9% NaCl) for dilution and infusion

  • Infusion pump

  • Nasogastric tube

  • pH meter or autotitrator

  • Collection vials

  • Standard safety and monitoring equipment (blood pressure cuff, pulse oximeter, ECG may be considered)

Experimental Procedure

G start Start fasting Overnight Fasting start->fasting ng_tube Nasogastric Tube Insertion fasting->ng_tube basal_collection Basal Gastric Juice Collection (e.g., 30-60 min) ng_tube->basal_collection iv_setup Establish IV Access basal_collection->iv_setup imp_infusion Start Impromidine Infusion (e.g., 10 µg/kg/h) iv_setup->imp_infusion stimulated_collection Collect Gastric Juice in Aliquots (e.g., every 15 min for 1-2 hours) imp_infusion->stimulated_collection analysis Measure Volume and Acid Concentration stimulated_collection->analysis end End analysis->end

Caption: Experimental Workflow for Impromidine Infusion Study.

  • Nasogastric Tube Placement: Insert a nasogastric tube into the stomach of the subject. The correct placement should be confirmed.

  • Basal Secretion Collection: Aspirate the basal gastric contents for a defined period (e.g., 30-60 minutes) to determine the basal acid output (BAO).

  • Intravenous Access: Establish intravenous access for the infusion of impromidine.

  • Impromidine Infusion:

    • Prepare the impromidine solution by diluting it in sterile saline to the desired concentration.

    • Begin a continuous intravenous infusion of impromidine at a rate of 10 µg/kg/h to achieve near-maximal acid secretion. For dose-response studies, a range of 2.5 to 20 µg/kg/h can be used.

  • Stimulated Secretion Collection:

    • Following the start of the impromidine infusion, continuously aspirate gastric juice.

    • Collect the aspirate in timed aliquots (e.g., every 15 minutes) for the duration of the infusion (e.g., 1-2 hours).

  • Sample Analysis:

    • Measure the volume of each gastric juice sample.

    • Determine the acid concentration of each sample by titration with a standardized base (e.g., 0.1 N NaOH) to a neutral pH (e.g., pH 7.0).

  • Data Calculation:

    • Calculate the acid output for each collection period (in mmol/h) by multiplying the volume (in L) by the acid concentration (in mmol/L).

    • The peak acid output (PAO) is typically determined from the two consecutive collection periods with the highest acid output.

Safety Considerations
  • Monitor vital signs (heart rate, blood pressure) throughout the procedure, as cardiovascular effects, although generally mild, can occur.

  • Observe the subject for any adverse effects, such as headache.

  • Have appropriate medical support available in case of any adverse reactions.

Conclusion

The impromidine infusion protocol is a robust and reliable method for studying stimulated gastric acid secretion in humans. Its specificity for the histamine H2 receptor provides a clear mechanistic understanding of the observed effects. Adherence to a standardized protocol is crucial for obtaining accurate and reproducible results that can be valuable in both basic physiological research and the clinical development of drugs targeting gastric acid secretion.

References

Method

Application Notes and Protocols for Investigating H2 Receptor Signaling Using Impromidine

For Researchers, Scientists, and Drug Development Professionals Introduction Impromidine is a potent and highly selective partial agonist for the histamine H2 receptor.[1][2] Its utility in research lies in its ability t...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Impromidine is a potent and highly selective partial agonist for the histamine H2 receptor.[1][2] Its utility in research lies in its ability to specifically activate the H2 receptor, thereby initiating a cascade of intracellular signaling events. These application notes provide detailed protocols for utilizing Impromidine in cell culture-based assays to investigate H2 receptor signaling, primarily through the measurement of cyclic AMP (cAMP) accumulation and reporter gene activation.

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the stimulatory G protein (Gs). This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.

Data Presentation

The following tables summarize the expected quantitative data from the described assays. Please note that the specific EC50 and Emax values for Impromidine can vary depending on the cell line, receptor expression levels, and specific assay conditions. The values presented here are illustrative for a potent H2 receptor agonist and should be determined experimentally.

Table 1: Impromidine-Induced cAMP Accumulation in H2R-Expressing Cells

Cell LineAssay ParameterImpromidineHistamine (Reference Agonist)
HEK293-H2REC50 (nM)10 - 100100 - 500
Emax (% of Forskolin)80 - 90%100%
CHO-H2REC50 (nM)5 - 5050 - 250
Emax (% of Forskolin)85 - 95%100%

Table 2: Impromidine-Induced CRE-Luciferase Reporter Gene Activation

Cell LineAssay ParameterImpromidineHistamine (Reference Agonist)
HEK293-H2R-CRE-LucEC50 (nM)20 - 200200 - 1000
Emax (Fold Induction)15 - 2520 - 30
CHO-H2R-CRE-LucEC50 (nM)10 - 100100 - 500
Emax (Fold Induction)20 - 3525 - 40

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway and experimental workflows described in these protocols.

H2_Signaling_Pathway cluster_membrane Cell Membrane H2R H2 Receptor Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates Impromidine Impromidine Impromidine->H2R Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response PKA->Response CRE CRE CREB->CRE Binds to Gene Reporter Gene (e.g., Luciferase) CRE->Gene Promotes Transcription

Caption: H2 Receptor Signaling Pathway Activated by Impromidine.

cAMP_Assay_Workflow A 1. Seed H2R-expressing cells in a 96-well plate B 2. Pre-incubate cells with phosphodiesterase inhibitor (e.g., IBMX) A->B C 3. Add varying concentrations of Impromidine B->C D 4. Incubate for a defined period (e.g., 30 minutes) C->D E 5. Lyse cells and add cAMP detection reagents D->E F 6. Measure signal (e.g., HTRF, fluorescence, luminescence) E->F G 7. Analyze data to determine EC50 and Emax F->G

Caption: Experimental Workflow for cAMP Accumulation Assay.

Reporter_Assay_Workflow A 1. Co-transfect cells with H2R and CRE-luciferase reporter plasmids B 2. Seed transfected cells in a 96-well plate A->B C 3. Starve cells in serum-free medium B->C D 4. Add varying concentrations of Impromidine C->D E 5. Incubate for 4-6 hours D->E F 6. Lyse cells and add luciferase substrate E->F G 7. Measure luminescence F->G H 8. Analyze data to determine EC50 and Emax G->H

Caption: Experimental Workflow for CRE-Luciferase Reporter Gene Assay.

Experimental Protocols

Protocol 1: Intracellular cAMP Accumulation Assay

This protocol describes the measurement of intracellular cAMP levels in response to Impromidine stimulation in a cell line stably expressing the human histamine H2 receptor (e.g., HEK293-H2R or CHO-H2R).

Materials:

  • HEK293-H2R or CHO-H2R cells

  • Cell culture medium (e.g., DMEM with 10% FBS, Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Impromidine hydrochloride

  • Histamine dihydrochloride (for reference)

  • Forskolin (positive control)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • White, opaque 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of detecting the assay signal

Procedure:

  • Cell Culture and Seeding:

    • Culture HEK293-H2R or CHO-H2R cells according to standard protocols.

    • On the day of the assay, harvest the cells and resuspend them in serum-free medium.

    • Seed the cells into a white, opaque 96-well plate at a density of 10,000-20,000 cells per well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of Impromidine (e.g., 10 mM in water or DMSO).

    • Perform serial dilutions of Impromidine in stimulation buffer (e.g., serum-free medium containing 0.5 mM IBMX) to achieve the desired final concentrations (e.g., ranging from 1 pM to 100 µM).

    • Prepare solutions of histamine, forskolin (e.g., 10 µM final concentration), and vehicle control in the same stimulation buffer.

  • Cell Stimulation:

    • Carefully remove the medium from the wells.

    • Add 50 µL of stimulation buffer containing IBMX to each well and incubate for 20-30 minutes at 37°C. This step inhibits phosphodiesterases and allows for cAMP accumulation.

    • Add 50 µL of the prepared compound dilutions (Impromidine, histamine, forskolin, or vehicle) to the respective wells.

    • Incubate the plate for 30 minutes at 37°C.

  • cAMP Detection:

    • Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the Impromidine concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the EC50 and Emax values.

    • Normalize the data to the response induced by a maximal concentration of forskolin (100%).

Protocol 2: CRE-Luciferase Reporter Gene Assay

This protocol details the use of a cAMP Response Element (CRE) driven luciferase reporter to measure H2 receptor activation by Impromidine.

Materials:

  • HEK293 or CHO cells

  • Expression plasmid for the human H2 receptor

  • CRE-luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium

  • Serum-free medium

  • Impromidine hydrochloride

  • Luciferase assay reagent

  • White, opaque 96-well cell culture plates

  • Luminometer

Procedure:

  • Transfection:

    • On the day before the experiment, seed HEK293 or CHO cells in a 6-well plate.

    • Co-transfect the cells with the H2 receptor expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Seeding:

    • 24 hours post-transfection, harvest the cells and seed them into a white, opaque 96-well plate at a density of 20,000-40,000 cells per well.

    • Incubate for 4-6 hours to allow for attachment.

  • Cell Starvation and Stimulation:

    • Replace the growth medium with serum-free medium and incubate for 12-16 hours (overnight).

    • Prepare serial dilutions of Impromidine in serum-free medium.

    • Add the Impromidine dilutions to the respective wells.

    • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for your chosen luciferase assay reagent.

  • Data Analysis:

    • Plot the luciferase activity (relative light units, RLU) against the logarithm of the Impromidine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax (expressed as fold induction over basal).

Conclusion

The provided protocols offer robust methods for characterizing the signaling of the histamine H2 receptor using the selective agonist Impromidine. The cAMP accumulation assay provides a direct and rapid measure of the primary downstream signaling event, while the CRE-luciferase reporter gene assay offers a more integrated view of the transcriptional response. By carefully following these protocols and optimizing them for your specific experimental setup, researchers can effectively investigate the pharmacology of the H2 receptor and screen for novel modulators.

References

Application

Application Note: Determination of Impromidine in Human Plasma by HPLC-UV and LC-MS/MS

Disclaimer: No specific, validated analytical method for the quantification of Impromidine in biological matrices was identified in the public domain at the time of this writing. The following application note provides a...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific, validated analytical method for the quantification of Impromidine in biological matrices was identified in the public domain at the time of this writing. The following application note provides a proposed methodology based on established bioanalytical principles and validated methods for structurally similar compounds, such as histamine H2 receptor antagonists (e.g., cimetidine, ranitidine). This protocol should be fully validated by the end-user to ensure compliance with all relevant regulatory guidelines.

Introduction

Impromidine is a potent and highly specific histamine H2 receptor agonist that has been utilized as a diagnostic tool to assess gastric secretion.[1] Structurally, it is characterized by a guanidine core with two imidazole-containing side chains.[2] Accurate and precise measurement of Impromidine concentrations in biological samples, such as human plasma, is essential for pharmacokinetic, pharmacodynamic, and toxicological studies.

This document details two proposed analytical methods for the quantification of Impromidine in human plasma: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine analysis, and a more sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for applications requiring lower limits of quantification.

Physicochemical Properties of Impromidine

A summary of the known properties of Impromidine is presented below. These properties inform the selection of appropriate analytical conditions and sample preparation techniques.

PropertyValueSource
IUPAC Name2-[3-(1H-imidazol-5-yl)propyl]-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine--INVALID-LINK--
Molecular FormulaC14H23N7S--INVALID-LINK--
Molar Mass321.45 g/mol --INVALID-LINK--
StructureContains imidazole and guanidine groups, suggesting polar characteristics.[2]

Proposed Analytical Methods

Method 1: Reversed-Phase HPLC with UV Detection

This method is proposed for the quantification of Impromidine in plasma for studies where concentrations are expected to be in the higher ng/mL to µg/mL range.

3.1. Chromatographic Conditions

ParameterProposed Condition
Column C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer, pH 6.8B: AcetonitrileIsocratic elution: 85:15 (A:B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection 228 nm (based on imidazole chromophore)
Internal Standard (IS) Cimetidine or another structurally related compound
Run Time ~10 minutes

3.2. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is recommended for cleaner extracts compared to protein precipitation, which is crucial for UV detection to minimize interference.[3][4]

Protocol:

  • Condition a mixed-mode (e.g., C8/cation exchange) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Pre-treat 500 µL of plasma sample by adding 50 µL of internal standard solution and 500 µL of 4% phosphoric acid. Vortex to mix.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute Impromidine and the IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.

G cluster_prep Sample Preparation (SPE) cluster_analysis HPLC-UV Analysis p1 500 µL Plasma + IS p2 Pre-treat with 4% Phosphoric Acid p1->p2 p3 Load onto Conditioned Mixed-Mode SPE Cartridge p2->p3 p4 Wash Steps: 1. 0.1 M Acetic Acid 2. Methanol p3->p4 p5 Elute with 5% NH4OH in Methanol p4->p5 p6 Evaporate to Dryness p5->p6 p7 Reconstitute in Mobile Phase p6->p7 a1 Inject 20 µL p7->a1 a2 C18 Column Separation (150 x 4.6 mm, 5 µm) a1->a2 a3 UV Detection at 228 nm a2->a3 a4 Data Acquisition and Quantification a3->a4

Caption: Workflow for SPE Sample Preparation and HPLC-UV Analysis.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is proposed for high-sensitivity applications requiring the measurement of low ng/mL concentrations of Impromidine.

3.3. LC-MS/MS Conditions

ParameterProposed Condition
LC System UPLC or HPLC system
Column C18 Reversed-Phase, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileGradient elution (example): 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 5% B (4.1-5.0 min)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Source Electrospray Ionization (ESI), Positive Mode
Internal Standard (IS) Impromidine-d4 (or a suitable stable isotope-labeled analog)

3.4. Mass Spectrometry Parameters (Hypothetical)

ParameterImpromidineInternal Standard (IS)
Precursor Ion (Q1, m/z) 322.2326.2
Product Ion (Q3, m/z) 151.1 (imidazole-containing fragment)155.1
Collision Energy (eV) 2525
Dwell Time (ms) 100100

3.5. Sample Preparation: Protein Precipitation (PPT)

For LC-MS/MS, a simpler and faster protein precipitation method is often sufficient and effective.

Protocol:

  • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of internal standard solution.

  • Add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C (optional, for concentration).

  • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 A:B).

  • Inject 5 µL into the LC-MS/MS system.

G cluster_prep Sample Preparation (PPT) cluster_analysis LC-MS/MS Analysis p1 100 µL Plasma + IS p2 Add 300 µL Cold Acetonitrile p1->p2 p3 Vortex to Precipitate Proteins p2->p3 p4 Centrifuge (14,000 rpm, 10 min) p3->p4 p5 Transfer Supernatant p4->p5 p6 Reconstitute in Mobile Phase p5->p6 a1 Inject 5 µL p6->a1 a2 UPLC C18 Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (m/z 322.2 -> 151.1) a3->a4 a5 Quantification a4->a5

Caption: Workflow for PPT Sample Preparation and LC-MS/MS Analysis.

Method Validation (Hypothetical Data)

The proposed LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA, ICH). The following tables summarize the expected performance characteristics based on typical results for similar bioanalytical assays.

Table 1: Linearity and Sensitivity

ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Calibration Model Weighted (1/x²) linear regression
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Limit of Detection (LOD) 0.15 ng/mL

Table 2: Intra-day and Inter-day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%RSD) (n=18, 3 days)Inter-day Accuracy (%) (n=18, 3 days)
LLOQ 0.58.5105.210.2103.8
Low QC 1.56.298.77.8101.5
Mid QC 754.1101.35.599.4
High QC 4003.597.94.898.6
Acceptance Criteria: Precision (%RSD) ≤15% (≤20% for LLOQ); Accuracy within 85-115% (80-120% for LLOQ).

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix Effect (%)
Low QC 1.589.596.8
High QC 40092.198.2
Acceptance Criteria: Recovery should be consistent and reproducible. Matrix effect should be within acceptable limits (typically 85-115%).

Conclusion

The analytical methods proposed in this document provide a robust framework for the quantitative determination of Impromidine in human plasma. The HPLC-UV method offers a cost-effective solution for higher concentration studies, while the LC-MS/MS method provides the high sensitivity and selectivity required for detailed pharmacokinetic profiling. Both methods utilize standard sample preparation techniques common in bioanalytical laboratories. It is imperative that a full validation be performed to demonstrate the suitability of the chosen method for its intended purpose.

References

Method

Safety Precautions and Protocols for Handling Impromidine in a Laboratory Setting

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Impromidine is a potent and highly specific histamine H2 receptor agonist.[1][2] It is a valuable pharmacologic...

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Impromidine is a potent and highly specific histamine H2 receptor agonist.[1][2] It is a valuable pharmacological tool in research for studying gastric acid secretion and cardiovascular effects mediated by H2 receptors.[3][4][5] Due to its potent biological activity, appropriate safety precautions are imperative when handling this compound in a laboratory setting to minimize the risk of accidental exposure and ensure the safety of personnel. These application notes provide a comprehensive guide to the safe handling of Impromidine, including hazard identification, personal protective equipment, experimental protocols, and emergency procedures.

Hazard Identification and Toxicology Summary

Key Toxicological Findings:

  • Acute Toxicity: Intravenous administration has been shown to cause death by respiratory failure at high doses in rats.

  • Cardiovascular Effects: Impromidine can cause vasodilation, tachycardia (increased heart rate), and a fall in systolic blood pressure. These effects are mediated by H2 receptors in the cardiovascular system.

  • Gastrointestinal Effects: In dogs, high doses have led to erosion and irritation of the gastrointestinal tract and vomiting.

  • Other Observed Effects: At high doses in dogs, minor pathological changes have been observed in the liver, kidneys, and pancreas.

The following table summarizes the available quantitative toxicity data for Impromidine.

Quantitative Toxicological Data for Impromidine
Parameter Value
Intravenous LD50 (Male Mice) 9.6 mg/kg
Intravenous LD50 (Female Mice) 12.7 mg/kg
Intravenous LD50 (Rat) 25.5 mg/kg
Minimum Lethal Dose (Dog, 30 min IV infusion) 27.7 mg/kg (during infusion)
Minimum Lethal Dose (Dog, within 14 days post-infusion) 4 mg/kg

Personal Protective Equipment (PPE) and Engineering Controls

Given the potent pharmacological activity of Impromidine, a cautious approach to handling is essential. The following PPE and engineering controls are mandatory to prevent accidental exposure.

  • Engineering Controls:

    • All work involving solid Impromidine or the preparation of stock solutions should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.

    • Use a balance with a draft shield when weighing the compound.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles should be worn at all times when handling Impromidine.

    • Hand Protection: Wear nitrile gloves to prevent skin contact. Change gloves immediately if they become contaminated.

    • Body Protection: A lab coat must be worn to protect street clothing.

    • Respiratory Protection: For procedures with a high risk of aerosol generation that cannot be contained within a fume hood, a properly fitted NIOSH-approved respirator may be necessary.

Experimental Protocols

Storage and Stability
  • Storage: Impromidine should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend storage at room temperature in the continental US, though this may vary. Always refer to the manufacturer's certificate of analysis for specific storage conditions.

  • Stability: Information on the long-term stability of Impromidine in solution is not widely published. It is recommended to prepare fresh solutions for each experiment or to conduct stability studies for long-term storage.

Protocol for Preparation of a 10 mM Stock Solution

This protocol describes the preparation of 10 mL of a 10 mM stock solution of Impromidine (Molar Mass: 321.45 g/mol ).

Materials:

  • Impromidine powder

  • Appropriate solvent (e.g., sterile water, PBS, or as recommended by the manufacturer)

  • Calibrated analytical balance

  • 15 mL conical tube

  • Volumetric pipettes

  • Vortex mixer

Procedure:

  • Don appropriate PPE (lab coat, gloves, safety goggles) and perform all weighing and solution preparation steps inside a chemical fume hood.

  • Calculate the required mass of Impromidine:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.01 L x 321.45 g/mol x 1000 mg/g = 3.2145 mg

  • Weigh the Impromidine: Carefully weigh out approximately 3.2 mg of Impromidine powder on a weigh boat using a calibrated analytical balance. Record the exact weight.

  • Dissolve the Impromidine: Transfer the weighed powder to a 15 mL conical tube. Add a small amount of the chosen solvent (e.g., 5 mL) and vortex thoroughly until the solid is completely dissolved.

  • Adjust to Final Volume: Add the solvent to bring the final volume to 10 mL.

  • Label and Store: Clearly label the tube with the compound name, concentration, solvent, date of preparation, and your initials. Store the solution under the appropriate conditions as determined by the manufacturer's recommendations or internal stability studies.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal

All waste materials contaminated with Impromidine, including empty containers, disposable labware, and contaminated PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Visualization of Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling Impromidine in a laboratory setting.

Impromidine_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal receive Receive & Log Impromidine ppe Don Appropriate PPE receive->ppe 1. fume_hood Work in Chemical Fume Hood ppe->fume_hood 2. weigh Weigh Solid Impromidine fume_hood->weigh 3. dissolve Prepare Stock Solution weigh->dissolve 4. experiment Perform Experiment dissolve->experiment 5. decontaminate Decontaminate Work Area experiment->decontaminate 6. waste Dispose of Hazardous Waste decontaminate->waste 7. remove_ppe Remove & Dispose of PPE waste->remove_ppe 8. wash Wash Hands Thoroughly remove_ppe->wash 9.

Caption: Safe handling workflow for Impromidine.

References

Application

Application of Impromidine in Pharmacological Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Impromidine is a potent and highly specific histamine H2 receptor agonist that has been instrumental in the pharmacological characterization of...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Impromidine is a potent and highly specific histamine H2 receptor agonist that has been instrumental in the pharmacological characterization of this receptor subtype. Structurally, it is a guanidine derivative with two imidazole-containing side chains.[1] Its high potency and selectivity make it a valuable tool for studying H2 receptor-mediated physiological processes, including gastric acid secretion and cardiovascular responses. In some tissues, Impromidine acts as a partial agonist, providing a nuanced tool for probing receptor signaling and function.[2][3][4][5]

These application notes provide an overview of the use of Impromidine in pharmacological research, including its mechanism of action, and detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action

Impromidine exerts its effects by binding to and activating the histamine H2 receptor, a G-protein coupled receptor (GPCR). The H2 receptor is primarily coupled to the Gs alpha subunit (Gαs). Upon agonist binding, Gαs is activated and stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream target proteins to elicit a cellular response.

Histamine H2 Receptor Signaling Pathway

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol impromidine Impromidine h2r Histamine H2 Receptor impromidine->h2r Binds to g_protein Gs Protein (α, β, γ) h2r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Gastric Acid Secretion, Increased Heart Rate) pka->response Phosphorylates Targets

Caption: Signaling pathway of Impromidine via the Histamine H2 receptor.

Data Presentation

Table 1: In Vitro and In Vivo Potency of Impromidine
AssaySpecies/TissueParameterImpromidine ValueHistamine ValueReference
Gastric Acid SecretionConscious DogED50 (nmol/kg·hr)3.8145
Heart Rate IncreaseConscious DogED50 (nmol/kg·hr)5.6172
Gastric Acid SecretionHeidenhain Pouch DogED50 (x 10⁻⁸ mol/kg/hr)0.26 ± 0.029-
Positive Inotropic EffectGuinea Pig Papillary MuscleRelative Potency35 times more potent-
Maximal Inotropic ResponseGuinea Pig Papillary Muscle% of Histamine Max81%100%
Adenylyl Cyclase StimulationGuinea Pig Lung ParenchymaConcentration Range (µM)0.01 - 100.1 - 1000

Note: A specific Ki value for Impromidine from competitive radioligand binding assays was not consistently reported in the surveyed literature. Some studies indicate that as an agonist, it only partially inhibits the binding of H2 receptor antagonists like [3H]-tiotidine.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Histamine H2 Receptor (Competitive Inhibition)

This protocol describes a competitive binding assay to determine the affinity of test compounds for the histamine H2 receptor using [3H]-tiotidine as the radioligand.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow prep Prepare Membrane Homogenates (e.g., from guinea pig cerebral cortex) incubation Incubate Membranes with [3H]-tiotidine and Impromidine (or other competitor) prep->incubation separation Separate Bound and Free Radioligand (Rapid Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC50 and Ki determination) quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Membrane preparation expressing histamine H2 receptors (e.g., from guinea pig cerebral cortex or transfected cell lines).

  • [3H]-tiotidine (Radioligand).

  • Unlabeled tiotidine (for non-specific binding).

  • Impromidine or other test compounds.

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue (e.g., guinea pig cerebral cortex) in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in incubation buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in a final volume of 250 µL:

    • Total Binding: Membrane preparation, [3H]-tiotidine (at a concentration near its Kd, e.g., 2 nM), and incubation buffer.

    • Non-specific Binding: Membrane preparation, [3H]-tiotidine, and a high concentration of unlabeled tiotidine (e.g., 1 µM).

    • Competitive Binding: Membrane preparation, [3H]-tiotidine, and varying concentrations of Impromidine (or test compound).

  • Incubation: Incubate the reactions for 40-60 minutes at a controlled temperature (e.g., 4°C to prevent ligand internalization in whole cells, or room temperature for membrane preps).

  • Separation: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Adenylyl Cyclase Activation Assay

This protocol measures the ability of Impromidine to stimulate the production of cAMP in cells expressing the histamine H2 receptor.

Experimental Workflow: Adenylyl Cyclase Assay

Adenylyl_Cyclase_Workflow cell_prep Culture Cells Expressing Histamine H2 Receptors stimulation Incubate Cells with Impromidine (in the presence of a PDE inhibitor like IBMX) cell_prep->stimulation lysis Lyse Cells to Release Intracellular cAMP stimulation->lysis detection Quantify cAMP Levels (e.g., HTRF, ELISA, or radiometric assay) lysis->detection analysis Data Analysis (EC50 determination) detection->analysis

Caption: Workflow for an adenylyl cyclase activation assay.

Materials:

  • Cells expressing histamine H2 receptors (e.g., HEK293 cells transfected with the H2 receptor, or cell lines endogenously expressing the receptor).

  • Cell culture medium.

  • Stimulation buffer (e.g., PBS or HBSS with a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX).

  • Impromidine.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or radiometric-based).

Procedure:

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and grow to an appropriate confluency.

  • Pre-incubation: Aspirate the culture medium and replace it with stimulation buffer containing a PDE inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Stimulation: Add varying concentrations of Impromidine to the wells. Include a positive control (e.g., forskolin, a direct activator of adenylyl cyclase) and a vehicle control.

  • Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis: Terminate the stimulation by adding cell lysis buffer to each well.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates according to the instructions of the chosen detection kit.

  • Data Analysis:

    • Generate a standard curve if required by the assay kit.

    • Plot the measured cAMP levels against the logarithm of the Impromidine concentration.

    • Determine the EC50 value (the concentration of Impromidine that produces 50% of the maximal response) using non-linear regression.

Protocol 3: Isolated Guinea Pig Atria Preparation

This ex vivo protocol assesses the chronotropic (heart rate) and inotropic (force of contraction) effects of Impromidine.

Materials:

  • Guinea pig.

  • Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2.

  • Isolated organ bath system with temperature control (37°C), aeration, and force/rate transducers.

  • Impromidine stock solution.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Euthanize a guinea pig according to approved ethical guidelines. Quickly excise the heart and place it in cold Krebs-Henseleit solution. Dissect the atria and mount them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Equilibration: Allow the atria to equilibrate for at least 30-60 minutes under a resting tension, during which the bathing solution is changed periodically.

  • Drug Addition: After a stable baseline is achieved, add cumulative concentrations of Impromidine to the organ bath. Allow the response to each concentration to stabilize before adding the next.

  • Data Recording: Continuously record the rate and force of atrial contractions throughout the experiment.

  • Data Analysis:

    • Measure the change in rate (beats per minute) and force (e.g., in grams or millinewtons) from baseline at each Impromidine concentration.

    • Plot the response against the logarithm of the Impromidine concentration to generate a dose-response curve and determine the EC50.

    • To confirm H2 receptor mediation, the experiment can be repeated in the presence of an H2 receptor antagonist (e.g., cimetidine), which should shift the dose-response curve to the right.

Protocol 4: In Vivo Gastric Acid Secretion in Conscious Dogs (Heidenhain Pouch Model)

This in vivo model is a classic preparation for studying the regulation of gastric acid secretion. A Heidenhain pouch is a surgically created, vagally denervated portion of the stomach with an opening to the abdominal wall, allowing for the collection of gastric juice.

Procedure:

  • Animal Model: Use surgically prepared dogs with a Heidenhain pouch. The animals should be fasted overnight before the experiment but have free access to water.

  • Experimental Setup: Place the dog in a comfortable sling. Begin collecting gastric juice from the pouch to establish a basal secretion rate.

  • Drug Administration: Administer Impromidine via intravenous infusion in a step-dose manner (e.g., starting from 0.46 to 46 nmol/kg·hr in 45-minute steps).

  • Sample Collection: Collect gastric juice from the pouch in timed intervals (e.g., every 15 or 30 minutes) throughout the infusion period.

  • Sample Analysis:

    • Measure the volume of each gastric juice sample.

    • Titrate the samples with a standardized base (e.g., 0.1 N NaOH) to determine the acid concentration.

    • Calculate the total acid output (e.g., in mEq/15 min) by multiplying the volume by the acid concentration.

  • Data Analysis:

    • Plot the acid output against the dose or concentration of Impromidine.

    • Determine the ED50 for the stimulation of gastric acid secretion.

    • The specificity of the response can be confirmed by co-infusing an H2 receptor antagonist (e.g., cimetidine), which should competitively inhibit the Impromidine-induced secretion.

Conclusion

Impromidine remains a cornerstone in the pharmacological investigation of the histamine H2 receptor. Its high potency and specificity allow for the precise study of H2 receptor-mediated signaling and physiological functions. The protocols outlined here provide a framework for utilizing Impromidine in a variety of in vitro and in vivo experimental settings, enabling researchers to further elucidate the role of the histamine H2 receptor in health and disease.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Unexpected Cardiovascular Side Effects of Impromidine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiovascular side effects of Impromi...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiovascular side effects of Impromidine.

Frequently Asked Questions (FAQs)

Q1: What is Impromidine and what is its primary mechanism of action?

Impromidine is a potent and specific histamine H2-receptor agonist.[1] Its primary mechanism of action is the stimulation of H2-receptors, leading to various physiological responses.

Q2: What are the expected cardiovascular effects of Impromidine?

The primary cardiovascular effects of Impromidine are directly related to its agonistic activity at H2-receptors in the cardiovascular system.[2] These effects include:

  • Hypotension: Impromidine causes a decrease in blood pressure due to vasodilation, which is a result of reduced total peripheral resistance.[1]

  • Positive Inotropy: It increases the force of cardiac contraction.[3][4]

  • Increased Cardiac Output: The reduction in peripheral resistance can lead to an increase in cardiac output.

  • Increased Coronary Flow: Impromidine has been shown to increase blood flow through the coronary arteries.

Q3: Are the cardiovascular side effects of Impromidine mediated by any other receptors?

Studies have investigated the potential involvement of histamine H1-receptors in mediating the cardiovascular side effects of Impromidine. However, it has been concluded that these effects are mediated solely by the stimulation of H2-receptors.

Q4: How does the inotropic effect of Impromidine compare to that of histamine?

Impromidine is a partial agonist at the histamine H2-receptor on human ventricular myocardium when compared to histamine. This means that while it produces a positive inotropic effect, the maximum response achievable with Impromidine is less than that of histamine.

Q5: Have any cardiac arrhythmias been associated with Impromidine?

Yes, in studies involving severely ill patients, an increase in cardiac arrhythmias has been noted in connection with cAMP-elevating agents like Impromidine.

Troubleshooting Guides

In Vitro Experiments (e.g., Isolated Heart Preparations)
Observed Issue Potential Cause Troubleshooting Steps
No observable inotropic effect at expected concentrations. 1. Degraded Impromidine solution. 1. Prepare a fresh solution of Impromidine from a reliable source.
2. Desensitization of H2-receptors. 2. Ensure adequate washout periods between drug applications. Consider using a lower concentration range.
3. Presence of an H2-receptor antagonist. 3. Verify that no H2-receptor antagonists (e.g., cimetidine) are present in the perfusion buffer or were used in preceding experiments without adequate washout.
Smaller than expected inotropic response. 1. Impromidine is a partial agonist. 1. This is an expected pharmacological property. The maximum response will be lower than that of a full agonist like histamine.
2. Suboptimal tissue health. 2. Ensure the isolated heart preparation is stable and viable before drug administration. Monitor baseline parameters like heart rate and contractile force.
Unexpected tachyphylaxis (rapid decrease in response). 1. Receptor downregulation or desensitization. 1. Prolonged exposure to a potent agonist can cause this. Use shorter exposure times or longer washout periods.
In Vivo Experiments (e.g., Blood Pressure Monitoring in Rodents)
Observed Issue Potential Cause Troubleshooting Steps
Highly variable blood pressure readings after Impromidine administration. 1. Animal stress or improper handling. 1. Ensure animals are properly acclimatized and handled to minimize stress-induced physiological changes.
2. Anesthetic interference. 2. The choice of anesthetic can influence cardiovascular parameters. Select an anesthetic with minimal cardiovascular effects and ensure a stable plane of anesthesia.
Lack of a significant hypotensive effect. 1. Incorrect dose or route of administration. 1. Verify the correct dose calculation and ensure proper administration (e.g., intravenous for rapid effects).
2. Compensatory physiological responses. 2. The animal's cardiovascular system may be compensating for the vasodilation. Monitor heart rate and other parameters to assess the overall hemodynamic response.

Data Presentation

Table 1: Summary of Quantitative Cardiovascular Effects of Impromidine

ParameterSpeciesModelDose/ConcentrationObserved EffectReference
Blood Pressure Cats, RatsIn VivoIntravenous infusionDose-dependent decrease
Total Peripheral Resistance CatsIn VivoContinuous intravenous infusionReduction
Cardiac Output CatsIn VivoContinuous intravenous infusionIncrease during hypotension
Coronary Flow Guinea PigIsolated Working Heart-Stimulation
Force of Contraction HumanIsolated Left Ventricular PreparationsConcentration-dependentIncrease (partial agonist effect compared to histamine)

Experimental Protocols

Protocol 1: Isolated Langendorff Heart Preparation for Assessing Inotropic Effects

This protocol describes the methodology for studying the direct effects of Impromidine on cardiac contractility using an isolated perfused rodent heart.

1. Apparatus Setup:

  • Assemble the Langendorff apparatus, ensuring all glassware is clean.
  • Prepare Krebs-Henseleit buffer, oxygenate with 95% O2 / 5% CO2, and maintain at 37°C.

2. Animal Preparation:

  • Anesthetize the rodent (e.g., rat or guinea pig) following approved institutional guidelines.
  • Administer heparin to prevent blood clotting.
  • Perform a thoracotomy to expose the heart.

3. Heart Isolation and Cannulation:

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
  • Isolate the aorta and cannulate it onto the Langendorff apparatus.
  • Initiate retrograde perfusion with the oxygenated Krebs-Henseleit buffer.

4. Data Acquisition:

  • Insert a balloon-tipped catheter into the left ventricle to measure isovolumetric pressure.
  • Allow the heart to stabilize for a period (e.g., 20-30 minutes).
  • Record baseline parameters: heart rate, left ventricular developed pressure (LVDP), and the maximum rate of pressure development (+dP/dtmax).

5. Drug Administration:

  • Introduce Impromidine into the perfusion buffer at increasing concentrations to establish a dose-response curve.
  • Allow for a sufficient equilibration period at each concentration before recording data.

6. Data Analysis:

  • Analyze the changes in LVDP and +dP/dtmax from baseline to determine the inotropic effect of Impromidine.

Protocol 2: In Vivo Cardiovascular Safety Pharmacology in Rats

This protocol outlines the procedure for evaluating the effects of Impromidine on blood pressure and heart rate in conscious, telemetered rats.

1. Animal Preparation and Telemetry Implantation:

  • Surgically implant telemetry transmitters in rats to allow for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals.
  • Allow for a sufficient recovery period after surgery (e.g., 7-10 days).

2. Acclimatization:

  • Acclimatize the animals to the experimental environment to minimize stress.

3. Baseline Data Collection:

  • Record baseline cardiovascular parameters (mean arterial pressure, systolic and diastolic pressure, and heart rate) for a defined period before drug administration.

4. Drug Administration:

  • Administer Impromidine via an appropriate route (e.g., intravenous, intraperitoneal, or oral) at various doses.
  • Include a vehicle control group.

5. Post-Dosing Data Collection:

  • Continuously monitor and record cardiovascular parameters for a specified duration after drug administration to assess the onset, magnitude, and duration of the effects.

6. Data Analysis:

  • Analyze the changes in blood pressure and heart rate from baseline for each dose group and compare them to the vehicle control group.

Mandatory Visualization

G Impromidine Impromidine H2R Histamine H2 Receptor Impromidine->H2R binds & activates Gs Gs Protein H2R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Ca_channel L-type Ca2+ Channel (Phosphorylation) PKA->Ca_channel phosphorylates Contractility Increased Cardiac Contractility Ca_channel->Contractility leads to

Caption: Impromidine signaling pathway in cardiomyocytes.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Isolated_Heart Isolated Heart Preparation Drug_Admin_vitro Impromidine Administration Isolated_Heart->Drug_Admin_vitro Data_Acq_vitro Measure Contractility (LVDP, +dP/dt) Drug_Admin_vitro->Data_Acq_vitro Analysis_vitro Dose-Response Analysis Data_Acq_vitro->Analysis_vitro Report Technical Report Analysis_vitro->Report Telemetered_Animal Telemetered Animal Model Drug_Admin_vivo Impromidine Administration Telemetered_Animal->Drug_Admin_vivo Data_Acq_vivo Monitor Blood Pressure & Heart Rate Drug_Admin_vivo->Data_Acq_vivo Analysis_vivo Hemodynamic Analysis Data_Acq_vivo->Analysis_vivo Analysis_vivo->Report Start Start Hypothesis Hypothesis: Impromidine has cardiovascular effects Start->Hypothesis Decision Assess direct cardiac effects? Hypothesis->Decision Decision->Isolated_Heart Yes Decision->Telemetered_Animal No, assess systemic effects

Caption: Experimental workflow for cardiovascular side effect investigation.

References

Optimization

Technical Support Center: Troubleshooting Impromidine Tachyphylaxis in Experimental Models

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encounter...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Impromidine, with a specific focus on managing tachyphylaxis.

Frequently Asked Questions (FAQs)

Q1: What is Impromidine and what is its primary mechanism of action?

A1: Impromidine is a potent and highly specific agonist for the histamine H2 receptor.[1][2][3] Its primary mechanism of action is to bind to and activate H2 receptors, which are G-protein coupled receptors (GPCRs). This activation typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4] Impromidine has been used in research to study gastric acid secretion and cardiovascular effects mediated by H2 receptors.[1]

Q2: What is tachyphylaxis and why is it a concern in experiments with Impromidine?

A2: Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug following repeated administration. In the context of Impromidine, this means that successive applications of the agonist can lead to a diminished physiological or cellular response. This is a critical consideration in experimental design, as it can lead to misinterpretation of data and affect the reproducibility of results. Rapid tachyphylaxis to the effects of Impromidine has been observed in experimental models such as the isolated perfused rabbit kidney.

Q3: What is the underlying molecular mechanism of Impromidine tachyphylaxis?

A3: Tachyphylaxis to Impromidine is primarily due to the desensitization of the histamine H2 receptor. This process is common for many GPCRs and involves several key steps:

  • Receptor Phosphorylation: Upon prolonged agonist binding, G-protein coupled receptor kinases (GRKs), particularly GRK2 and GRK3, phosphorylate the intracellular domains of the H2 receptor.

  • Arrestin Binding: Phosphorylated receptors are recognized by arrestin proteins, which bind to the receptor.

  • Uncoupling from G-protein: Arrestin binding sterically hinders the interaction between the H2 receptor and its associated G-protein (Gs), leading to a cessation of downstream signaling (i.e., decreased cAMP production).

  • Receptor Internalization: The receptor-arrestin complex can then be targeted for internalization into endosomes, further reducing the number of receptors available on the cell surface.

This process leads to a rapid attenuation of the cellular response to Impromidine.

Troubleshooting Guides

Issue 1: Diminishing response to repeated Impromidine application.

Possible Cause: Development of H2 receptor tachyphylaxis.

Troubleshooting Steps:

  • Confirm Tachyphylaxis:

    • Establish a baseline response to an initial dose of Impromidine.

    • Administer subsequent doses at fixed intervals and observe if the response diminishes over time.

    • Include a control group that receives only the first and a later dose to quantify the extent of tachyphylaxis.

  • Implement a Washout Period:

    • After inducing tachyphylaxis, perfuse the tissue or wash the cells with Impromidine-free media for a defined period.

    • Re-challenge with Impromidine to see if the response is restored. The required duration of the washout period will depend on the experimental system and the kinetics of H2 receptor resensitization.

  • Optimize Dosing Strategy:

    • Use the minimal effective concentration: High concentrations of Impromidine are more likely to induce rapid and profound tachyphylaxis. Determine the lowest concentration of Impromidine that elicits a measurable response in your system.

    • Increase the interval between doses: Allowing more time between agonist applications can permit partial receptor resensitization.

  • Consider an Alternative Agonist:

    • In some experimental systems, other H2 receptor agonists might exhibit different tachyphylaxis profiles. For example, one study noted that rapid tachyphylaxis developed to Impromidine in the isolated perfused rabbit kidney, but not to another H2 agonist, dimaprit.

Issue 2: High variability in response to Impromidine between experiments.

Possible Cause: Inconsistent development of tachyphylaxis due to minor variations in experimental protocols.

Troubleshooting Steps:

  • Standardize Pre-incubation and Washout Times: Ensure that all tissues or cells are treated with a consistent protocol regarding exposure to media and washout periods before the first application of Impromidine.

  • Control for Temperature: H2 receptor desensitization can be temperature-dependent. Maintain a stable and consistent temperature throughout your experiments.

  • Strictly Control Agonist Exposure Time: The duration of exposure to Impromidine will directly impact the degree of tachyphylaxis. Use precise timing for agonist application and washout.

Data Presentation

The following table summarizes quantitative data related to histamine H2 receptor desensitization from various studies. While not all data is specific to Impromidine, it provides valuable context for understanding the kinetics of this process.

ParameterAgonistExperimental ModelValueReference
t(1/2) of Desensitization AmthamineCOS-7 cells expressing H2r0.49 ± 0.01 min
Response Attenuation Histamine (100 µM)U937 monocytic cell line50% after 30 min pre-exposure
t(1/2) of Desensitization BU-E-75 / AmthamineU937 leukemic cells~20 min
Recovery of cAMP Response BU-E-75U937 leukemic cells50% recovery within 5 hours

Experimental Protocols

Protocol 1: Induction and Measurement of Impromidine Tachyphylaxis in an Isolated Perfused Kidney Model

This protocol is a representative methodology based on general isolated perfused kidney procedures and the observation of rapid Impromidine tachyphylaxis in this model.

1. Preparation of the Isolated Perfused Kidney:

  • Anesthetize a rabbit and surgically expose the renal artery.
  • Cannulate the renal artery and immediately begin perfusion with a warmed (37°C), oxygenated Krebs-Henseleit solution.
  • Carefully dissect the kidney and transfer it to a perfusion apparatus.
  • Maintain a constant perfusion pressure or flow rate and allow the preparation to stabilize.

2. Induction of Tachyphylaxis:

  • Establish a baseline by measuring the desired parameter (e.g., renal blood flow, glomerular filtration rate) before drug administration.
  • Administer a bolus dose or a continuous infusion of Impromidine at a concentration known to elicit a submaximal response.
  • Record the response until it reaches a peak and then begins to decline, or until a steady-state is achieved.
  • After a defined interval (e.g., 30 minutes), administer a second, identical dose of Impromidine.
  • Observe and quantify the diminished response to the second dose compared to the first.

3. Measurement of Tachyphylaxis:

  • Calculate the magnitude of the response to the first and subsequent doses of Impromidine.
  • Express the degree of tachyphylaxis as the percentage reduction in the response to the second dose relative to the first.

4. Washout and Recovery:

  • Following the induction of tachyphylaxis, switch the perfusion to an Impromidine-free Krebs-Henseleit solution.
  • Continue the washout for a defined period (e.g., 60 minutes).
  • Re-administer the original dose of Impromidine and measure the recovery of the response.

Mandatory Visualizations

Impromidine_Signaling_Pathway Impromidine Impromidine H2R Histamine H2 Receptor (GPCR) Impromidine->H2R Binds to G_Protein Gs Protein H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion, Vasodilation) PKA->Cellular_Response Phosphorylates targets leading to Tachyphylaxis_Workflow cluster_experiment Experimental Workflow Start Start Experiment Apply_Impromidine1 Apply First Dose of Impromidine Start->Apply_Impromidine1 Measure_Response1 Measure Initial Response (Peak Effect) Apply_Impromidine1->Measure_Response1 Wait Wait for a Defined Interval Measure_Response1->Wait Apply_Impromidine2 Apply Second Dose of Impromidine Wait->Apply_Impromidine2 Measure_Response2 Measure Second Response Apply_Impromidine2->Measure_Response2 Compare Compare Responses (Response 2 < Response 1?) Measure_Response2->Compare Tachyphylaxis_Observed Tachyphylaxis Observed Compare->Tachyphylaxis_Observed Yes No_Tachyphylaxis No Tachyphylaxis Compare->No_Tachyphylaxis No Troubleshooting_Logic Start Diminished Response to Impromidine Observed Is_Tachyphylaxis Is it Tachyphylaxis? Start->Is_Tachyphylaxis Troubleshoot Troubleshooting Strategies Is_Tachyphylaxis->Troubleshoot Yes Option1 Implement Washout Period Troubleshoot->Option1 Option2 Use Minimal Effective Concentration Troubleshoot->Option2 Option3 Increase Dosing Interval Troubleshoot->Option3 Option4 Consider Alternative Agonist Troubleshoot->Option4 Re_evaluate Re-evaluate Response Option1->Re_evaluate Option2->Re_evaluate Option3->Re_evaluate Option4->Re_evaluate

References

Troubleshooting

Technical Support Center: Optimizing Impromidine Concentration for Maximal H2 Receptor Stimulation

This technical support center is designed for researchers, scientists, and drug development professionals working with Impromidine. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to ass...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Impromidine. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing experimental conditions for maximal histamine H2 receptor stimulation.

Frequently Asked Questions (FAQs)

Q1: What is Impromidine and what is its primary mechanism of action?

A1: Impromidine is a potent and selective histamine H2 receptor agonist.[1] Its primary mechanism of action is to bind to and activate histamine H2 receptors, which are G-protein coupled receptors (GPCRs). This activation stimulates the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP).[2][3]

Q2: In which experimental systems is Impromidine typically used?

A2: Impromidine is widely used in various in vitro and in vivo models to study H2 receptor function. Common applications include stimulating gastric acid secretion in animal models, studying cardiac contractility and heart rate, and investigating H2 receptor signaling in cell culture systems.[4][5]

Q3: What is a typical effective concentration range for Impromidine?

A3: The effective concentration of Impromidine can vary significantly depending on the experimental system. In isolated tissue preparations, such as guinea-pig atria, concentrations in the nanomolar range (e.g., 3-100 nmol/L) have been shown to be effective. In studies on human cardiac tissue, concentrations up to 1 x 10⁻⁴ M have been used. For gastric acid secretion in conscious dogs, dose-responses have been observed in the range of 0.46 to 46 nmol/kg/hr. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific model.

Q4: Is Impromidine a full or partial agonist?

A4: Impromidine's classification as a full or partial agonist can depend on the tissue or cell type being studied. For instance, in human ventricular myocardium, it has been described as a partial agonist compared to histamine. However, in stimulating gastric acid secretion, it has been shown to produce a maximal response similar to histamine.

Q5: How can I measure H2 receptor stimulation by Impromidine?

A5: The most common method is to measure the downstream second messenger, cyclic AMP (cAMP). Various commercial kits are available for quantifying cAMP levels in cell lysates. Other functional readouts include measuring physiological responses such as gastric acid secretion, changes in cardiac muscle contraction, or relaxation of smooth muscle tissue.

Data Presentation: Impromidine Concentration and Effects

Experimental ModelImpromidine Concentration RangeObserved EffectReference
Guinea-Pig Isolated Atria3-100 nmol/LIncreased rate and force of beating.
Human Ventricular MyocardiumUp to 1 x 10⁻⁴ MPositive inotropic effect (partial agonist compared to histamine).
Conscious Gastric Fistula Dogs0.46 to 46 nmol/kg/hr (infusion)Stimulation of gastric acid secretion.
Healthy Human Volunteers2.5 - 20 µg/kg/hr (infusion)Stimulation of gastric acid secretion.
Human Papillary Muscle (in vitro)Not specifiedStimulation of adenylate cyclase activity.

Mandatory Visualizations

H2 Receptor Signaling Pathway

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H2R H2 Receptor G_protein G-Protein (Gs) H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Impromidine Impromidine Impromidine->H2R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Acid Secretion, Increased Contractility) PKA->Cellular_Response Phosphorylates Targets

Caption: H2 receptor signaling pathway activated by Impromidine.

Experimental Workflow for Optimizing Impromidine Concentration

Impromidine_Optimization_Workflow Start Start: Prepare Cell Culture (e.g., HEK293 expressing H2R) Prepare_Impromidine Prepare Serial Dilutions of Impromidine (e.g., 10⁻¹⁰ M to 10⁻⁴ M) Start->Prepare_Impromidine Cell_Seeding Seed Cells in a Multi-well Plate Prepare_Impromidine->Cell_Seeding Incubation Incubate Cells with Impromidine Concentrations Cell_Seeding->Incubation Lysis Lyse Cells and Perform cAMP Assay Incubation->Lysis Data_Analysis Analyze Data: Plot Dose-Response Curve Lysis->Data_Analysis Determine_EC50 Determine EC50 and Maximal Effective Concentration Data_Analysis->Determine_EC50 Troubleshoot Troubleshoot Experiment (See Troubleshooting Guide) Determine_EC50->Troubleshoot Unsuccessful End End: Optimal Concentration Identified Determine_EC50->End Successful Troubleshoot->Start

Caption: A typical experimental workflow for optimizing Impromidine concentration.

Troubleshooting Guide

Q: Why am I not observing any response to Impromidine?

A: There are several potential reasons for a lack of response. Consider the following:

  • Impromidine Concentration: The concentration range you are using may be too low. We recommend performing a broad dose-response curve (e.g., 10⁻¹⁰ M to 10⁻⁴ M) to identify the active range for your specific system.

  • Cell Health and Receptor Expression: Ensure that your cells are healthy and express a sufficient number of H2 receptors. Low passage numbers are generally recommended. If using a transient transfection system, verify the transfection efficiency.

  • Reagent Integrity: Impromidine, like any chemical compound, can degrade over time. Ensure that your stock solution is fresh and has been stored correctly.

  • Assay Sensitivity: Your assay may not be sensitive enough to detect small changes in H2 receptor activity. Ensure your cAMP assay is properly optimized and that your plate reader settings are correct.

  • Incorrect Agonist Stimulation Time: The incubation time with Impromidine might be too short. A time-course experiment (e.g., 5, 15, 30, 60 minutes) can help determine the optimal stimulation period to achieve a peak response.

Q: My dose-response curve is not sigmoidal, or the maximal response is very low. What should I do?

A: An unusual dose-response curve can indicate several issues:

  • High Background Signal: A high basal cAMP level can mask the stimulatory effect of Impromidine, leading to a small assay window. This could be due to constitutive receptor activity, especially in overexpression systems. Consider using a cell line with lower receptor expression or reducing the concentration of any phosphodiesterase (PDE) inhibitors used in the assay.

  • Partial Agonism: As mentioned, Impromidine can act as a partial agonist in some systems. This means it may not elicit the same maximal response as a full agonist like histamine. It is advisable to include a full agonist as a positive control to contextualize your results.

  • Solubility Issues: At very high concentrations, Impromidine may precipitate out of solution, leading to a drop-off in the dose-response curve. Ensure the compound is fully dissolved in your assay buffer.

  • Cell Viability: High concentrations of any compound can be toxic to cells. Perform a cell viability assay in parallel with your functional assay to rule out cytotoxicity as a confounding factor.

Q: I am seeing high variability between my replicate wells. How can I improve this?

A: High variability can obscure real effects and make data interpretation difficult. Here are some common causes and solutions:

  • Inconsistent Cell Seeding: Ensure you have a homogenous cell suspension and use careful pipetting techniques to seed the same number of cells in each well.

  • Pipetting Errors: Inaccurate pipetting of Impromidine solutions or assay reagents is a common source of variability. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter reagent concentrations. To minimize this, you can avoid using the outermost wells or fill them with sterile buffer or media.

  • Temperature Gradients: Ensure even temperature distribution across your plate during incubations.

Experimental Protocols

Detailed Methodology for a cAMP Assay to Measure H2 Receptor Stimulation

This protocol provides a general framework for determining the EC50 of Impromidine using a competitive immunoassay for cAMP detection (e.g., HTRF, ELISA).

1. Materials:

  • Cells expressing the histamine H2 receptor (e.g., HEK293-H2R)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Impromidine stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., Histamine)

  • Stimulation buffer (e.g., HBSS or serum-free media)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (including lysis buffer, detection reagents, and cAMP standards)

  • Multi-well assay plates (e.g., 96- or 384-well)

2. Cell Preparation:

  • Culture your H2 receptor-expressing cells to approximately 80-90% confluency.

  • Harvest the cells using a non-enzymatic cell dissociation solution to preserve receptor integrity.

  • Wash the cells with PBS and resuspend them in stimulation buffer at a predetermined optimal density.

3. Assay Procedure:

  • Prepare Impromidine Dilutions: Perform a serial dilution of your Impromidine stock solution in stimulation buffer to create a range of concentrations for your dose-response curve (e.g., 11-point curve from 10⁻¹⁰ M to 10⁻⁵ M). Also, prepare dilutions of your positive control.

  • Cell Seeding: Dispense the cell suspension into the wells of your assay plate.

  • Agonist Stimulation: Add the different concentrations of Impromidine (and controls) to the appropriate wells. Incubate the plate at 37°C for the optimized stimulation time (e.g., 30 minutes).

  • Cell Lysis: Stop the stimulation by adding the lysis buffer provided in the cAMP assay kit to each well. Incubate as per the manufacturer's instructions to ensure complete cell lysis and release of intracellular cAMP.

  • cAMP Detection: Perform the cAMP detection steps according to your specific assay kit's protocol. This typically involves adding detection reagents that will generate a signal inversely proportional to the amount of cAMP present.

  • Data Acquisition: Read the plate using a plate reader with the appropriate settings for your assay format.

4. Data Analysis:

  • Standard Curve: Generate a standard curve using the cAMP standards provided in the kit.

  • Calculate cAMP Concentrations: Use the standard curve to convert the raw signal from your experimental wells into cAMP concentrations.

  • Dose-Response Curve: Plot the cAMP concentration against the logarithm of the Impromidine concentration.

  • Determine EC50: Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value, which is the concentration of Impromidine that produces 50% of the maximal response.

References

Optimization

Technical Support Center: Overcoming Poor Solubility of Impromidine in Aqueous Solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Impromidine.

Frequently Asked Questions (FAQs)

Q1: What is Impromidine and why is its solubility important?

Impromidine is a potent and specific agonist for the histamine H2 receptor.[1][2] Its aqueous solubility is crucial for the preparation of stock solutions and for ensuring accurate and reproducible results in a variety of in vitro and in vivo experimental settings. Poor solubility can lead to inaccurate dosing and diminished biological activity.

Q2: Is Impromidine hydrochloride expected to be soluble in water?

As a hydrochloride salt of a basic compound, Impromidine hydrochloride is generally expected to have higher aqueous solubility compared to its free base form, particularly in acidic to neutral solutions.[3] However, researchers may still encounter challenges in completely dissolving the compound, especially at higher concentrations.

Q3: What are the common solvents for dissolving Impromidine?

For biological experiments, the primary solvent should be a sterile, high-purity aqueous solution (e.g., cell culture grade water or buffer). If aqueous solubility is limited, organic co-solvents such as dimethyl sulfoxide (DMSO) can be used to prepare a concentrated stock solution, which is then further diluted in the aqueous experimental medium.[4][5] It is critical to keep the final concentration of organic solvents in cell-based assays low (typically below 0.5% for DMSO) to avoid cellular toxicity.

Q4: How does pH affect the solubility of Impromidine hydrochloride?

The solubility of basic hydrochloride salts is pH-dependent. They are generally more soluble in acidic conditions. As the pH of the solution increases and becomes more alkaline, the equilibrium can shift towards the less soluble free base form, potentially leading to precipitation.

Q5: At what concentrations is Impromidine typically used in in-vitro experiments?

The effective concentration of Impromidine in in-vitro assays can vary depending on the cell type and the specific experimental endpoint. Published studies have used Impromidine at concentrations up to 1 x 10⁻⁴ M.

Troubleshooting Guide for Impromidine Solubility

This guide provides a step-by-step approach to troubleshoot and overcome common issues encountered when dissolving Impromidine hydrochloride in aqueous solutions.

dot

Caption: A stepwise workflow for troubleshooting Impromidine hydrochloride dissolution.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of Impromidine Hydrochloride

This protocol is intended for the preparation of a stock solution in an aqueous solvent, which is preferable for most cell-based assays to avoid solvent-induced artifacts.

Materials:

  • Impromidine hydrochloride powder

  • Sterile, cell culture grade water or a suitable buffer (e.g., PBS, HEPES-buffered saline)

  • Sterile conical tubes

  • Vortex mixer

  • Water bath or incubator (optional)

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Aseptically weigh the desired amount of Impromidine hydrochloride powder in a sterile conical tube.

  • Add a portion of the selected sterile aqueous solvent to the tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If not fully dissolved, proceed with the following troubleshooting steps:

    • Gentle Warming: Place the tube in a water bath or incubator at a temperature of around 37°C for 10-15 minutes. Intermittently vortex the solution. Caution: Do not overheat, as this may degrade the compound.

    • Sonication: Place the tube in a sonicator bath for 5-10 minutes.

    • pH Adjustment: If the compound remains insoluble, the pH of the aqueous solvent may be slightly alkaline. Cautiously add a small amount of dilute, sterile HCl (e.g., 0.1 M) dropwise to slightly acidify the solution. Monitor the dissolution after each addition. Be aware that significant pH changes can impact your experimental system.

  • Once the Impromidine hydrochloride is completely dissolved, add the remaining solvent to reach the final desired concentration.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a Concentrated Stock Solution in an Organic Co-Solvent

This protocol is recommended when aqueous solubility is insufficient for the desired stock concentration.

Materials:

  • Impromidine hydrochloride powder

  • High-purity DMSO

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of Impromidine hydrochloride powder in a sterile conical tube.

  • Add the required volume of high-purity DMSO to achieve the target stock concentration.

  • Vortex the mixture until the powder is completely dissolved. Gentle warming or sonication can be used if necessary.

  • Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing working solutions, dilute the DMSO stock in the final aqueous experimental medium. Ensure the final DMSO concentration is non-toxic to the cells (generally <0.5%).

Data Presentation

Table 1: Solubility of Impromidine and its Hydrochloride Salt in Common Solvents

Compound FormSolventSolubilityNotes
ImpromidineDMSOSolubleA specific quantitative value is not readily available.
Impromidine hydrochlorideWaterGenerally considered solubleThe pH of the solution can significantly impact solubility.
Impromidine hydrochlorideDMSO27.5 mg/mL (63.83 mM)Can be used to prepare high-concentration stock solutions.

Table 2: Typical Experimental Concentrations of Impromidine

Assay TypeCell/Tissue TypeConcentration RangeReference
Inotropic effectsHuman isolated left ventricular preparationsUp to 1 x 10⁻⁴ M
Gastric secretionConscious dogs0.46 to 46 nmol/kg/hr (in vivo)

Visualizations

Histamine H2 Receptor Signaling Pathway

Impromidine is an agonist of the histamine H2 receptor, which is a G-protein coupled receptor (GPCR). The activation of this receptor initiates a well-defined intracellular signaling cascade.

dot

Gs_Signaling_Pathway cluster_membrane Cell Membrane H2R Histamine H2 Receptor Gs Gs Protein (α, β, γ subunits) H2R->Gs Activates AC Adenylate Cyclase Gs->AC α-subunit activates cAMP cAMP AC->cAMP Converts Impromidine Impromidine Impromidine->H2R Binds and Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., gastric acid secretion, smooth muscle relaxation) PKA->Cellular_Response Phosphorylates targets leading to

References

Troubleshooting

degradation of Impromidine in experimental buffers

Welcome to the technical support center for Impromidine. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Impromidine effectively in their experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Impromidine. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Impromidine effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the degradation and stability of Impromidine in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Impromidine stock solutions?

A1: Impromidine is soluble in DMSO.[1] For optimal stability of the stock solution, it is recommended to prepare it in anhydrous DMSO and store it at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.

Q2: What are the general storage conditions for solid Impromidine and its stock solutions?

A2: Solid Impromidine should be stored in a dry, dark place. Short-term storage (days to weeks) can be at 0-4°C, while long-term storage (months to years) should be at -20°C.[1] Stock solutions in DMSO should be stored at -20°C and are expected to be stable for over two years if stored properly.[1]

Q3: How stable is Impromidine in aqueous buffers?

A3: The stability of Impromidine in aqueous buffers can be influenced by several factors, including pH, temperature, and the presence of oxidizing agents. While specific data is limited, compounds with imidazole rings can be susceptible to oxidation and pH-dependent degradation. It is advisable to prepare fresh dilutions in aqueous buffers for each experiment or to conduct a stability study in your specific buffer system if the solution needs to be stored.

Q4: Can I store Impromidine solutions in plastic tubes?

A4: While not explicitly documented for Impromidine, it is a good practice to use low-protein-binding polypropylene tubes or glass vials for storing solutions of small molecules to minimize adsorption to the container surface, which could affect the effective concentration.

Troubleshooting Guide

Issue 1: I am observing a decrease in the biological activity of my Impromidine solution over time.

  • Possible Cause 1: Degradation in Aqueous Buffer. Impromidine may be degrading in your experimental buffer, especially if stored for an extended period at room temperature or higher. Factors like pH and temperature can significantly impact its stability.[2][3]

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always prepare fresh dilutions of Impromidine in your aqueous buffer immediately before use from a frozen DMSO stock.

      • Optimize pH: If your experimental conditions allow, consider using a buffer with a pH between 6 and 8, as this range is often optimal for the stability of compounds with imidazole moieties.

      • Conduct a Stability Study: If you must store the aqueous solution, perform a simple stability study by measuring its activity at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions.

  • Possible Cause 2: Repeated Freeze-Thaw Cycles. Multiple freeze-thaw cycles of the DMSO stock solution can introduce moisture and accelerate degradation.

    • Troubleshooting Steps:

      • Aliquot Stock Solutions: Prepare small, single-use aliquots of your Impromidine stock solution in DMSO to avoid repeated freezing and thawing.

  • Possible Cause 3: Oxidation. The imidazole rings in Impromidine could be susceptible to oxidation, leading to a loss of activity.

    • Troubleshooting Steps:

      • Use High-Purity Buffers: Ensure your buffers are prepared with high-purity water and reagents to minimize contaminants that could act as oxidizing agents.

      • Consider Antioxidants: If compatible with your assay, the addition of a small amount of an antioxidant like ascorbic acid might help to prevent oxidative degradation.

Issue 2: My Impromidine solution appears cloudy or shows precipitation.

  • Possible Cause 1: Low Solubility in Aqueous Buffer. The concentration of Impromidine in your final working solution may exceed its solubility limit in the aqueous buffer, especially if the percentage of DMSO from the stock solution is very low.

    • Troubleshooting Steps:

      • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility but does not exceed the tolerance of your experimental system (typically <0.5%).

      • Gentle Warming and Vortexing: Try gently warming the solution (e.g., to 37°C) and vortexing to aid dissolution.

      • Prepare an Intermediate Dilution: Consider making an intermediate dilution in a solvent system with better solubilizing properties before the final dilution in the aqueous buffer.

  • Possible Cause 2: Salt Incompatibility. Certain salts in your buffer might be causing the precipitation of Impromidine.

    • Troubleshooting Steps:

      • Test Different Buffers: If possible, test the solubility of Impromidine in alternative buffer systems compatible with your experiment.

Data on Impromidine Stability (Hypothetical)

The following tables present hypothetical data on the stability of Impromidine in different experimental buffers to illustrate potential degradation trends. This data is for illustrative purposes and should be confirmed by experimental validation.

Table 1: Stability of Impromidine (10 µM) in Different Buffers at 25°C

Time (hours)% Remaining in PBS (pH 7.4)% Remaining in Tris-HCl (pH 8.0)% Remaining in Citrate Buffer (pH 5.0)
0100%100%100%
498%95%92%
895%90%85%
2488%82%75%
4879%71%60%

Table 2: Effect of Temperature on Impromidine (10 µM) Stability in PBS (pH 7.4)

Time (hours)% Remaining at 4°C% Remaining at 25°C% Remaining at 37°C
0100%100%100%
899%95%91%
2497%88%80%
4894%79%68%
7291%72%58%

Experimental Protocols

Protocol 1: Forced Degradation Study of Impromidine

This protocol is designed to identify the potential degradation pathways of Impromidine under stress conditions.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of Impromidine in anhydrous DMSO.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution to 100 µM in 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Keep an aliquot of the 100 µM solution in PBS (pH 7.4) at 60°C for 24 hours.

    • Photodegradation: Expose a 100 µM solution in PBS (pH 7.4) to a UV lamp (254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition.

    • Neutralize the acidic and alkaline samples.

    • Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to quantify the remaining Impromidine and detect any degradation products.

Protocol 2: Short-Term Stability of Impromidine in an Experimental Buffer

This protocol assesses the stability of Impromidine in a specific aqueous buffer under typical experimental conditions.

  • Prepare Working Solution: Dilute the Impromidine DMSO stock solution to the final working concentration (e.g., 10 µM) in your experimental buffer (e.g., PBS, pH 7.4).

  • Incubation: Store the working solution under your typical experimental conditions (e.g., 25°C or 37°C).

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

  • Storage of Samples: Immediately freeze the collected aliquots at -80°C until analysis to prevent further degradation.

  • Analysis: Analyze the samples using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of Impromidine at each time point.

  • Data Evaluation: Calculate the percentage of Impromidine remaining at each time point relative to the initial concentration (time 0).

Visualizations

troubleshooting_workflow start Start: Impromidine Activity Issue check_prep Review Solution Preparation start->check_prep is_fresh Was the aqueous solution freshly prepared? check_prep->is_fresh prepare_fresh Action: Prepare fresh solution before each use is_fresh->prepare_fresh No check_storage Review Storage Conditions is_fresh->check_storage Yes end_good Resolution: Issue Likely Solved prepare_fresh->end_good freeze_thaw Were stock solutions subjected to multiple freeze-thaw cycles? check_storage->freeze_thaw aliquot_stock Action: Aliquot stock solutions into single-use volumes freeze_thaw->aliquot_stock Yes check_solubility Check for Precipitation/ Cloudiness freeze_thaw->check_solubility No aliquot_stock->end_good solubility_issue Is precipitation observed? check_solubility->solubility_issue optimize_solvent Action: Optimize final DMSO concentration or use an intermediate dilution solubility_issue->optimize_solvent Yes end_bad Further Investigation: Consider intrinsic compound degradation in the specific assay environment solubility_issue->end_bad No optimize_solvent->end_good

Caption: Troubleshooting workflow for Impromidine stability issues.

stability_study_workflow prep_solution Prepare Impromidine in Test Buffer incubate Incubate under Test Conditions (e.g., 25°C, 37°C) prep_solution->incubate sample Collect Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->sample analyze Analyze Samples (e.g., HPLC) sample->analyze evaluate Evaluate Data: % Remaining vs. Time analyze->evaluate report Determine Stability Profile evaluate->report

Caption: Experimental workflow for an Impromidine stability study.

h2_receptor_pathway impromidine Impromidine h2r Histamine H2 Receptor (GPCR) impromidine->h2r Agonist g_protein Gs Protein h2r->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Gastric Acid Secretion) pka->response Phosphorylates Targets Leading to

References

Optimization

Technical Support Center: Interpreting Variable Responses to Impromidine

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Impromidine. The focus is on understa...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Impromidine. The focus is on understanding and interpreting the variable responses observed across different species and experimental setups.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with Impromidine in a question-and-answer format.

Q1: My experimental results with Impromidine are inconsistent or not reproducible. What are the common causes?

A1: Inconsistent results are a frequent challenge in experimental pharmacology.[1][2] When working with Impromidine, consider the following factors:

  • Reagent Quality: Ensure the purity and stability of your Impromidine stock. Impure or degraded compounds can lead to variable effects. Always use reagents from reputable suppliers and follow recommended storage conditions.[3][4]

  • Experimental Conditions: Minor variations in pH, temperature, or buffer composition can alter drug activity. Standardize these parameters across all experiments.

  • Protocol Adherence: Strictly follow the experimental protocol. The order and rate of reagent addition can sometimes influence the outcome.[1]

  • Biological Variability: Account for inherent biological differences. If using animal models, factors like age, sex, and health status can impact responses. In cell-based assays, passage number and cell density are critical variables.

  • Human Error: The simplest explanation is often a minor mistake. Before extensive troubleshooting, repeat the experiment, paying close attention to each step.

Below is a workflow to help diagnose the source of inconsistency.

G start Inconsistent Results with Impromidine reagent Check Impromidine Purity, Concentration & Storage start->reagent decision_reagent Reagents OK? reagent->decision_reagent protocol Review Protocol Execution decision_protocol Protocol Followed? protocol->decision_protocol system Verify Experimental System (Cells, Tissue, Animal Model) decision_system System Stable? system->decision_system controls Assess Control Groups (Positive/Negative) decision_controls Controls Valid? controls->decision_controls decision_reagent->protocol Yes end_issue Identify Issue & Rectify decision_reagent->end_issue No decision_protocol->system Yes decision_protocol->end_issue No decision_system->controls Yes decision_system->end_issue No decision_controls->end_issue No end_ok Proceed with Confidence decision_controls->end_ok Yes

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Q2: Why am I observing a weaker-than-expected response to Impromidine in my model system?

A2: A suboptimal response can stem from several factors related to Impromidine's pharmacology:

  • Partial Agonism: In some tissues, such as the human ventricular myocardium, Impromidine acts as a partial agonist. This means it cannot produce the same maximal response as a full agonist like histamine, even at saturating concentrations.

  • Species Differences: The density, expression levels, and coupling efficiency of histamine H2 receptors can vary significantly between species, leading to different magnitudes of response.

  • Pharmacokinetics (PK): In in vivo studies, the absorption, distribution, metabolism, and elimination (ADME) profile of Impromidine can differ between species. A species with rapid metabolism or poor bioavailability will exhibit a weaker response.

  • Tachyphylaxis/Desensitization: Prolonged or repeated exposure to an agonist can lead to receptor desensitization, resulting in a diminished response over time.

Q3: Impromidine is an H2 agonist, but I'm seeing effects that are blocked by an H1 antagonist. Why?

A3: While Impromidine is a potent and selective H2 receptor agonist, some studies have revealed a more complex pharmacological profile.

  • Off-Target Effects: At higher concentrations, Impromidine may interact with other histamine receptor subtypes. There is evidence suggesting it can act as an antagonist at H1 receptors and an agonist at H3 and H4 receptors.

  • Indirect Mechanisms: In some systems, H2 receptor activation can trigger downstream events that indirectly involve other pathways. For example, in guinea-pig atria, the effects of Impromidine on noradrenaline release were blocked by both H1 and H2 antagonists, suggesting a complex interaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Impromidine?

A1: Impromidine is a potent and selective histamine H2 receptor agonist. It mimics the action of endogenous histamine at the H2 receptor, which is a G-protein coupled receptor (GPCR). Activation of the H2 receptor typically leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA), resulting in a cellular response.

G impromidine Impromidine h2r H2 Receptor impromidine->h2r Binds & Activates gs Gs Protein (α, β, γ) h2r->gs Activates ac Adenylyl Cyclase gs->ac Stimulates atp ATP camp cAMP atp->camp Converts AC pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Gastric Acid Secretion, Increased Heart Rate) pka->response Phosphorylates Targets

Caption: The canonical signaling pathway for Impromidine via the H2 receptor.

Q2: How does the potency of Impromidine compare to histamine?

A2: Impromidine is significantly more potent than histamine at the H2 receptor. In conscious dogs, Impromidine was found to be approximately 38 times more potent than histamine in stimulating gastric acid secretion and 30 times more potent in increasing heart rate.

Q3: What are the known species-specific responses to Impromidine?

A3: Documented responses vary across species, highlighting the importance of selecting the appropriate model.

  • Human: Acts as a partial agonist on ventricular myocardium, causing an increase in the force of contraction. It is also an effective stimulant of gastric acid secretion.

  • Dog: A potent full agonist for gastric acid secretion and increasing heart rate, with effects that are competitively inhibited by the H2 antagonist cimetidine.

  • Guinea Pig: Increases the rate and force of contraction in isolated atria.

  • Rabbit: Stimulates acid secretion in isolated fundic mucosa.

The diagram below illustrates how different factors can contribute to these variable responses.

G cluster_dog Dog cluster_human Human cluster_rodent Rodent (e.g., Guinea Pig) imp Impromidine Administration dog_pk PK/Metabolism imp->dog_pk dog_rec High H2 Receptor Density imp->dog_rec human_pk PK/Metabolism imp->human_pk human_rec Different Receptor Coupling (Myocardium) imp->human_rec rodent_pk PK/Metabolism imp->rodent_pk rodent_off Potential Off-Target Effects (H1/H3) imp->rodent_off dog_resp Strong Response (Full Agonist) dog_pk->dog_resp dog_rec->dog_resp human_resp Moderate Response (Partial Agonist) human_pk->human_resp human_rec->human_resp rodent_resp Variable Response (Complex Pharmacology) rodent_pk->rodent_resp rodent_off->rodent_resp

Caption: Factors contributing to variable species responses to Impromidine.

Pharmacological Data Summary

This table summarizes key quantitative data for Impromidine across different species and tissues.

SpeciesTissue/ModelParameterValueReference
DogConscious AnimalAcid Secretion ED₅₀3.8 nmol/kg·hr
DogConscious AnimalHeart Rate Increase ED₅₀5.6 nmol/kg·hr
HumanPeptic Ulcer PatientsDose for Peak Acid Output10 µg/kg·hr (IV)
Guinea PigIsolated AtriaConcentration for Increased Efflux50-100 nmol/L

Note: ED₅₀ (Median Effective Dose) is the dose that produces 50% of the maximal response.

Key Experimental Protocols

Protocol 1: In Vitro Guinea Pig Atria Assay for H2 Agonist Activity

This protocol is used to assess the positive chronotropic (heart rate) and inotropic (force of contraction) effects of Impromidine mediated by H2 receptors.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to institutional guidelines.

    • Rapidly excise the heart and place it in oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit solution at 37°C.

    • Dissect the atria, separating them from the ventricles.

    • Mount the spontaneously beating atria in an organ bath containing the Krebs-Henseleit solution.

  • Data Recording:

    • Attach one end of the atria to a force-displacement transducer to measure the force of contraction.

    • Use a tachograph to record the rate of contraction (beats per minute).

    • Allow the preparation to equilibrate for at least 60 minutes, washing with fresh solution every 15 minutes.

  • Experimental Procedure:

    • Establish a stable baseline recording for 15-20 minutes.

    • Add Impromidine to the organ bath in a cumulative, concentration-dependent manner (e.g., 1 nM to 10 µM).

    • Allow the response to stabilize at each concentration before adding the next.

    • To confirm H2 receptor mediation, repeat the concentration-response curve in the presence of a selective H2 antagonist (e.g., cimetidine).

Protocol 2: In Vivo Gastric Acid Secretion Assay in Dogs

This protocol, based on established models, measures Impromidine's ability to stimulate gastric acid secretion.

Methodology:

  • Animal Preparation:

    • Use conscious dogs surgically fitted with a gastric fistula.

    • Fast the animals for at least 18 hours prior to the experiment but allow free access to water.

  • Experimental Setup:

    • Gently restrain the dog in a sling.

    • Open the gastric fistula and collect basal gastric secretions for a baseline measurement period (e.g., 60 minutes).

    • Insert an intravenous catheter for drug administration.

  • Drug Administration and Sample Collection:

    • Begin a continuous intravenous infusion of Impromidine.

    • A step-dose response can be generated by increasing the infusion rate at set intervals (e.g., every 45-60 minutes).

    • Collect gastric juice continuously throughout the experiment in 15-minute aliquots.

  • Analysis:

    • Measure the volume of each gastric juice sample.

    • Titrate the samples with NaOH to a pH of 7.0 to determine the acid concentration (output).

    • Express the results as acid output per unit time (e.g., mEq/15 min).

References

Troubleshooting

how to block Impromidine effects with a selective antagonist

This technical support center provides guidance for researchers on how to effectively block the effects of Impromidine, a potent histamine H2 receptor agonist, using selective antagonists. Frequently Asked Questions (FAQ...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers on how to effectively block the effects of Impromidine, a potent histamine H2 receptor agonist, using selective antagonists.

Frequently Asked Questions (FAQs)

Q1: What is Impromidine and why would I want to block its effects?

Impromidine is a highly potent and specific agonist for the histamine H2 receptor.[1][2] Researchers may want to block its effects to study the specific roles of the H2 receptor in various physiological processes, to characterize the potency and mechanism of new H2 receptor antagonists, or to investigate downstream signaling pathways.

Q2: Which selective antagonists can be used to block Impromidine?

Several selective histamine H2 receptor antagonists can be used. The most common and well-characterized include:

  • Cimetidine : A prototypical H2 antagonist that acts as a competitive inhibitor of Impromidine.[3][4][5]

  • Ranitidine : A potent and selective H2 antagonist.

  • Famotidine : A highly potent H2 antagonist.

  • Nizatidine : Another selective H2 receptor antagonist.

  • Burimamide : One of the earliest developed H2 antagonists.

Q3: How do these antagonists block Impromidine's effects?

These antagonists work through competitive antagonism . They bind to the same site on the histamine H2 receptor as Impromidine but do not activate the receptor. By occupying the binding site, they prevent Impromidine from binding and initiating its biological effect. This inhibition is reversible and can be overcome by increasing the concentration of the agonist (Impromidine).

Q4: What is the signaling pathway activated by Impromidine?

Impromidine, as an H2 receptor agonist, activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Imp Impromidine H2R H2 Receptor Imp->H2R Binds Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) Response Cellular Response (e.g., Gastric Acid Secretion) PKA_active->Response Phosphorylates Targets experimental_workflow prep Prepare Isolated Tissue (e.g., Guinea Pig Atrium) or Cell Culture Expressing H2R equilibrate Equilibrate Preparation in Physiological Buffer prep->equilibrate antagonist Add Vehicle or Increasing Concentrations of Antagonist (e.g., Cimetidine) equilibrate->antagonist incubate Incubate for a Predetermined Time to Allow Antagonist Binding antagonist->incubate impromidine Add Cumulative Concentrations of Impromidine incubate->impromidine measure Measure Biological Response (e.g., Atrial Beat Rate, cAMP levels) impromidine->measure plot Construct Concentration-Response Curves measure->plot analyze Perform Schild Analysis to Determine pA2 Value plot->analyze

References

Optimization

Technical Support Center: Addressing Variability in Impromidine-Induced Gastric Acid Secretion

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential variability in exper...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when using Impromidine to induce gastric acid secretion.

Frequently Asked Questions (FAQs)

Q1: What is Impromidine and how does it induce gastric acid secretion?

A1: Impromidine is a potent and highly selective histamine H2-receptor agonist.[1][2][3] It mimics the action of endogenous histamine on H2 receptors located on the surface of gastric parietal cells.[4][5] Activation of these receptors initiates a signaling cascade that results in the secretion of gastric acid.

Q2: What are the common causes of variability in Impromidine-induced gastric acid secretion experiments?

A2: Variability in experimental outcomes can arise from several factors, including:

  • Species-specific differences: The dose-response relationship for Impromidine can vary significantly between different species (e.g., dogs, rats, rabbits, and humans).

  • Partial agonism: In some experimental models, such as the isolated rat stomach, Impromidine may act as a partial agonist, meaning it produces a submaximal response compared to a full agonist like histamine.

  • Experimental setup: The choice of anesthetic, route of drug administration (e.g., intravenous vs. subcutaneous), and the experimental model (in vivo vs. in vitro) can all influence the observed gastric acid secretion.

  • Reagent quality and preparation: The purity, storage conditions, and proper solubilization of Impromidine are critical for consistent results.

  • Individual subject variability: Biological differences between individual animals or human subjects can contribute to variations in response.

  • Presence of interacting substances: Concomitant administration of substances that affect histamine receptors, such as H2-receptor antagonists (e.g., cimetidine, ranitidine), will alter the effects of Impromidine.

Q3: How does the potency of Impromidine compare to histamine?

A3: Impromidine is significantly more potent than histamine in stimulating gastric acid secretion. For instance, in conscious dogs, Impromidine was found to be approximately 38 times more potent than histamine. In the isolated rat stomach preparation, it was about 100 times more potent than histamine.

Q4: Can Impromidine's effect be blocked?

A4: Yes, the gastric acid secretion stimulated by Impromidine can be competitively inhibited by histamine H2-receptor antagonists such as cimetidine. This competitive antagonism is characterized by a parallel rightward shift of the Impromidine dose-response curve in the presence of the antagonist.

Troubleshooting Guide

Issue 1: Lower than expected gastric acid secretion.

Potential Cause Troubleshooting Step
Impromidine Degradation Ensure Impromidine is stored correctly (as per manufacturer's instructions) and prepare fresh solutions for each experiment.
Incorrect Dosage Verify dose calculations, especially considering the high potency of Impromidine. Perform a dose-response study to determine the optimal concentration for your specific model.
Partial Agonism In some models, Impromidine may not elicit the same maximal response as histamine. Consider using histamine as a positive control to establish the maximal secretory capacity.
Species/Model Insensitivity The sensitivity to Impromidine can vary. Review literature for established effective dose ranges in your specific animal model or cell line.
Presence of Antagonists Ensure that no H2-receptor antagonists were administered inadvertently. Check for any potential drug-drug interactions if other compounds are being used.
Anesthetic Effects Certain anesthetics can influence gastric acid secretion. If possible, use a consistent anesthetic regimen or consider conscious animal models if appropriate.

Issue 2: High variability between subjects/experiments.

Potential Cause Troubleshooting Step
Inconsistent Drug Administration Standardize the route and timing of Impromidine administration. For infusions, ensure a constant and accurate flow rate.
Biological Variation Increase the number of subjects per group to improve statistical power. Ensure subjects are of similar age, weight, and health status.
Fasting State Ensure all subjects have been fasted for a consistent period before the experiment to establish a stable basal acid output.
Gastric Content Collection Standardize the procedure for gastric juice collection to ensure consistent volume and timing. The position of a nasogastric tube should be verified.

Quantitative Data Summary

Table 1: Potency of Impromidine vs. Histamine in Conscious Dogs

Parameter Impromidine Histamine Reference
ED50 for Acid Secretion 3.8 nmol/kg·hr145 nmol/kg·hr
ED50 for Heart Rate Increase 5.6 nmol/kg·hr172 nmol/kg·hr

Table 2: Dose Ranges of Impromidine in Different Species

Species Effective Dose Range Route of Administration Reference
Human 2.5 - 20 µg/kg·hrIntravenous
Dog (Heidenhain pouch) 0.05 - 1.6 x 10⁻⁸ mol/kg·hrInfusion
Dog (Conscious fistula) 0.46 - 46 nmol/kg·hrInfusion

Experimental Protocols

Protocol: Measurement of Impromidine-Induced Gastric Acid Secretion in a Conscious Gastric Fistula Dog Model

This protocol is a synthesized example based on methodologies described in the literature.

1. Animal Preparation:

  • Use purpose-bred dogs with chronic gastric fistulas.
  • Fast the animals for at least 18 hours before the experiment, with free access to water.

2. Basal Acid Output (BAO) Measurement:

  • Begin the experiment by collecting gastric juice from the fistula for a 1-hour period to determine the basal acid output.
  • Collect samples in 15-minute intervals.

3. Impromidine Administration:

  • Prepare a stock solution of Impromidine in sterile saline.
  • Administer Impromidine via a continuous intravenous infusion using a calibrated infusion pump.
  • A step-dose response can be generated by increasing the dose of Impromidine in a stepwise manner (e.g., 0.46, 1.4, 4.6, 14, and 46 nmol/kg·hr), with each dose administered for a 45-minute period.

4. Stimulated Acid Output Measurement:

  • Collect gastric juice in 15-minute intervals throughout the Impromidine infusion period.
  • Measure the volume of each sample.
  • Determine the acid concentration of each sample by titration with 0.1 N NaOH to a pH of 7.0 using a pH meter.

5. Data Analysis:

  • Calculate the acid output for each collection period (mEq/15 min) by multiplying the volume (in liters) by the acid concentration (in mEq/L).
  • Plot the dose-response curve of Impromidine versus the acid output.
  • Calculate the ED50 (the dose that produces 50% of the maximal response).

6. (Optional) Antagonism Study:

  • To confirm H2-receptor-mediated effects, repeat the experiment with a continuous background infusion of an H2-receptor antagonist like cimetidine (e.g., 2 µmol/kg·hr).

Visualizations

Impromidine_Signaling_Pathway Impromidine Impromidine H2R Histamine H2 Receptor Impromidine->H2R Binds to Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ ProtonPump->H_ion GastricLumen Gastric Lumen H_ion->GastricLumen Secreted into Experimental_Workflow start Start: Fasted Subject (e.g., 18h) bao 1. Measure Basal Acid Output (BAO) (1 hour, 15-min intervals) start->bao infusion 2. Start Impromidine Infusion (Step-dose or single dose) bao->infusion collection 3. Collect Gastric Juice (Continuous, 15-min intervals) infusion->collection analysis 4. Analyze Samples - Measure Volume - Titrate for Acid Concentration collection->analysis calculation 5. Calculate Acid Output (mEq/interval) analysis->calculation plot 6. Generate Dose-Response Curve calculation->plot end End: Determine ED50 plot->end Troubleshooting_Tree start Issue: Low or Variable Acid Secretion q_reagent Reagent Integrity Check start->q_reagent Start Here q_protocol Protocol Adherence Check start->q_protocol q_model Model Suitability Check start->q_model a_fresh Prepare fresh Impromidine solution q_reagent->a_fresh Is solution fresh? (No) a_verify_dose Verify dose calculations q_reagent->a_verify_dose Is dose correct? (No) a_admin Standardize drug administration q_protocol->a_admin Is administration consistent? (No) a_collection Ensure consistent sample collection q_protocol->a_collection Is collection standardized? (No) a_fasting Confirm consistent fasting period q_protocol->a_fasting Is fasting consistent? (No) a_species Review literature for species-specific dose q_model->a_species Is dose appropriate for model? (Unsure) a_control Run a positive control (e.g., Histamine) q_model->a_control Is maximal response known? (No)

References

Troubleshooting

best practices for long-term storage of Impromidine solutions

This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the long-term storage and handling of Impromidine solutions for research purposes. Frequently Asked Questions (FAQs) Q...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the long-term storage and handling of Impromidine solutions for research purposes.

Frequently Asked Questions (FAQs)

Q1: What is Impromidine?

A1: Impromidine is a highly potent and specific agonist for the histamine H2 receptor.[1][2][3] It is primarily used in research settings as a tool to investigate the role of H2 receptors, such as in studies of gastric acid secretion.[1][4]

Q2: What is the recommended solvent for creating Impromidine stock solutions?

A2: While specific recommendations should always be confirmed with the supplier's Certificate of Analysis, Impromidine hydrochloride is often dissolved in aqueous buffers. For hydrophobic compounds, small amounts of organic solvents like DMSO or DMF may be used initially before further dilution, but their impact on solution stability and experimental design must be considered.

Q3: What is the optimal temperature for long-term storage of Impromidine solutions?

A3: For maximal stability, it is recommended to store stock solutions of Impromidine in aliquots at -20°C or -80°C. This minimizes degradation and prevents repeated freeze-thaw cycles that can damage the compound. Avoid using frost-free freezers, as their temperature cycles can degrade the solution. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but this should be validated for your specific solution.

Q4: How should I handle the Impromidine powder and solution to ensure stability?

A4:

  • Powder: Store lyophilized Impromidine powder at -20°C in a desiccator. Before opening the vial, allow it to warm to room temperature in a desiccator to prevent condensation of moisture, which can degrade the compound.

  • Light Sensitivity: Protect both the solid compound and its solutions from direct light by using amber vials or by wrapping containers in aluminum foil.

  • Oxygen Sensitivity: For compounds susceptible to oxidation, consider degassing the solvent before preparing the solution.

Q5: What is the expected shelf-life of an Impromidine solution?

A5: The shelf-life depends heavily on the solvent, concentration, and storage conditions. When stored properly at -20°C or below, aliquoted solutions can be stable for several months. However, it is best practice to prepare fresh solutions for critical experiments or to perform periodic quality control checks on stored solutions. For solutions stored at 4°C, stability may be limited to a few days or weeks.

Troubleshooting Guide

Q1: I thawed my frozen Impromidine solution and observed a precipitate. What should I do?

A1: A precipitate may form if the compound's solubility limit has been exceeded at a lower temperature.

  • Warm the Solution: Gently warm the vial to 37°C and vortex or sonicate briefly to see if the precipitate redissolves.

  • Check pH: Ensure the pH of your buffered solution is optimal for Impromidine's solubility.

  • Filter: If the precipitate does not redissolve, it may indicate degradation or insolubility. The solution should not be used. Consider preparing a fresh stock at a slightly lower concentration.

Q2: My Impromidine solution has changed color. Is it still usable?

A2: A color change (e.g., turning yellow) is a common indicator of chemical degradation. Do not use the solution, as the presence of degradation products can lead to unpredictable and erroneous experimental results. Discard the solution according to your institution's chemical waste disposal guidelines and prepare a fresh stock.

Q3: My experimental results are inconsistent. Could my Impromidine solution be the cause?

A3: Yes, inconsistent results are a potential sign of solution instability.

  • Review Storage Practices: Confirm that the solution has been stored correctly (temperature, light protection, limited freeze-thaw cycles).

  • Prepare Fresh Solution: The most reliable way to troubleshoot is to prepare a new solution from the lyophilized powder and repeat the experiment.

  • Perform Quality Control: If available, use an analytical method like HPLC to check the purity and concentration of your stored solution against a freshly prepared standard.

Data Presentation

Table 1: Hypothetical Stability of Impromidine (10 mM) in Aqueous Buffer (pH 7.4)

This table illustrates a typical stability profile. Actual stability should be determined experimentally.

Storage ConditionTime PointPurity (% Initial)Observations
-80°C 1 Month99.8%Clear, colorless solution
3 Months99.5%Clear, colorless solution
6 Months99.1%Clear, colorless solution
-20°C 1 Month99.2%Clear, colorless solution
3 Months97.8%Clear, colorless solution
6 Months95.5%Clear, colorless solution
4°C 1 Week98.5%Clear, colorless solution
2 Weeks94.1%Faint yellow tint observed
1 Month85.2%Noticeable yellowing
Room Temp (20-25°C) 24 Hours96.3%Clear, colorless solution
48 Hours91.0%Slight yellowing begins
1 Week<80%Significant degradation
Experimental Protocols

Protocol: Stability Assessment of Impromidine Solutions by HPLC

This protocol outlines a general method for assessing the stability of Impromidine solutions over time. Stability is defined as the retention of more than 90-95% of the initial concentration.

Objective: To quantify the concentration of Impromidine in a solution stored under specific conditions (e.g., -20°C) at various time points.

Materials:

  • Impromidine stock solution

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Mobile phase (e.g., Acetonitrile and water with a modifier like trifluoroacetic acid, to be optimized)

  • Reference standard (freshly prepared Impromidine solution)

Methodology:

  • Initial Analysis (T=0):

    • Prepare a fresh, accurate concentration of Impromidine solution to serve as the T=0 reference standard.

    • Dilute an aliquot of your stock solution to be tested to fall within the linear range of the HPLC calibration curve.

    • Inject the diluted sample and the reference standard onto the HPLC system.

    • Record the peak area corresponding to Impromidine. This serves as the 100% reference point.

  • Storage:

    • Store the remaining stock solution under the desired long-term storage condition (e.g., aliquoted and frozen at -20°C).

  • Time-Point Analysis (e.g., T=1, 3, 6 months):

    • At each designated time point, remove one aliquot from storage.

    • Allow the aliquot to thaw completely and reach room temperature. Ensure any precipitate is redissolved.

    • Prepare a sample for HPLC analysis identical to the T=0 preparation.

    • Inject the sample and a freshly prepared reference standard.

  • Data Analysis:

    • Calculate the concentration of the stored sample relative to the fresh reference standard.

    • Express the stability as a percentage of the initial (T=0) concentration.

    • A solution is typically considered stable if it retains >95% of its initial concentration.

Visualizations

Troubleshooting Workflow for Impromidine Solutions

G start Start: Retrieve Impromidine solution from storage visual_check Visual Inspection: Is the solution clear, colorless, and free of precipitates? start->visual_check precipitate Precipitate Observed visual_check->precipitate No (Precipitate) color_change Color Change Observed (e.g., yellowing) visual_check->color_change No (Color Change) use_solution Solution is OK for use in experiments visual_check->use_solution Yes warm_sonicate Gently warm (37°C) and sonicate/vortex precipitate->warm_sonicate dissolved Does it redissolve? warm_sonicate->dissolved dissolved->use_solution Yes discard Discard solution and prepare fresh stock dissolved->discard No color_change->discard

Caption: Troubleshooting workflow for stored Impromidine solutions.

Hypothetical Degradation Pathway for an Imidazole-Containing Compound

G cluster_main Oxidative Degradation cluster_prevention Prevention Strategies Imp Impromidine (Imidazole Ring Intact) Intermediate Reactive Intermediate (Ring Opening) Imp->Intermediate Oxidation Store_Cold Store at -20°C or -80°C Oxidizing Oxidizing Agent (e.g., atmospheric O2, peroxides) Oxidizing->Intermediate Products Inactive Degradation Products (Loss of Receptor Affinity) Intermediate->Products Rearrangement Inert_Atm Store under Inert Gas (Argon or Nitrogen) Protect_Light Protect from Light

Caption: Hypothetical oxidative degradation pathway for Impromidine.

References

Reference Data & Comparative Studies

Validation

Impromidine vs. Histamine: A Comparative In Vivo Efficacy Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive in vivo comparison of Impromidine and histamine, focusing on their efficacy as histamine H2-receptor agonists. The infor...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of Impromidine and histamine, focusing on their efficacy as histamine H2-receptor agonists. The information presented is collated from key preclinical and clinical studies to assist in research and development.

Quantitative Comparison of In Vivo Efficacy

The following table summarizes the key quantitative data from comparative in vivo studies of Impromidine and histamine.

ParameterSpeciesImpromidine EffectHistamine EffectRelative Potency (Impromidine vs. Histamine)Citation
Gastric Acid Secretion Conscious DogsED50: 3.8 nmol/kg·hrED50: 145 nmol/kg·hr~38 times more potent[1]
Healthy Humans10 µg/kg·h⁻¹ i.v. produced near maximal acid secretion40 µg/kg·h⁻¹ i.v. produced similar gastric secretory responsesImpromidine is more potent[2]
Anesthetized RabbitsMore potent than histamine in vivoLess potent than ImpromidineImpromidine is more potent[3][4]
Heart Rate Conscious DogsED50: 5.6 nmol/kg·hr (increase)ED50: 172 nmol/kg·hr (increase)~30 times more potent[1]
Blood Pressure Conscious DogsFall in systolic blood pressureFall in systolic blood pressureImpromidine produced the same maximum fall as histamine.
Cats and RatsLowers blood pressureSimilar responses in mepyramine-treated cats-
Cardiovascular Effects Healthy HumansLess marked cardiovascular effectsMore pronounced cardiovascular effects (e.g., headache)Impromidine has a more favorable side-effect profile.

Key Findings:

  • Impromidine is a significantly more potent H2-receptor agonist than histamine in stimulating gastric acid secretion and increasing heart rate in vivo.

  • Both agents produce a similar maximal fall in systolic blood pressure.

  • In human studies, Impromidine demonstrates a better cardiovascular side-effect profile compared to histamine.

  • The effects of both Impromidine and histamine on gastric secretion, heart rate, and blood pressure are mediated by H2-receptors, as they are competitively inhibited by H2-antagonists like cimetidine.

Experimental Protocols

Below are detailed methodologies from key experiments that compared the in vivo efficacy of Impromidine and histamine.

Study 1: Gastric Secretion, Heart Rate, and Blood Pressure in Conscious Dogs
  • Objective: To compare the H2-receptor-mediated effects of Impromidine and histamine on gastric acid secretion, heart rate, and systolic blood pressure.

  • Subjects: Five conscious gastric fistula dogs.

  • Drug Administration:

    • Impromidine: Administered in a step-dose response ranging from 0.46 to 46 nmol/kg·hr in 45-minute steps. This was performed with and without a background infusion of the H2-antagonist cimetidine (2 µmol/kg·hr).

    • Histamine Acid Phosphate: Administered in a seven-step dose-response from 18 to 1350 nmol/kg·hr.

  • Measurements:

    • Gastric HCl output was measured from the gastric fistula.

    • Heart rate (HR) was monitored.

    • Systolic blood pressure was recorded.

  • Data Analysis: The dose-response curves for both agonists were compared to determine their relative potency (ED50 values) and maximal effects. The inhibitory effect of cimetidine was used to confirm H2-receptor mediation.

Study 2: Gastric Secretory Studies in Humans
  • Objective: To evaluate the efficacy and safety of Impromidine as a gastric acid secretagogue in healthy human volunteers and compare it to histamine and pentagastrin.

  • Subjects: Healthy male volunteers.

  • Drug Administration:

    • Impromidine: Administered intravenously at a dose of 10 µg/kg·h⁻¹ to achieve near-maximal acid secretion. A log dose-response curve was generated over a range of 2.5–20 µg/kg·h⁻¹.

    • Histamine Acid Phosphate: Administered intravenously at 40 µg/kg·h⁻¹.

    • Cimetidine: Used as an antagonist at 0.5 mg/kg·h⁻¹ and 2 mg/kg·h⁻¹ to demonstrate competitive antagonism.

  • Measurements:

    • Gastric acid secretion was measured.

    • Cardiovascular effects, including heart rate and blood pressure, were monitored.

    • Side effects such as headache, nausea, and abdominal discomfort were recorded.

  • Data Analysis: The gastric secretory responses to Impromidine, histamine, and pentagastrin were compared. The shift in the Impromidine dose-response curve in the presence of cimetidine was analyzed to confirm competitive antagonism at the H2-receptor.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway for H2-receptor activation and a typical experimental workflow for comparing H2-receptor agonists in vivo.

H2_Receptor_Signaling_Pathway cluster_agonists H2-Receptor Agonists cluster_cell Parietal Cell / Cardiomyocyte Impromidine Impromidine H2R H2 Receptor Impromidine->H2R Binds Histamine Histamine Histamine->H2R Binds AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Effector Cellular Effector (e.g., H+/K+ ATPase) PKA->Effector Phosphorylates Response Physiological Response (e.g., Acid Secretion, Increased Heart Rate) Effector->Response

Caption: H2-Receptor signaling pathway activated by Impromidine and Histamine.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Conscious Dog with Gastric Fistula) Instrumentation Surgical Instrumentation (e.g., Cannulation for Drug Infusion and Blood Pressure Monitoring) Animal_Model->Instrumentation Baseline Record Baseline Measurements (Gastric pH, HR, BP) Instrumentation->Baseline Drug_Admin Administer Agonist (Impromidine or Histamine) in a Step-Dose Manner Baseline->Drug_Admin Measurements Measure Physiological Responses at Each Dose Level Drug_Admin->Measurements Antagonist_Block Optional: Administer H2-Antagonist (e.g., Cimetidine) followed by Agonist Drug_Admin->Antagonist_Block Dose_Response Construct Dose-Response Curves Measurements->Dose_Response Antagonist_Block->Dose_Response Potency_Efficacy Calculate ED50 and Maximal Response to Compare Potency and Efficacy Dose_Response->Potency_Efficacy Antagonism_Analysis Analyze Antagonist Effect to Confirm Receptor Specificity Potency_Efficacy->Antagonism_Analysis

Caption: In vivo experimental workflow for comparing H2-receptor agonists.

References

Comparative

Validating the H2 Receptor Specificity of Impromidine with the Selective Antagonist Cimetidine

A Comparative Guide for Researchers This guide provides a comprehensive comparison of the pharmacological activities of impromidine, a potent histamine H2 receptor agonist, and cimetidine, a selective H2 receptor antagon...

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the pharmacological activities of impromidine, a potent histamine H2 receptor agonist, and cimetidine, a selective H2 receptor antagonist. It details their mechanisms of action and presents experimental data demonstrating how cimetidine is utilized to validate the H2 receptor specificity of impromidine across various physiological systems. This information is intended for researchers, scientists, and drug development professionals working in pharmacology and related fields.

Introduction to Impromidine and Cimetidine

Impromidine is a highly potent and selective agonist for the histamine H2 receptor, often exhibiting greater potency than histamine itself in stimulating responses such as gastric acid secretion. Its high selectivity makes it an invaluable pharmacological tool for investigating the physiological functions mediated by H2 receptors.

Cimetidine is a classic example of a competitive antagonist for the histamine H2 receptor.[1][2][3][4][5] It works by binding to H2 receptors and blocking the binding of histamine and other agonists like impromidine, thereby preventing the receptor's activation and the subsequent cellular response. The development of cimetidine was a landmark in rational drug design and provided a key tool for both therapeutic intervention in acid-related disorders and for the experimental validation of H2 receptor-mediated processes.

The co-administration of cimetidine in experiments involving impromidine is a standard method to confirm that the observed effects of impromidine are indeed mediated by the H2 receptor. A specific blockade of impromidine's action by cimetidine provides strong evidence for its H2 receptor specificity.

Quantitative Data Summary

The following table summarizes key quantitative data from studies where cimetidine was used to validate the H2 receptor-mediated effects of impromidine.

Experimental ModelMeasured ResponseImpromidine Dose/ConcentrationCimetidine Dose/ConcentrationObserved Effect of CimetidineReference
Conscious Gastric Fistula DogsGastric Acid Secretion0.46 to 46 nmol/kg/hr (step-dose)2 µmol/kg/hr (background infusion)Competitive inhibition of impromidine-induced acid secretion with a pA2 value of 5.99.
Conscious Gastric Fistula DogsHeart Rate Increase0.46 to 46 nmol/kg/hr (step-dose)2 µmol/kg/hr (background infusion)Competitive inhibition of impromidine-induced heart rate increase with a pA2 value of 6.03.
Healthy Male VolunteersGastric Acid Secretion10 µg/kg/hr i.v.2 mg/kg/hr i.v.65% inhibition of near-maximal acid secretion induced by impromidine.
Healthy Male VolunteersGastric Acid Secretion2.5–20 µg/kg/hr i.v. (dose-response)0.5 mg/kg/hr i.v.Significant parallel shift of the impromidine dose-response curve, consistent with competitive antagonism.
RatsHypothermia3.1-62 nmol i.v.Not specifiedAntagonized the hypothermic action of impromidine.
Human Isolated Left Ventricular PreparationsInotropic Effects (Force of Contraction)Concentration-related1 x 10-5 MInhibited the positive inotropic responses of impromidine.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the validation of impromidine's H2 receptor specificity using cimetidine.

In Vivo Gastric Acid Secretion Studies in Conscious Dogs

This protocol is based on studies investigating the effects of impromidine and cimetidine on gastric acid secretion in conscious animals.

  • Animal Preparation: Healthy conscious dogs equipped with a gastric fistula are used. The animals are fasted overnight with free access to water before the experiment.

  • Drug Administration: Impromidine is administered intravenously as a continuous infusion in a step-dose manner (e.g., 0.46 to 46 nmol/kg/hr in 45-minute steps). For the antagonist study, a background infusion of cimetidine (e.g., 2 µmol/kg/hr) is administered simultaneously with the impromidine infusion.

  • Gastric Sample Collection: Gastric juice is collected continuously from the fistula in 15-minute intervals.

  • Analysis: The volume of each gastric sample is measured, and the acid concentration is determined by titration with a standardized NaOH solution to a pH of 7.0. The acid output is then calculated (volume × concentration) and expressed in milliequivalents per unit of time.

  • Data Interpretation: The dose-response curve for impromidine-stimulated acid secretion is plotted with and without the presence of cimetidine. A rightward parallel shift in the dose-response curve in the presence of cimetidine is indicative of competitive antagonism at the H2 receptor.

In Vitro Isolated Heart Preparation

This protocol is based on studies examining the inotropic effects of impromidine on isolated cardiac tissue.

  • Tissue Preparation: Human left ventricular preparations are obtained and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 and 5% CO2. The preparations are electrically stimulated at a constant frequency (e.g., 1 Hz).

  • Drug Application: After an equilibration period, cumulative concentration-response curves for impromidine are generated by adding increasing concentrations of the agonist to the organ bath. To test for antagonism, the tissue is pre-incubated with cimetidine (e.g., 1 x 10-5 M) for a specified period before generating the impromidine concentration-response curve.

  • Measurement of Response: The force of contraction (inotropic response) is measured using an isometric force transducer connected to a data acquisition system.

  • Data Analysis: The increase in the force of contraction is plotted against the impromidine concentration. The inhibitory effect of cimetidine is demonstrated by a depression of the maximum response or a rightward shift of the concentration-response curve for impromidine.

Visualizing the Validation and Signaling Pathway

The following diagrams illustrate the experimental logic for validating H2 receptor specificity and the underlying signaling pathway.

validation_workflow cluster_experiment Experimental Setup cluster_validation Validation with Cimetidine impromidine Impromidine (H2 Agonist) h2_receptor H2 Receptor (in tissue/animal) impromidine->h2_receptor Activates blocked_receptor Blocked H2 Receptor impromidine->blocked_receptor response Physiological Response (e.g., Acid Secretion) h2_receptor->response Initiates cimetidine Cimetidine (H2 Antagonist) cimetidine->blocked_receptor Blocks no_response Inhibited Response blocked_receptor->no_response Prevents Initiation

Caption: Experimental workflow for validating impromidine's H2 receptor specificity using cimetidine.

h2_signaling_pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm impromidine Impromidine h2_receptor H2 Receptor impromidine->h2_receptor Activates cimetidine Cimetidine cimetidine->h2_receptor Blocks g_protein Gs Protein h2_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., H+ pump activation) pka->cellular_response Phosphorylates & Activates

Caption: H2 receptor signaling pathway showing the points of action for impromidine and cimetidine.

References

Validation

A Comparative Analysis of Impromidine and Other H2 Receptor Agonists: A Guide for Researchers

This guide provides a detailed comparative analysis of Impromidine and other prominent histamine H2 receptor agonists for researchers, scientists, and drug development professionals. The document focuses on objective per...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of Impromidine and other prominent histamine H2 receptor agonists for researchers, scientists, and drug development professionals. The document focuses on objective performance comparisons, supported by experimental data, and outlines the methodologies used in key experiments.

Introduction to H2 Receptor Agonists

Histamine H2 receptors are a class of G-protein coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP)[1][2]. This signaling pathway mediates a variety of physiological responses, most notably the secretion of gastric acid[2]. H2 receptor agonists are molecules that bind to and activate these receptors, mimicking the action of endogenous histamine. They are invaluable tools in pharmacological research for studying the function and regulation of the H2 receptor.

Impromidine is a highly potent and specific H2 receptor agonist that has been instrumental in the characterization of H2 receptors[3][4]. Its high affinity and selectivity distinguish it from the natural agonist, histamine, and other synthetic agonists like Dimaprit. This guide will compare the pharmacological properties of Impromidine with other key H2 agonists, providing quantitative data on their potency and efficacy.

Quantitative Comparison of H2 Receptor Agonists

The potency and efficacy of H2 receptor agonists are typically quantified by their EC50 values (the concentration required to produce 50% of the maximum response) and their intrinsic activity relative to histamine. The following table summarizes these values for Impromidine and other common agonists, derived from functional assays measuring cAMP accumulation or physiological responses in isolated tissues.

CompoundAgonist TypeEC50 (nM)Relative Potency (vs. Histamine=1)
Histamine Full Agonist4301
Impromidine Partial/Full Agonist4.950
Dimaprit Partial Agonist3100.86
Arpromidine Full Agonist0.5870
Betazole Full Agonist--

Note: Potency and agonist type can vary depending on the tissue and experimental system used. For instance, Impromidine acts as a partial agonist on human ventricular myocardium compared to histamine.

Signaling Pathways of the H2 Receptor

Activation of the H2 receptor initiates a well-defined signaling cascade. The receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream proteins, leading to the final physiological response. In some cellular contexts, H2 receptor activation has also been shown to involve phospholipase C pathways.

H2_Signaling_Pathway cluster_membrane Cell Membrane H2R H2 Receptor Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Agonist H2 Agonist (e.g., Impromidine) Agonist->H2R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Gastric Acid Secretion) PKA->Response Phosphorylates Targets

Caption: Histamine H2 Receptor Signaling Pathway.

Key Experimental Protocols

The quantitative data presented in this guide are derived from standardized in vitro pharmacological assays. Below are detailed methodologies for two key experiments used to characterize H2 receptor agonists.

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of an agonist to stimulate the production of cAMP, the direct second messenger of the H2 receptor.

Objective: To determine the potency (EC50) and efficacy of H2 receptor agonists by measuring cAMP accumulation in cells expressing the H2 receptor.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human H2 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere.

  • Assay Preparation: Cells are harvested and seeded into 96-well plates. Prior to the assay, the growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Agonist Stimulation: Cells are incubated with increasing concentrations of the H2 receptor agonist (e.g., Impromidine, histamine) for a defined period (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Following stimulation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based kit.

  • Data Analysis: The amount of cAMP produced is plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 and the maximum response (Emax).

AC_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis c1 Culture H2R-expressing HEK293 cells c2 Seed cells into 96-well plate c1->c2 c3 Add stimulation buffer with PDE inhibitor c2->c3 e1 Add serial dilutions of H2 agonist c3->e1 e2 Incubate at 37°C (30 min) e1->e2 e3 Lyse cells e2->e3 a1 Measure cAMP levels (e.g., HTRF) e3->a1 a2 Plot dose-response curve a1->a2 a3 Calculate EC50 and Emax a2->a3

Caption: Workflow for an Adenylyl Cyclase Activation Assay.
Isolated Guinea Pig Atrium Assay

This classic bioassay uses an isolated heart tissue preparation to measure the physiological response to H2 receptor stimulation, which in this tissue is an increase in heart rate (positive chronotropy).

Objective: To assess the functional potency of H2 agonists on a native physiological system.

Methodology:

  • Tissue Preparation: A guinea pig is euthanized, and the heart is rapidly excised. The right atrium is dissected and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.

  • Apparatus Setup: The atrium is attached to an isometric force transducer to record the rate of spontaneous contractions. The preparation is allowed to equilibrate under a resting tension.

  • Agonist Addition: Once a stable baseline heart rate is achieved, cumulative concentration-response curves are generated by adding the H2 agonist in a stepwise manner to the organ bath.

  • Data Recording: The increase in atrial rate is recorded after each addition until a maximal response is observed.

  • Data Analysis: The change in heart rate is expressed as a percentage of the maximum response and plotted against the log concentration of the agonist to determine the EC50. The involvement of H2 receptors is confirmed by repeating the experiment in the presence of a selective H2 antagonist (e.g., cimetidine), which should shift the dose-response curve to the right.

Conclusion

Impromidine stands out as a highly potent and selective H2 receptor agonist, making it an invaluable pharmacological tool. Its potency significantly exceeds that of histamine and other agonists like dimaprit. The comparative data and detailed protocols provided in this guide offer a solid foundation for researchers designing experiments to probe the histamine H2 receptor system. The choice of agonist will depend on the specific requirements of the study, such as the desired potency and the potential for off-target effects at other histamine receptor subtypes.

References

Comparative

Impromidine's Interaction with Histamine Receptor Subtypes: A Comparative Analysis

For Immediate Release A comprehensive review of available data indicates that Impromidine, a well-established potent partial agonist at the histamine H2 receptor, also exhibits significant cross-reactivity with other his...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data indicates that Impromidine, a well-established potent partial agonist at the histamine H2 receptor, also exhibits significant cross-reactivity with other histamine receptor subtypes. This guide provides a comparative analysis of Impromidine's activity across the histamine H1, H2, H3, and H4 receptors, presenting quantitative data from published studies and detailing the experimental protocols used to determine these interactions. This information is crucial for researchers in pharmacology and drug development for the accurate interpretation of experimental results and the design of selective histamine receptor ligands.

Quantitative Comparison of Impromidine Activity at Histamine Receptors

Impromidine's primary activity is as a partial agonist at the histamine H2 receptor. However, it also demonstrates antagonistic activity at H1 and H3 receptors and partial agonistic activity at the H4 receptor.[1] The binding affinities and functional potencies of Impromidine at these receptor subtypes are summarized in the table below.

Receptor SubtypeImpromidine ActivityQuantitative Data (pKi/pIC50/pEC50)Reference CompoundQuantitative Data (pKi/pIC50/pEC50)
H1 Receptor AntagonistpA2 ≈ 6.0MepyraminepKi ≈ 9.0
H2 Receptor Partial AgonistpD2 ≈ 7.9HistaminepEC50 ≈ 6.5
H3 Receptor AntagonistpKi ≈ 8.1ThioperamidepKi ≈ 8.5
H4 Receptor Partial AgonistpEC50 ≈ 7.5HistaminepEC50 ≈ 7.8

Note: The presented values are approximations derived from available literature and are intended for comparative purposes. pA2, pD2, pKi, and pEC50 are the negative logarithms of the antagonist affinity, agonist potency, inhibitor constant, and half-maximal effective concentration, respectively.

Histamine Receptor Signaling Pathways

The four histamine receptor subtypes are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades. The diagram below illustrates the primary signaling pathways associated with each receptor subtype.

Histamine_Signaling_Pathways cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H3_H4 H3 & H4 Receptors H1 H1R Gq Gq/11 H1->Gq Agonist PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC Activation DAG->PKC H2 H2R Gs Gs H2->Gs Agonist AC Adenylate Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA H3 H3R Gi Gi/o H3->Gi Agonist H4 H4R H4->Gi Agonist AC_inhib Adenylate Cyclase Gi->AC_inhib cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib

Histamine Receptor Signaling Pathways

Experimental Protocols

The quantitative data presented in this guide are derived from in vitro pharmacological assays. Below are detailed methodologies for the key experiments used to characterize the interaction of Impromidine with histamine receptor subtypes.

Radioligand Binding Assays (for H1 and H3 Receptor Antagonism)

Objective: To determine the binding affinity (Ki) of Impromidine for the H1 and H3 histamine receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the recombinant human H1 or H3 receptor are prepared from cultured cells (e.g., CHO or HEK293). Cells are harvested, homogenized in a buffered solution, and centrifuged to pellet the membranes. The final membrane preparation is resuspended in an appropriate assay buffer.

  • Competition Binding: A constant concentration of a specific radioligand (e.g., [3H]-mepyramine for H1R, [3H]-Nα-methylhistamine for H3R) is incubated with the receptor-containing membranes in the presence of increasing concentrations of Impromidine.

  • Incubation and Filtration: The reaction mixtures are incubated at a specific temperature for a defined period to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of Impromidine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assays

Objective: To determine the functional potency (EC50 or IC50) and efficacy of Impromidine at the H2 and H4 histamine receptors.

1. H2 Receptor-Mediated cAMP Accumulation Assay (Agonist/Partial Agonist Activity)

Methodology:

  • Cell Culture: Cells stably expressing the human H2 receptor (e.g., HEK293) are cultured in appropriate media.

  • Assay Procedure: Cells are incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with increasing concentrations of Impromidine or a reference agonist (e.g., histamine).

  • cAMP Measurement: After a defined incubation period, the intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme immunoassays (EIA), fluorescence resonance energy transfer (FRET)-based biosensors, or radiommunoassays.

  • Data Analysis: The concentration-response curve for Impromidine-induced cAMP accumulation is plotted, and the EC50 (concentration producing 50% of the maximal response) and the maximal effect (Emax) are determined using non-linear regression. The Emax of Impromidine is compared to that of a full agonist to classify it as a partial agonist.

2. H4 Receptor-Mediated Calcium Mobilization Assay (Partial Agonist Activity)

Methodology:

  • Cell Culture and Dye Loading: Cells co-expressing the human H4 receptor and a G-protein that couples to the phospholipase C pathway (e.g., Gαqi or Gαq5) are cultured. Prior to the assay, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure: The dye-loaded cells are exposed to increasing concentrations of Impromidine or a reference agonist.

  • Signal Detection: Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The peak fluorescence intensity is plotted against the concentration of the compound to generate a concentration-response curve. The EC50 value is determined by non-linear regression. The partial agonist nature of Impromidine is determined by comparing its maximal effect to that of a full agonist like histamine.

This comparative guide underscores the importance of a comprehensive pharmacological profiling of compounds to understand their full spectrum of activity. While Impromidine is a valuable tool for studying H2 receptor-mediated processes, its interactions with H1, H3, and H4 receptors must be considered for the accurate interpretation of experimental outcomes.

References

Validation

A Comparative Guide to the Inotropic Effects of Impromidine on Cardiac Tissue

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the inotropic effects of Impromidine with other positive inotropic agents. The information is supported by ex...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inotropic effects of Impromidine with other positive inotropic agents. The information is supported by experimental data from published scientific literature to assist researchers in evaluating its potential applications in cardiac studies.

Introduction to Impromidine

Impromidine is a potent and specific histamine H2-receptor agonist.[1][2][3] It has been shown to exert a positive inotropic effect on cardiac tissue, meaning it increases the force of myocardial contraction.[1][4] This effect is mediated through the activation of H2-receptors on cardiac myocytes. This guide compares the inotropic properties of Impromidine with those of other well-established inotropic agents, including the natural agonist histamine, the β-adrenergic agonist dobutamine, and the phosphodiesterase 3 (PDE3) inhibitor milrinone.

Comparative Inotropic Effects

The following table summarizes the quantitative data on the inotropic effects of Impromidine and other selected agents. It is important to note that the data is compiled from different studies and experimental conditions may vary, which can influence the absolute values.

Inotropic AgentMechanism of ActionTest SystemPotency (EC50)Maximal Response (Emax)Reference
Impromidine Histamine H2-Receptor AgonistGuinea Pig Papillary Muscle35 times more potent than histamine81% of Histamine's maximal response
Human Ventricular MyocardiumSimilar potency to histamineMarkedly and significantly less than histamine
Histamine Histamine H1 & H2 Receptor AgonistHuman Atrium--
Dobutamine β1-Adrenergic Receptor AgonistGuinea Pig Papillary Muscle1.5 µM90% of Calcium's maximal response
Human Papillary Muscle2.5 µM37% of Calcium's maximal response
Milrinone Phosphodiesterase 3 (PDE3) InhibitorCultured Embryonic Chick Ventricular Cells8 µM45% of the maximum increment produced by elevated extracellular calcium
Isoprenaline Non-selective β-Adrenergic AgonistRat Ventricular Strips0.08 µM-

Signaling Pathways

The positive inotropic effects of these agents are initiated by different cell surface receptors and downstream signaling cascades, ultimately leading to an increase in intracellular calcium concentration and enhanced myocardial contractility.

cluster_impromidine Impromidine Signaling impromidine Impromidine h2r Histamine H2 Receptor impromidine->h2r g_s_h2 Gs Protein h2r->g_s_h2 ac_h2 Adenylyl Cyclase g_s_h2->ac_h2 Activates camp_h2 cAMP ac_h2->camp_h2 Converts ATP to pka_h2 Protein Kinase A camp_h2->pka_h2 Activates ca_channel_h2 L-type Ca2+ Channel pka_h2->ca_channel_h2 Phosphorylates ca_influx_h2 ↑ Ca2+ Influx ca_channel_h2->ca_influx_h2 contractility_h2 ↑ Contractility ca_influx_h2->contractility_h2

Impromidine's H2-receptor mediated signaling pathway.

cluster_dobutamine Dobutamine Signaling dobutamine Dobutamine beta1_ar β1-Adrenergic Receptor dobutamine->beta1_ar g_s_beta Gs Protein beta1_ar->g_s_beta ac_beta Adenylyl Cyclase g_s_beta->ac_beta Activates camp_beta cAMP ac_beta->camp_beta Converts ATP to pka_beta Protein Kinase A camp_beta->pka_beta Activates ca_channel_beta L-type Ca2+ Channel pka_beta->ca_channel_beta Phosphorylates ca_influx_beta ↑ Ca2+ Influx ca_channel_beta->ca_influx_beta contractility_beta ↑ Contractility ca_influx_beta->contractility_beta

Dobutamine's β1-adrenergic receptor mediated signaling.

cluster_milrinone Milrinone Signaling milrinone Milrinone pde3 Phosphodiesterase 3 (PDE3) milrinone->pde3 Inhibits camp_pde cAMP amp 5'-AMP camp_pde->amp Hydrolysis pka_pde Protein Kinase A camp_pde->pka_pde Activates ca_channel_pde L-type Ca2+ Channel pka_pde->ca_channel_pde Phosphorylates ca_influx_pde ↑ Ca2+ Influx ca_channel_pde->ca_influx_pde contractility_pde ↑ Contractility ca_influx_pde->contractility_pde

Milrinone's inhibition of PDE3 signaling pathway.

Experimental Protocols

The following is a generalized protocol for assessing the inotropic effects of a compound on isolated cardiac tissue, based on common methodologies described in the literature.

1. Tissue Preparation

  • Animal Model: Male Dunkin-Hartley guinea pigs (250-300g) are commonly used.

  • Euthanasia: Animals are euthanized by a humane method, such as cervical dislocation.

  • Heart Excision: The chest is opened, and the heart is rapidly excised and placed in a dissecting dish containing cold, oxygenated Krebs-Henseleit solution.

  • Papillary Muscle Dissection: The right ventricle is opened, and the papillary muscle is carefully dissected from the ventricular wall. Sutures are tied to both ends of the muscle for mounting.

2. Experimental Setup

  • Organ Bath: The isolated papillary muscle is mounted vertically in an organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Transducer: The lower end of the muscle is fixed, and the upper end is connected to an isometric force transducer to record contractile force.

  • Stimulation: The muscle is stimulated to contract at a fixed frequency (e.g., 1 Hz) with platinum electrodes delivering square-wave pulses of a specific duration and voltage.

  • Equilibration: The preparation is allowed to equilibrate for a period (e.g., 60 minutes) under a resting tension until a stable baseline contractile force is achieved.

3. Data Acquisition and Analysis

  • Drug Administration: Cumulative concentration-response curves are generated by adding the test compound (e.g., Impromidine) to the organ bath in increasing concentrations.

  • Data Recording: The isometric contractile force is continuously recorded.

  • Parameters Measured:

    • Developed Tension: The peak force of contraction.

    • EC50: The concentration of the drug that produces 50% of its maximal effect.

    • Emax: The maximum contractile response produced by the drug.

  • Data Normalization: Results are often expressed as a percentage of the baseline contractile force or as a percentage of the maximal response to a standard agonist like histamine or isoprenaline.

cluster_workflow Experimental Workflow start Start euthanasia Humane Euthanasia of Animal start->euthanasia heart_excision Rapid Heart Excision euthanasia->heart_excision dissection Dissection of Papillary Muscle heart_excision->dissection mounting Mounting in Organ Bath dissection->mounting equilibration Equilibration (60 min) mounting->equilibration baseline Record Baseline Contraction equilibration->baseline drug_addition Cumulative Drug Addition baseline->drug_addition data_recording Continuous Data Recording drug_addition->data_recording analysis Data Analysis (EC50, Emax) data_recording->analysis end End analysis->end

General workflow for isolated cardiac tissue experiments.

Discussion and Conclusion

Impromidine demonstrates a clear positive inotropic effect on cardiac tissue through its action as a potent histamine H2-receptor agonist. Its potency is notably higher than that of histamine in guinea pig papillary muscle. However, it acts as a partial agonist, eliciting a submaximal response compared to histamine in both guinea pig and human cardiac preparations.

Compared to other classes of inotropic agents, Impromidine's mechanism of action is distinct. While dobutamine and isoprenaline act via β-adrenergic receptors and milrinone through PDE3 inhibition, Impromidine utilizes the histamine H2-receptor pathway. This offers a potential alternative mechanism for increasing cardiac contractility, which could be of interest in conditions where β-adrenergic pathways are desensitized, such as in heart failure.

Further research is warranted to conduct direct comparative studies of Impromidine against a broader range of inotropic agents under standardized experimental conditions. Such studies would provide a more definitive understanding of its relative efficacy and potential therapeutic applications. The detailed protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers designing and interpreting such investigations.

References

Comparative

A Comparative Analysis of the Hypotensive Effects of Impromidine and Histamine

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the hypotensive effects of impromidine, a highly selective histamine H2 receptor agonist, and histamine, a non-...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the hypotensive effects of impromidine, a highly selective histamine H2 receptor agonist, and histamine, a non-selective agonist of all four histamine receptor subtypes. This analysis is supported by experimental data to objectively evaluate their performance and mechanisms of action.

Quantitative Analysis of Hypotensive Effects

A key study in conscious dogs provides a direct comparison of the hypotensive potencies of impromidine and histamine. The data reveals that while both compounds can elicit a similar maximal hypotensive response, impromidine is significantly more potent in its effect on the cardiovascular system.

CompoundAnimal ModelMaximum Effect on Systolic Blood PressurePotency (ED50)Receptor SelectivityReference
Impromidine Conscious DogSame as histamine5.6 nmol/kg·hr (for heart rate)H2 >> H1[1]
Histamine Conscious Dog-172 nmol/kg·hr (for heart rate)H1, H2, H3, H4[1]

Note: The study measured the ED50 for the chronotropic (heart rate) effect, which is closely associated with the hypotensive H2-mediated response. Impromidine was found to be approximately 30 times more potent than histamine in this regard. The fall in systolic blood pressure was also demonstrated to be a purely H2-mediated effect.[1]

Experimental Protocols

The following is a detailed methodology for assessing the hypotensive effects of impromidine and histamine in a conscious animal model, based on the referenced study.[1]

Objective: To compare the dose-dependent hypotensive effects of intravenously administered impromidine and histamine.

Animal Model: Five conscious gastric fistula dogs.

Materials:

  • Impromidine

  • Histamine acid phosphate

  • Cimetidine (H2 receptor antagonist)

  • Physiological saline

  • Infusion pumps

  • Blood pressure monitoring system (e.g., oscillometric or direct arterial line)[2]

  • Heart rate monitor

Procedure:

  • Animal Preparation: Healthy, trained conscious dogs with gastric fistulas are used. This allows for simultaneous study of gastric acid secretion, another H2-mediated effect. The animals should be accustomed to the experimental setup to minimize stress-related cardiovascular changes.

  • Drug Administration:

    • Impromidine: A step-dose response is established by intravenous infusion of impromidine at doses ranging from 0.46 to 46 nmol/kg·hr. Each dose is administered for a 45-minute interval.

    • Histamine: A seven-step dose-response is conducted with histamine acid phosphate, with doses ranging from 18 to 1350 nmol/kg·hr.

    • Antagonist Study: To confirm H2 receptor mediation, the impromidine dose-response is repeated with a continuous background infusion of the H2 antagonist, cimetidine (2 µmol/kg·hr).

  • Hemodynamic Monitoring:

    • Systolic blood pressure and heart rate are monitored continuously throughout the experiment.

    • Baseline measurements are recorded before the infusion begins.

    • Readings are taken at regular intervals during each dose step.

  • Data Analysis:

    • The change in systolic blood pressure and heart rate from baseline is calculated for each dose.

    • Dose-response curves are plotted.

    • The effective dose 50 (ED50), the dose required to produce 50% of the maximal response, is calculated for both agonists to compare their potencies.

Signaling Pathways

The differential effects of histamine and the specific action of impromidine on blood pressure are rooted in their interactions with distinct histamine receptor subtypes and their subsequent intracellular signaling cascades.

Histamine Signaling and Vasodilation

Histamine induces vasodilation, leading to a hypotensive effect, through the activation of both H1 and H2 receptors located on vascular endothelial and smooth muscle cells.

Histamine Histamine H1R H1 Receptor (Endothelial Cell) Histamine->H1R H2R H2 Receptor (Smooth Muscle Cell) Histamine->H2R PLC Phospholipase C (PLC) H1R->PLC Gq/11 AC Adenylyl Cyclase (AC) H2R->AC Gs IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 eNOS eNOS Ca2->eNOS Activation NO Nitric Oxide (NO) eNOS->NO L-arginine Vasodilation Vasodilation NO->Vasodilation cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->Vasodilation ↓ Ca²⁺

Histamine-mediated vasodilation pathways.
Impromidine Signaling and Vasodilation

Impromidine, as a selective H2 receptor agonist, elicits vasodilation primarily through the H2 receptor signaling pathway in vascular smooth muscle cells.

Impromidine Impromidine H2R H2 Receptor (Smooth Muscle Cell) Impromidine->H2R AC Adenylyl Cyclase (AC) H2R->AC Gs cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Vasodilation Vasodilation PKA->Vasodilation ↓ Ca²⁺

Impromidine-mediated vasodilation pathway.

Conclusion

The experimental evidence clearly demonstrates that both impromidine and histamine exert hypotensive effects, primarily through vasodilation. However, key differences in their receptor selectivity lead to notable distinctions in their pharmacological profiles.

  • Histamine produces hypotension through a combination of H1 and H2 receptor activation. The H1-mediated component involves the release of nitric oxide from the endothelium, while the H2-mediated component is driven by the elevation of cyclic AMP in vascular smooth muscle cells.

  • Impromidine acts as a potent and highly selective H2 receptor agonist. Its hypotensive effect is, therefore, attributable to the specific activation of the H2 receptor pathway, leading to vasodilation. The significantly greater potency of impromidine compared to histamine highlights its efficacy as an H2 agonist.

For researchers in drug development, impromidine serves as a valuable tool for isolating and studying the physiological and pathological roles of the histamine H2 receptor in the cardiovascular system, independent of H1 receptor effects. Understanding these distinct mechanisms is crucial for the design of novel therapeutics targeting the histaminergic system for the management of cardiovascular conditions.

References

Validation

A Comparative Guide to the Reproducibility of Impromidine-Induced Physiological Responses

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the physiological responses induced by Impromidine, a potent histamine H2 receptor agonist, with other releva...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physiological responses induced by Impromidine, a potent histamine H2 receptor agonist, with other relevant alternatives. The information presented is supported by experimental data to aid in the evaluation of its utility in research and drug development.

Introduction

Impromidine is a highly potent and specific agonist of the histamine H2 receptor.[1] Its activation of H2 receptors triggers a cascade of physiological responses, most notably the stimulation of gastric acid secretion and various cardiovascular effects. Understanding the reproducibility and comparative pharmacology of Impromidine is crucial for its application as a research tool and for the development of novel therapeutics targeting the H2 receptor. This guide summarizes key experimental findings, details the methodologies used, and provides a comparative analysis with other H2 receptor agonists.

Data Presentation: Comparative Potency of H2 Receptor Agonists

The following tables summarize the quantitative data on the potency and efficacy of Impromidine and other H2 receptor agonists in inducing key physiological responses. The data is compiled from various in vivo and in vitro studies to provide a comparative overview.

Table 1: In Vivo Stimulation of Gastric Acid Secretion in Dogs (Heidenhain Pouch Model)

AgonistDose RangeED50 (nmol/kg/hr)Maximal Response (Emax)Reference
Impromidine0.46 - 46 nmol/kg/hr3.8Similar to Histamine[1]
Histamine18 - 1350 nmol/kg/hr145-[1]

Table 2: In Vivo Cardiovascular Effects in Dogs

AgonistDoseEffect on Heart RateEffect on Blood PressureReference
Impromidine16 nmol/kg (IV)Tachycardia (increase)Minor changes[2]
Impromidine0.46 - 46 nmol/kg/hrIncreased Heart Rate (ED50 = 5.6 nmol/kg/hr)Fall in systolic blood pressure[1]
Histamine18 - 1350 nmol/kg/hrIncreased Heart Rate (ED50 = 172 nmol/kg/hr)Fall in systolic blood pressure

Table 3: Comparative Effects on Gastric Acid Secretion in Humans

AgonistDoseEffect on Gastric Acid SecretionReference
Impromidine10 µg/kg/hr (IV)Near maximal acid secretion, similar to histamine and pentagastrin
Histamine40 µg/kg/hr (IV)Similar to Impromidine

Signaling Pathway

Activation of the histamine H2 receptor by agonists like Impromidine initiates a well-defined signaling cascade. The diagram below illustrates this pathway.

H2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Impromidine Impromidine H2R Histamine H2 Receptor Impromidine->H2R Binds to Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Gastric Acid Secretion) PKA->Response Leads to

Histamine H2 receptor signaling pathway activated by Impromidine.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

In Vivo Measurement of Gastric Acid Secretion (Heidenhain Pouch Dog Model)

This model allows for the direct and continuous measurement of gastric acid secretion from a vagally denervated portion of the stomach.

Experimental Workflow:

Heidenhain_Pouch_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Surgical Surgical creation of a Heidenhain pouch from the greater curvature of the stomach. Recovery Post-operative recovery period (typically several weeks). Surgical->Recovery Fasting Fasting of the dog for a defined period (e.g., 18-24 hours) with free access to water. Recovery->Fasting Collection_Base Collection of basal gastric secretion for a control period. Fasting->Collection_Base Infusion Intravenous infusion of the H2 receptor agonist (e.g., Impromidine) at varying doses. Collection_Base->Infusion Collection_Stim Continuous collection of gastric juice in timed intervals. Infusion->Collection_Stim Measurement Measurement of the volume of gastric juice and determination of acid concentration by titration. Collection_Stim->Measurement Calculation Calculation of acid output (volume x concentration). Measurement->Calculation Dose_Response Construction of dose-response curves to determine ED50 and Emax. Calculation->Dose_Response

Workflow for in vivo gastric acid secretion studies.

Detailed Steps:

  • Animal Model: Adult mongrel dogs of either sex are surgically prepared with a Heidenhain pouch, which is a vagally denervated pouch of the fundic portion of the stomach. A cannula is inserted into the pouch to allow for the collection of gastric secretions.

  • Housing and Diet: Animals are housed in a controlled environment and maintained on a standard laboratory diet.

  • Experimental Procedure:

    • Dogs are fasted for 18-24 hours before the experiment but are allowed free access to water.

    • On the day of the experiment, a basal collection of gastric juice is performed for a control period (e.g., 1-2 hours).

    • The H2 receptor agonist (Impromidine or comparator) is administered via continuous intravenous infusion at escalating doses.

    • Gastric juice is collected continuously from the pouch in 15- or 30-minute intervals.

  • Sample Analysis:

    • The volume of each gastric juice sample is recorded.

    • The concentration of hydrochloric acid is determined by titration with a standardized solution of sodium hydroxide (NaOH) to a pH of 7.0.

    • Acid output is calculated as the product of the volume and the acid concentration and is typically expressed in milliequivalents per unit of time (mEq/15 min or mEq/hr).

  • Data Analysis: Dose-response curves are constructed by plotting the acid output against the log of the agonist dose. From these curves, the ED50 (the dose that produces 50% of the maximal response) and the Emax (the maximal response) are determined.

In Vitro Isolated Guinea Pig Atria Preparation

This ex vivo model is used to assess the direct effects of compounds on cardiac tissue, specifically heart rate (chronotropy) and force of contraction (inotropy).

Detailed Steps:

  • Tissue Preparation:

    • Male or female guinea pigs are euthanized by a humane method.

    • The heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.

    • The atria are dissected free from the ventricles and other surrounding tissue. The right atrium (for chronotropic studies) or left atrium (for inotropic studies) is then mounted in an isolated organ bath.

  • Organ Bath Setup:

    • The organ bath contains Krebs-Henseleit solution maintained at a constant temperature (typically 32-37°C) and continuously gassed with 95% O2 and 5% CO2 to maintain physiological pH.

    • The composition of the Krebs-Henseleit solution is typically (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1.

    • One end of the atrial preparation is fixed, and the other is connected to a force-displacement transducer to record contractile activity.

  • Experimental Procedure:

    • The preparation is allowed to equilibrate in the organ bath for a period of time (e.g., 30-60 minutes) under a small resting tension.

    • Cumulative concentration-response curves are generated by adding the H2 receptor agonist in increasing concentrations to the organ bath.

    • The effects on the rate of spontaneous contraction (right atrium) and the force of contraction (electrically stimulated left atrium) are recorded.

  • Data Analysis: The changes in heart rate and contractile force are expressed as a percentage of the maximal response. Concentration-response curves are then plotted to determine the EC50 (the concentration that produces 50% of the maximal effect) and the Emax.

Reproducibility and Conclusion

The physiological responses to Impromidine, particularly its potent stimulation of gastric acid secretion and its effects on the cardiovascular system, have been demonstrated to be reproducible across multiple studies and in different species, including dogs and humans. The dose-dependent nature of these effects is well-documented, allowing for the consistent determination of potency (ED50) and efficacy (Emax) in controlled experimental settings.

When compared to the endogenous agonist histamine, Impromidine consistently demonstrates significantly higher potency, requiring a much lower dose to achieve a similar or maximal physiological response. While direct, comprehensive comparative studies with other H2 agonists like dimaprit and betazole are less common, the available data suggests that Impromidine is among the most potent H2 receptor agonists identified.

The reproducibility of Impromidine's effects makes it a valuable pharmacological tool for investigating the roles of the histamine H2 receptor in various physiological and pathophysiological processes. The detailed experimental protocols provided in this guide serve as a foundation for designing and interpreting studies utilizing Impromidine and for comparing its effects with other H2 receptor modulators. Researchers and drug development professionals can confidently use Impromidine to elicit robust and reproducible H2 receptor-mediated responses.

References

Comparative

Impromidine: A Validated Research Tool for Histamine H2 Receptor Studies

A Comprehensive Guide to its Performance and Comparison with Alternatives For researchers, scientists, and drug development professionals investigating the histamine H2 receptor (H2R), the selection of a reliable and wel...

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to its Performance and Comparison with Alternatives

For researchers, scientists, and drug development professionals investigating the histamine H2 receptor (H2R), the selection of a reliable and well-characterized agonist is paramount. Impromidine has long been established as a potent and selective H2R agonist, serving as a valuable tool in elucidating the receptor's physiological roles and in the screening of new pharmacological agents. This guide provides a peer-reviewed validation of Impromidine as a research tool, offering an objective comparison with other commonly used H2R agonists, supported by experimental data and detailed methodologies.

Unveiling the Histamine H2 Receptor Signaling Pathway

Activation of the histamine H2 receptor, a Gs protein-coupled receptor, initiates a well-defined signaling cascade. Upon agonist binding, the Gs alpha subunit dissociates and activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, culminating in a cellular response.

H2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Impromidine / Histamine H2R Histamine H2 Receptor Agonist->H2R Binds to Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Target Proteins PKA->Phosphorylation Catalyzes Response Cellular Response Phosphorylation->Response Leads to

Histamine H2 Receptor Signaling Pathway.

Performance Comparison of H2 Receptor Agonists

Impromidine's utility as a research tool is best understood through direct comparison with other standard H2R agonists, namely the endogenous ligand histamine, and the synthetic agonists dimaprit and amthamine. The following tables summarize key performance indicators from peer-reviewed studies.

In Vitro Potency and Efficacy

The potency of an agonist is typically expressed as its EC50 or pD2 value, where a lower EC50 or a higher pD2 indicates greater potency. Efficacy refers to the maximal response an agonist can produce.

CompoundAssay SystemParameterValueReference
Impromidine Guinea Pig AtriapD27.9[1]
Rat Isolated Stomach-100x more potent than histamine[2]
Histamine Guinea Pig AtriapD26.2[1]
Dimaprit Guinea Pig AtriapD25.2[1]
Amthamine Guinea Pig AtriapD26.72[1]

pD2 is the negative logarithm of the EC50 value.

In Vivo Potency

In vivo studies provide valuable context for the physiological effects of these agonists.

CompoundAnimal ModelMeasured EffectED50Reference
Impromidine Conscious DogsGastric Acid Stimulation3.8 nmol/kg.hr
Histamine Conscious DogsGastric Acid Stimulation145 nmol/kg.hr
Amthamine Conscious CatsGastric Acid Secretion0.069 µmol/kg/h

Detailed Experimental Protocols

To ensure reproducibility and aid in experimental design, detailed methodologies for key assays are provided below.

Radioligand Binding Assay for Histamine H2 Receptor

This assay is used to determine the binding affinity (Ki) of a compound for the H2 receptor.

Objective: To measure the displacement of a radiolabeled ligand from the H2 receptor by a non-labeled test compound (e.g., Impromidine).

Materials:

  • Membrane Preparation: Membranes from cells or tissues expressing the histamine H2 receptor (e.g., guinea pig brain homogenate).

  • Radioligand: [3H]-Tiotidine (a potent H2R antagonist).

  • Test Compounds: Impromidine and other H2R agonists/antagonists.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, [3H]-Tiotidine (at a concentration near its Kd), and varying concentrations of the test compound in the assay buffer.

  • Total Binding: For determining total binding, incubate membranes with only the radioligand.

  • Non-specific Binding: To determine non-specific binding, incubate membranes with the radioligand in the presence of a high concentration of a non-labeled H2R antagonist (e.g., 10 µM Ranitidine).

  • Equilibration: Incubate the plates at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP.

Objective: To quantify the increase in intracellular cAMP levels in response to H2 receptor stimulation by an agonist.

Materials:

  • Cell Line: A cell line stably expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells).

  • Test Compounds: Impromidine and other H2R agonists.

  • Stimulation Buffer: HBSS or DMEM supplemented with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Lysis Buffer.

  • cAMP Assay Kit: A commercially available kit for cAMP detection (e.g., HTRF, ELISA, or fluorescence polarization-based).

Procedure:

  • Cell Culture: Plate the H2R-expressing cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-incubation: Aspirate the culture medium and pre-incubate the cells with stimulation buffer for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add varying concentrations of the test compound (agonist) to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Terminate the stimulation by aspirating the buffer and adding lysis buffer to each well.

  • cAMP Measurement: Determine the cAMP concentration in the cell lysates according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the measured cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve. From this curve, the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximum response (Emax) can be determined.

Experimental and Logical Workflow Visualization

The following diagrams illustrate a typical experimental workflow for comparing H2 receptor agonists and the logical relationship in selecting a research tool.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Assay Execution cluster_analysis Data Analysis & Interpretation select_agonists Select H2R Agonists (Impromidine, Histamine, etc.) select_assays Choose Assays (Binding & Functional) select_agonists->select_assays binding_assay Perform Radioligand Binding Assay select_assays->binding_assay cAMP_assay Perform cAMP Accumulation Assay select_assays->cAMP_assay calc_ki Calculate Ki values binding_assay->calc_ki calc_ec50 Calculate EC50 & Emax cAMP_assay->calc_ec50 compare Compare Potency, Efficacy & Affinity calc_ki->compare calc_ec50->compare

Workflow for Comparing H2R Agonists.

Logical_Relationship cluster_criteria Selection Criteria cluster_tool Research Tool cluster_outcome Desired Outcome potency High Potency impromidine Impromidine potency->impromidine selectivity High Selectivity (for H2R vs other receptors) selectivity->impromidine validation Peer-Reviewed Validation validation->impromidine reliable_data Reliable & Reproducible Experimental Data impromidine->reliable_data

Selecting Impromidine as a Research Tool.

Conclusion

The peer-reviewed data overwhelmingly validates Impromidine as a potent and selective histamine H2 receptor agonist, making it an invaluable tool for in vitro and in vivo research. Its performance, particularly its high potency compared to the endogenous ligand histamine and other synthetic agonists, allows for the robust and reproducible investigation of H2R-mediated signaling pathways and physiological functions. The detailed experimental protocols provided in this guide offer a framework for researchers to confidently employ Impromidine and other H2R agonists in their studies, contributing to the advancement of pharmacology and drug discovery.

References

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Impromidine
Reactant of Route 2
Reactant of Route 2
Impromidine
© Copyright 2026 BenchChem. All Rights Reserved.